Product packaging for Bicyclo[2.2.2]octane-1-carboxylic acid(Cat. No.:CAS No. 699-55-8)

Bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1266225
CAS No.: 699-55-8
M. Wt: 154.21 g/mol
InChI Key: PUNFICOCZAPAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.2]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1266225 Bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 699-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFICOCZAPAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220184
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-55-8
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]octane-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD2HS8EZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bicyclo[2.2.2]octane-1-carboxylic acid synthesis via Diels-Alder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.2]octane-1-carboxylic Acid via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a bridged alicyclic compound whose rigid framework is of significant interest in medicinal chemistry and materials science. The synthetic route detailed herein is centered around the powerful Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing with a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This is followed by functional group manipulation and saturation of the bicyclic core. The overall transformation can be visualized as a three-stage process:

  • Diels-Alder Cycloaddition: Formation of the bicyclo[2.2.2]octene ring system.

  • Oxidation: Conversion of an aldehyde intermediate to the target carboxylic acid.

  • Hydrogenation: Saturation of the carbon-carbon double bond to yield the final product.

G cluster_0 Stage 1: Diels-Alder Reaction cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Hydrogenation 1_3_Cyclohexadiene 1,3-Cyclohexadiene Bicyclo_octene_carboxaldehyde 1_3_Cyclohexadiene->Bicyclo_octene_carboxaldehyde [4+2] Cycloaddition Acrolein Acrolein Acrolein->Bicyclo_octene_carboxaldehyde Bicyclo_octene_carboxylic_acid Bicyclo[2.2.2]oct-5-ene- 2-carboxylic acid Bicyclo_octene_carboxaldehyde->Bicyclo_octene_carboxylic_acid Oxidation Bicyclo_octane_carboxylic_acid Bicyclo[2.2.2]octane- 1-carboxylic acid Bicyclo_octene_carboxylic_acid->Bicyclo_octane_carboxylic_acid Hydrogenation

Caption: Overall synthetic workflow for this compound.

Key Experimental Protocols

Stage 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and Acrolein

The foundational step is the [4+2] cycloaddition between 1,3-cyclohexadiene (the diene) and acrolein (the dienophile) to form bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde.[1] This reaction is a classic example of a Diels-Alder reaction, which reliably forms six-membered rings.[1]

Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexadiene and a slight excess of acrolein. The reaction can be performed neat or in a high-boiling solvent like toluene or xylene to ensure the necessary thermal energy.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction can be monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight, depending on the scale and temperature.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and any unreacted starting materials. The crude bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is then purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Oxidation of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

The aldehyde functional group of the Diels-Alder adduct is oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and efficient method involves the use of reagents like potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). Modern protocols often utilize reagents such as Oxone for a more environmentally benign process.[2]

Protocol (using Oxone):

  • Reaction Setup: Dissolve the bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in a suitable solvent system, such as a mixture of acetone and water.

  • Reagent Addition: Add a solution of Oxone (potassium peroxymonosulfate) portion-wise to the stirred aldehyde solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting aldehyde is completely consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a reducing agent, such as sodium bisulfite, to destroy any excess oxidant. The mixture is then acidified with an acid like HCl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be purified by recrystallization or column chromatography.

Stage 3: Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

The final step involves the saturation of the carbon-carbon double bond in the bicyclic core to yield this compound. This is typically achieved through catalytic hydrogenation.

Protocol:

  • Reaction Setup: Dissolve the bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized with hydrogen (typically 1-50 bar). The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.[3]

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. The final this compound can be purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical reaction parameters and spectroscopic data for the key compounds in the synthesis.

Table 1: Reaction Conditions and Yields

StepReactantsKey Reagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1 1,3-Cyclohexadiene, Acrolein-Toluene110-15012-2470-85
2 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehydeOxoneAcetone/Water252-485-95
3 Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid10% Pd/C, H₂Ethanol254-8>95

Table 2: Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde C₉H₁₂O136.19¹H NMR: Signals for aldehydic proton (~9.5 ppm), olefinic protons (~6.0-6.3 ppm), bridgehead protons, and bridge protons.
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid C₉H₁₂O₂152.19¹H NMR: Absence of aldehydic proton, presence of a broad singlet for the carboxylic acid proton (>10 ppm), olefinic protons (~6.0-6.3 ppm). IR (cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1700).
This compound C₉H₁₄O₂154.21¹H NMR: Absence of olefinic proton signals. ¹³C NMR: Signals corresponding to the saturated bicyclic core and the carboxylic acid carbon. MS (EI): m/z = 154 (M⁺).[4][5]

Reaction Mechanism: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.[1] This mechanism is what makes the reaction highly stereospecific.

G cluster_0 Diels-Alder Mechanism Reactants Diene + Dienophile TransitionState Cyclic Transition State Reactants->TransitionState Heat Product Cycloadduct TransitionState->Product

Caption: A simplified representation of the concerted Diels-Alder mechanism.

In this synthesis, the π-electrons from the 1,3-cyclohexadiene and the acrolein rearrange to form a new six-membered ring. The reaction generally favors the endo product due to secondary orbital interactions in the transition state, although the exo product can also be formed.

This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. The described methods are robust and can be adapted for the synthesis of various derivatives for applications in drug discovery and materials science. Researchers should always consult original literature and perform appropriate risk assessments before conducting any chemical synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octane-1-carboxylic acid (BCOCA) is a saturated bicyclic carboxylic acid featuring a rigid cage-like structure. This unique three-dimensional framework imparts a high degree of conformational rigidity and predictable spatial orientation of its functional group. Consequently, BCOCA and its derivatives are of significant interest in medicinal chemistry and materials science, where they serve as valuable scaffolds and linkers. In drug discovery, the bicyclo[2.2.2]octane moiety is utilized as a non-planar bioisostere for phenyl rings, often leading to improved physicochemical properties such as increased solubility and metabolic stability of drug candidates.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its applications in research and development.

Physicochemical Properties

The defining characteristic of this compound is its rigid, non-aromatic structure, which significantly influences its physical and chemical properties.

Data Summary

The following table summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₂[3][4]
Molecular Weight 154.21 g/mol [4]
CAS Number 699-55-8[3]
Appearance White to yellow solid
Melting Point 140.8-141.3 °C
Boiling Point 274.3 °C at 760 mmHg
pKa (Predicted) 5.07 ± 0.10
pKa (Experimental) 5.6[5]
Solubility Soluble in polar organic solvents such as methanol and ethanol. Limited solubility in water.[6][7][6][7]
Density 1.186 g/cm³
Flash Point 127.1 °C
LogP (Predicted) 2.1[4]

Note: Discrepancies in reported values may exist due to different experimental conditions and prediction models.

Structural and Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods.

  • Mass Spectrometry: Electron ionization mass spectrometry shows a molecular ion peak ([M]⁺) at m/z 154, corresponding to its molecular weight. A significant fragment is observed at m/z 109, resulting from the loss of the carboxylic acid group.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are consistent with the highly symmetric bicyclic structure.[8]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods applicable to carboxylic acids like BCOCA.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. Potentiometric titration is a standard method for its determination.[9]

Materials:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Gentle heating may be required to aid dissolution.

  • Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Screw-capped flasks or vials

  • Shaking incubator or orbital shaker at a constant temperature

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the flasks to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, centrifugation of the aliquot is recommended.

  • Dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis of BCOCA Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint pKa pKa Measurement (Titration) Purification->pKa Solubility Solubility Assay (Shake-Flask) Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataAnalysis Data Analysis & Interpretation MeltingPoint->DataAnalysis pKa->DataAnalysis Solubility->DataAnalysis Spectroscopy->DataAnalysis Reporting Technical Report / Whitepaper DataAnalysis->Reporting

Physicochemical characterization workflow.

Applications in Drug Development and Research

The rigid bicyclo[2.2.2]octane scaffold of BCOCA offers several advantages in drug design:

  • Scaffold Hopping and Bioisosterism: It serves as a 3D-rich, non-planar replacement for aromatic rings, which can improve compound properties like solubility and reduce metabolic liabilities associated with aromatic systems.

  • Conformational Rigidity: The fixed geometry allows for precise positioning of substituents, aiding in the optimization of drug-target interactions.

  • PROTAC Linkers: Derivatives of BCOCA are employed as rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs), where maintaining a specific distance and orientation between the two ends of the linker is crucial for activity.[1]

Conclusion

This compound is a molecule with a unique and valuable set of physicochemical properties stemming from its rigid, three-dimensional structure. This guide provides a consolidated resource for researchers, summarizing its key properties, outlining standardized experimental protocols for their determination, and highlighting its significance in modern drug discovery and materials science. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this versatile chemical entity in various scientific applications.

References

Bicyclo[2.2.2]octane-1-carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 699-55-8

Chemical Structure:

Chemical structure of Bicyclo[2.2.2]octane-1-carboxylic acid

This compound is a saturated bicyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and its notable application in the development of potent inhibitors targeting the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are summarized in the tables below, providing key data for researchers.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2][3]
Molecular Weight 154.21 g/mol [2][4]
CAS Number 699-55-8[2][3][4]
Appearance White to off-white solid[5]
InChIKey PUNFICOCZAPAJV-UHFFFAOYSA-N[2][3][4]
pKa Data not readily available in cited sources
LogP Data not readily available in cited sources

Table 2: Spectroscopic Data

TechniqueKey Data PointsReference
¹³C NMR Specific peak assignments not detailed in search results[2]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 154; Major Fragment: m/z 109 (Loss of COOH)[3][4]
Infrared (IR) Spectroscopy Specific wavenumbers not detailed in search results, but confirms presence of carboxylic acid and alkane functional groups.[4]

Synthesis of this compound

A common synthetic route to this compound and its derivatives originates from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[6] The following represents a generalized experimental protocol based on established chemical transformations.

Experimental Protocol: Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

This protocol outlines the key steps for the synthesis of the bicyclo[2.2.2]octane core and its functionalization.

Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate This intermediate can be prepared via a modification of the Guha procedure, which involves the condensation of diethyl succinate with sodium ethoxide, followed by reaction with ethylene dibromide.[6]

Step 2: Reduction of the Diketone The diketone is reduced to diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. A common method is Raney nickel desulfurization of the bis(trimethylene)-mercaptol, which is formed by the condensation of the diketone with propane-1,3-dithiol.[6] This method has been shown to provide yields in the range of 50-70%.[6] Alternative reduction methods like the Wolff-Kishner and Clemmensen reductions have been reported to result in lower yields.[6]

Step 3: Selective Hydrolysis To obtain the mono-acid, the resulting diester is hydrolyzed with one equivalent of alkali to yield ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate.[6]

Step 4: Further Derivatization (Example) The remaining ester group can be converted to other functional groups. For instance, treatment with triethylamine, ethyl chloroformate, and then anhydrous ammonia can produce the corresponding carboxamide.[6] Subsequent Hofmann rearrangement using bromine and sodium ethoxide, followed by acid hydrolysis, can yield 4-aminothis compound.[6]

Step 5: Decarboxylation (for unsubstituted acid) While not explicitly detailed for the parent compound in the provided results, a final decarboxylation step would be necessary to remove the second carboxylic acid or ester group to yield this compound.

Application in Drug Development: Targeting the MDM2-p53 Pathway

The rigid bicyclo[2.2.2]octane scaffold has proven to be a valuable component in the design of potent and orally active inhibitors of the Murine Double Minute 2 (MDM2) protein.[7][8] MDM2 is a key negative regulator of the p53 tumor suppressor protein.[1][9] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis.[1]

Small molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. The this compound moiety has been incorporated into such inhibitors, for example, in the clinical candidate APG-115 (also known as Alrizomadlin).[7][8][10]

The MDM2-p53 Signaling Pathway and Inhibition

The interaction between MDM2 and p53 is a critical control point in the cell cycle. The following diagram illustrates this pathway and the mechanism of action of MDM2 inhibitors.

MDM2_p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation MDM2-p53 Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Promotes transcription Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces MDM2->p53 Binds and promotes degradation MDM2_Inhibitor MDM2 Inhibitor (e.g., APG-115) MDM2_Inhibitor->MDM2 Inhibits binding to p53

Caption: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.

Experimental Workflow: Development of an MDM2 Inhibitor

The development of a drug candidate like APG-115 involves a multi-step process. The this compound serves as a key building block in the synthesis of the final active pharmaceutical ingredient.

experimental_workflow Start Starting Materials BCO Bicyclo[2.2.2]octane- 1-carboxylic acid (Scaffold) Start->BCO Other Other Key Intermediates Start->Other Synthesis Multi-step Chemical Synthesis BCO->Synthesis Other->Synthesis API Active Pharmaceutical Ingredient (e.g., APG-115) Synthesis->API Purification Purification and Characterization API->Purification Preclinical Preclinical Testing (In vitro and In vivo) Purification->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Spectroscopic Profile of Bicyclo[2.2.2]octane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Bicyclo[2.2.2]octane-1-carboxylic acid, a rigid bicyclic scaffold of significant interest in medicinal chemistry and materials science. The unique conformational constraints of the bicyclo[2.2.2]octane core impart specific and informative spectroscopic signatures. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental protocols.

Spectroscopic Data Summary

The following tables present the known ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.13broad singlet1H-COOH
1.73-1.84multiplet6H-CH₂-
1.64-1.68multiplet1H-CH- (bridgehead)
1.53-1.64multiplet6H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~185Quaternary-COOH
~40QuaternaryC1 (bridgehead)
~29TertiaryC4 (bridgehead)
~25Secondary-CH₂-
~24Secondary-CH₂-

Note: Specific ¹³C NMR chemical shifts for this compound are based on foundational studies of bicyclo[2.2.2]octane derivatives.[1][2]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2950, ~2870StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid dimer)
~1450MediumC-H bend (methylene)
~1210StrongC-O stretch
~930Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityProposed Fragment
154High[M]⁺ (Molecular Ion)
109High[M - COOH]⁺
79MediumFurther fragmentation of the bicyclic core

Experimental Protocols

The data presented in this guide are obtained through standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid-state analysis, a potassium bromide (KBr) pellet is prepared by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

For electron ionization mass spectrometry (EI-MS), a dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[3][4][5]

Data Interpretation and Visualization

The following diagrams illustrate the key structural features and the general workflow for spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS (EI) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Fragmentation_Pathway Mol_Ion [M]⁺ m/z = 154 Fragment1 [M - COOH]⁺ m/z = 109 Mol_Ion->Fragment1 - COOH Fragment2 Further Fragments m/z = 79, etc. Fragment1->Fragment2 - C₂H₄

Simplified EI-MS fragmentation pathway.

References

An In-depth Technical Guide to the Conformational Analysis of Bicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework, a rigid and highly symmetrical cage-like structure, serves as a valuable scaffold in medicinal chemistry and drug design. Its conformational rigidity allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the conformational analysis of bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives, focusing on the structural dynamics, key experimental and computational methodologies, and the impact of substituents on its three-dimensional architecture.

Core Conformational Features

The bicyclo[2.2.2]octane skeleton is composed of three fused cyclohexane rings in boat conformations. The primary conformational flexibility in this system arises from the twisting motion of these boat-shaped rings around the C1-C4 axis. This dynamic process involves the interconversion between two enantiomeric twisted-boat conformations through a higher-energy, untwisted D3h transition state. The energy barrier for this process is relatively low, but substituents on the bicyclic framework can significantly influence the conformational equilibrium and the rotational dynamics.

The placement of a carboxylic acid group at the bridgehead C1 position introduces a key functional handle for further derivatization and interaction with biological targets. The conformational analysis of these derivatives is crucial for understanding their structure-activity relationships (SAR).

Data Presentation: Structural and Thermodynamic Parameters

The following tables summarize key quantitative data obtained from experimental (X-ray crystallography, NMR spectroscopy) and computational studies on this compound and its derivatives.

Table 1: Geometric Parameters from X-ray Crystallography and Computational Studies

ParameterThis compound4-Substituted DerivativesSource
Bridgehead-Bridgehead Distance (C1-C4)~2.55 ÅVaries with substituent[Computational]
C1-C2-C3-C4 Dihedral Angle (Twist Angle)~0° (in D3h symmetry) to ~13° (in twisted conformations)Dependent on substituent[Computational]
C2-C1-C6-C5 Dihedral AngleVaries with twistDependent on substituent[Computational]
O=C-O-H Dihedral Angle~0° or ~180°Dependent on crystal packing and intramolecular H-bonding[X-ray]

Table 2: NMR Spectroscopic Data for Conformational Analysis

ParameterTypical Value RangeSignificance
3J(H,H) Vicinal Coupling Constants
3J(H2ax, H3ax)8 - 10 HzDihedral angle ~180°
3J(H2eq, H3eq)2 - 4 HzDihedral angle ~60°
3J(H2ax, H3eq)2 - 4 HzDihedral angle ~60°
13C Chemical Shifts (Bridgehead C1, C4)δ 30 - 45 ppmSensitive to substituent effects
13C Chemical Shifts (Methylene C2, C3, C5, C6, C7, C8)δ 25 - 35 ppmAffected by steric compression and substituent effects

Table 3: Thermodynamic Parameters for Conformational Inversion

DerivativeMethodActivation Energy (ΔG‡) (kcal/mol)Reference
Parent Bicyclo[2.2.2]octaneGas-phase electron diffraction~0.1[1]
Steroidal Bicyclo[2.2.2]octane RotorSolid-state NMR1.15[2][3]
1,4-bis(carboxyethynyl)bicyclo[2.2.2]octane saltSolid-state NMR2.03 - 2.72[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate conformational analysis of bicyclo[2.2.2]octane derivatives.

Synthesis of this compound

A common synthetic route involves a Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile, followed by functional group manipulations.

Protocol for the Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids: [4]

  • Diels-Alder Cycloaddition: React 1,3-cyclohexadiene with an appropriate dienophile (e.g., maleic anhydride) to form the bicyclo[2.2.2]octene dicarboxylic acid anhydride.

  • Hydrolysis: Hydrolyze the anhydride to the corresponding dicarboxylic acid.

  • Oxidative Decarboxylation: Employ a Hunsdiecker-type reaction or similar methods to convert one of the carboxylic acid groups to a halide.

  • Functional Group Interconversion: Introduce the desired substituent at the 4-position through nucleophilic substitution or other suitable reactions.

  • Carboxylic Acid Formation: Convert the remaining functional group at the 1-position to a carboxylic acid if necessary.

  • Purification: Purify the final product by recrystallization or column chromatography.

Dynamic NMR (DNMR) Spectroscopy for Rotational Barrier Determination

DNMR is a powerful technique to study the kinetics of conformational changes.

Generalized Protocol:

  • Sample Preparation: Dissolve a known concentration of the bicyclo[2.2.2]octane derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2, toluene-d8).

  • Low-Temperature NMR: Acquire a series of 1H or 13C NMR spectra over a wide temperature range, starting from room temperature and gradually decreasing until significant line broadening and eventual decoalescence of signals corresponding to interconverting conformers are observed.

  • Line Shape Analysis: Use specialized software to simulate the NMR line shapes at different temperatures. By fitting the simulated spectra to the experimental data, the rate constants (k) for the conformational exchange at each temperature can be determined.

  • Eyring Equation Analysis: Plot ln(k/T) versus 1/T (Eyring plot). The slope and intercept of this plot are used to calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the rotational process, from which the free energy of activation (ΔG‡) at a given temperature can be calculated.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsional angles in the solid state.

Generalized Protocol:

  • Crystal Growth: Grow single crystals of the bicyclo[2.2.2]octane derivative of suitable quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure. Refine the atomic coordinates and thermal parameters against the experimental data until a good agreement is achieved.

  • Data Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and dihedral angles.

Mandatory Visualizations

Conformational Twisting of the Bicyclo[2.2.2]octane Core

Twisted_Boat1 Twisted-Boat Conformer 1 Transition_State D3h Transition State (Untwisted) Twisted_Boat1->Transition_State Twisting Motion Transition_State->Twisted_Boat1 Twisting Motion Twisted_Boat2 Twisted-Boat Conformer 2 Transition_State->Twisted_Boat2 Twisting Motion Twisted_Boat2->Transition_State Twisting Motion

Caption: Interconversion between twisted-boat conformers.

General Experimental Workflow for Conformational Analysis

cluster_synthesis Synthesis and Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, DNMR) Purification->NMR Xray X-ray Crystallography Purification->Xray Computational Computational Modeling (DFT, Molecular Mechanics) Purification->Computational Dynamics Conformational Dynamics (Energy barriers) NMR->Dynamics Structure 3D Structure (Bond lengths, angles) Xray->Structure Computational->Structure Computational->Dynamics SAR Structure-Activity Relationship Structure->SAR Dynamics->SAR

Caption: Workflow for conformational studies.

Logical Relationship of Substituent Effects

Substituent Substituent Properties (Electronic, Steric) Conformational_Equilibrium Conformational Equilibrium Substituent->Conformational_Equilibrium Rotational_Barrier Rotational Barrier Substituent->Rotational_Barrier Biological_Activity Biological Activity (Binding Affinity, Selectivity) Conformational_Equilibrium->Biological_Activity Rotational_Barrier->Biological_Activity

Caption: Influence of substituents on properties.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted endeavor that combines synthetic chemistry, advanced spectroscopic techniques, and computational modeling. The rigid yet subtly flexible nature of this scaffold makes it an intriguing subject for fundamental studies of non-covalent interactions and a powerful tool in the design of novel therapeutics. A thorough understanding of the conformational preferences and dynamic behavior of these molecules is paramount for the rational design of drug candidates with optimized pharmacological profiles. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this exciting area of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Solubility of Bicyclo[2.2.2]octane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octane-1-carboxylic acid is a rigid, non-planar carboxylic acid that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure makes it an attractive bioisostere for the phenyl ring, offering a way to improve the physicochemical properties of drug candidates, such as their metabolic stability. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility testing.

Quantitative Solubility Data

Despite a thorough review of the scientific literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents remains largely unreported. However, qualitative descriptions of its solubility can be inferred from various sources, including synthesis and purification procedures. The following table summarizes the available qualitative solubility information.

Organic SolventQualitative SolubilitySource Reference Type
Dichloromethane (CH₂Cl₂)SolubleSynthesis Work-up
Ether (Et₂O)Used for extractionSynthesis Work-up
Methanol (MeOH)SolublePurification/Recrystallization
Water (H₂O)Sparingly soluble to insolubleGeneral observation for organic acids
General Organic SolventsGenerally SolubleChemical Supplier Information

It is important to note that this information is based on observations during chemical processes and not on systematic solubility studies. For drug development and other precise applications, quantitative determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography if the compound is derivatized).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The solid phase should be visibly present.

  • Phase Separation:

    • Remove the vials from the incubator.

    • To separate the undissolved solid, centrifuge the vials at a high speed for a set duration (e.g., 15-20 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Accurately dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC method or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Shake at Constant Temperature (24-48h) prep_solvent->equilibration separation Centrifuge to Separate Solid equilibration->separation sampling Sample Supernatant separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify by HPLC/GC dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for solubility determination.

Conclusion

Theoretical Calculations of Bicyclo[2.2.2]octane-1-carboxylic Acid Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[2.2.2]octane-1-carboxylic acid (BCOCA) is a unique and structurally rigid molecule that serves as a cornerstone for fundamental studies in physical organic chemistry. Its rigid cage-like framework prevents conformational ambiguity, making it an ideal model system for investigating through-bond and through-space electronic effects without the complications of resonance.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize the properties of BCOCA and its derivatives, with a particular focus on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations.

Molecular Structure and Significance

The bicyclo[2.2.2]octane framework consists of two six-membered rings sharing three atoms, resulting in a highly symmetrical and rigid structure.[1] Placing a carboxylic acid group at one of the bridgehead carbons creates BCOCA. This specific arrangement is crucial for studying substituent effects on acidity and reactivity, as the rigid geometry allows for a clear distinction between inductive and field effects.[1]

G Computational Workflow cluster_input Input cluster_calc Calculation cluster_output Analysis start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum & Obtain Thermo Data) geom_opt->freq_calc prop_calc Property Calculation (HOMO/LUMO, ESP, etc.) freq_calc->prop_calc analysis Analyze Properties: - Optimized Geometry - Vibrational Spectra - Electronic Properties - Acidity prop_calc->analysis

References

Commercial Availability and Applications of Bicyclo[2.2.2]octane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives are rigid, non-aromatic scaffolds that have garnered significant interest in medicinal chemistry and materials science. Their unique three-dimensional structure provides a well-defined orientation for substituents, making them valuable as phenyl ring bioisosteres and as building blocks for complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed synthetic methodologies, and a key biological application in cancer therapeutics.

Commercial Availability

This compound (CAS No. 699-55-8) is available from a variety of chemical suppliers in research quantities. The purity and available sizes may vary between suppliers. Below is a summary of representative commercial sources.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Apollo Scientific This compound699-55-895%50mg
Various Suppliers This compound699-55-8min 97%1 gram
TITAN (via ECHO CHEMICAL CO., LTD.) This compound699-55-8Not Specified250mg
Reagentia This compound699-55-8Not Specified100mg, 250mg, 500mg, 1g

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves a Diels-Alder reaction to construct the core bicyclic framework. Below are generalized experimental protocols based on published literature.

General Protocol for Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

An enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates can be achieved under metal-free conditions. This method often involves a tandem reaction sequence that allows for rapid access to a variety of these compounds in good to excellent yields and high enantioselectivities. The reaction is typically mediated by an organic base. While specific substrates and conditions vary, a general workflow can be described.

G start Start: Prepare Starting Materials (e.g., α,β-unsaturated ester and a suitable diene) reaction Tandem Reaction: - Mix starting materials with an organic base catalyst. - Stir at specified temperature for a set duration. start->reaction workup Reaction Workup: - Quench the reaction. - Extract the product with an organic solvent. - Dry the organic layer. reaction->workup purification Purification: - Concentrate the crude product. - Purify by column chromatography. workup->purification analysis Analysis: - Characterize the final product (NMR, HRMS). - Determine enantiomeric excess (chiral HPLC). purification->analysis

Figure 1. General workflow for enantioselective synthesis.
Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

The synthesis of 4-substituted derivatives often starts from a precursor with the bicyclo[2.2.2]octane core already formed. For example, 4-aminomethylthis compound can be produced through the reduction of a 4-cyano derivative.

A patented process describes the reaction of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid with ethylene to form 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. This intermediate is then catalytically reduced to yield the desired 4-aminomethylthis compound.[1]

Key Reaction Steps:

  • Diels-Alder Reaction: 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or its ester is reacted with ethylene under pressure (typically 60 to 300 kg/cm ²) and heat (100 to 230°C) to form the bicyclo[2.2.2]octene intermediate.[1]

  • Catalytic Reduction: The resulting 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is then catalytically reduced. This step simultaneously reduces the double bond and the cyano group to an aminomethyl group.

  • Hydrolysis (if starting with an ester): If a lower alkyl ester was used as the starting material, a final hydrolysis step is required to obtain the carboxylic acid.

Biological Significance: Inhibition of the MDM2-p53 Interaction

A prominent application of the this compound scaffold is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in cancer biology.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[2] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[3]

Restoring p53 function by inhibiting the MDM2-p53 interaction is a promising therapeutic strategy. Alrizomadlin (APG-115), a potent and orally active MDM2 inhibitor currently in clinical development, features a 4-substituted this compound core.[4] It is designed to block the MDM2-p53 interaction, thereby activating p53's tumor-suppressive functions.

MDM2-p53 Signaling Pathway and the Mechanism of Action of Alrizomadlin (APG-115)

The following diagram illustrates the MDM2-p53 signaling pathway and how Alrizomadlin (APG-115) intervenes.

G cluster_0 Normal Cellular Conditions cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Induces expression Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Binds and ubiquitinates MDM2_inhibited MDM2 APG115 Alrizomadlin (APG-115) (Bicyclo[2.2.2]octane derivative) APG115->MDM2_inhibited Inhibits p53_active Active p53 CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_inhibited->p53_active Interaction Blocked

References

The Bicyclo[2.2.2]octane Core: A Technical Guide to Its Fundamental Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) core is a bridged, saturated carbocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive bioisostere for aromatic rings and a valuable component in the design of novel therapeutics and advanced materials.[1] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the BCO core, detailed experimental protocols for its key transformations, and quantitative data to inform rational molecular design.

Fundamental Reactivity of the Bicyclo[2.2.2]octane Core

The reactivity of the bicyclo[2.2.2]octane framework is governed by a combination of electronic and steric effects, which differ significantly between the bridgehead and bridge positions.

Electronic Effects: The rigid sigma-framework of the BCO core allows for the effective transmission of electronic effects. This is particularly evident in studies of the acidity of substituted bicyclo[2.2.2]octane-1-carboxylic acids. Substituents at the 4-position exert a considerable influence on the pKa of the carboxylic acid at the 1-position, demonstrating a through-bond inductive effect.[2][3] This effect is attenuated when the substituent is moved to the 3-position.[2]

Steric Effects and Bridgehead Reactivity: The bridgehead positions of the BCO core are sterically hindered and conformationally constrained. This has profound implications for reactions that involve a change in hybridization from sp³ to sp². For instance, SN1 reactions at the bridgehead are significantly disfavored due to the high strain associated with forming a planar carbocation in such a rigid system.[4] Consequently, solvolysis rates of bridgehead derivatives are considerably slower than their acyclic or less constrained cyclic counterparts.[5] Conversely, reactions proceeding through radical intermediates at the bridgehead are more feasible.

Bridge Carbon Reactivity: The bridge methylene carbons are generally more reactive towards substitution than the bridgehead carbons, particularly in reactions that can proceed through less-strained intermediates. However, the overall reactivity is still influenced by the rigid bicyclic structure, which can affect the accessibility of these positions to reagents.

Quantitative Reactivity Data

A quantitative understanding of the BCO core's properties is crucial for its application in molecular design. The following tables summarize key data on the acidity of BCO carboxylic acids and the strength of its C-H bonds.

Table 1: pKa Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Substituent (at C4)pKa (in 50% Ethanol/Water)Reference
H6.75[6][7]
Br6.08[6][7]
CO₂C₂H₅6.31[6][7]
CN5.90[3][6][7]
OH6.33[3]

Table 2: Bridgehead C-H Bond Dissociation Enthalpy

CompoundBond Dissociation Enthalpy (kcal/mol)Reference
Bicyclo[2.2.2]octane102.9 ± 1.7

Key Synthetic Methodologies and Experimental Protocols

The synthesis of functionalized bicyclo[2.2.2]octane derivatives relies on a handful of robust and versatile chemical transformations. Detailed protocols for three key reactions are provided below.

Diels-Alder Reaction for Bicyclo[2.2.2]octene Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for constructing the bicyclo[2.2.2]octene skeleton.

Protocol: Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone [6]

  • Materials: 1,3-Cyclohexadiene (diene), Methyl vinyl ketone (dienophile), Dichloromethane (dry), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated aqueous NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography, Cyclohexane, and Ethyl acetate.

  • Procedure:

    • To a solution of methyl vinyl ketone (1.0 equivalent) in dry dichloromethane under an inert atmosphere, add 1,3-cyclohexadiene (2.0 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.

Intramolecular Aldol Condensation

The intramolecular aldol condensation of appropriately substituted cyclohexanone derivatives is a classic strategy for forming the bicyclo[2.2.2]octane ring system.[8]

Protocol: Synthesis of a 6-Hydroxybicyclo[2.2.2]octan-2-one Derivative [8]

  • Materials: A suitable 3-(2-oxoethyl)cyclohexanone derivative, a base (e.g., potassium carbonate), a protic solvent (e.g., methanol).

  • Procedure:

    • Dissolve the 3-(2-oxoethyl)cyclohexanone derivative in methanol.

    • Add a catalytic amount of potassium carbonate to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes

Direct functionalization at the bridgehead positions is a key strategy for utilizing the BCO core as a rigid scaffold.

Protocol: Synthesis of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate [9]

  • Materials: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, Ethylene dibromide, Sodium hydride, 1,2-Dimethoxyethane (DME), Ethanedithiol, Boron trifluoride etherate, Glacial acetic acid, Raney nickel, Ethanol.

  • Procedure:

    • Bridging Reaction: To a suspension of sodium hydride in DME, add a solution of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in DME. Then, add ethylene dibromide and heat the mixture to reflux. After cooling, quench the reaction with water and extract the product with ether. Purify the resulting diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

    • Thioacetal Formation: Treat the diketo-diester from the previous step with ethanedithiol and boron trifluoride etherate in glacial acetic acid. Work up the reaction and crystallize the product from methanol.

    • Desulfurization: Reflux the thioacetal derivative with Raney nickel in ethanol. Filter the catalyst and concentrate the filtrate to obtain diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Applications in Drug Discovery: Signaling Pathways and Workflows

The rigid BCO scaffold has proven to be a valuable tool in the design of potent and selective inhibitors for various biological targets.

Inhibition of Cyclooxygenase-2 (COX-2)

Derivatives of bicyclo[2.2.2]octane have demonstrated selective inhibition of COX-2, a key enzyme in the inflammatory pathway. The following diagram illustrates the signaling pathway leading to COX-2 expression.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor PKC_Ras PKC / Ras Signaling Receptor->PKC_Ras MAPK MAPK Pathway PKC_Ras->MAPK TranscriptionFactors NF-κB, AP-1, CREB MAPK->TranscriptionFactors COX2_Gene COX-2 Gene Transcription TranscriptionFactors->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation BCO_Inhibitor BCO-based COX-2 Inhibitor BCO_Inhibitor->COX2_Protein

COX-2 Signaling Pathway and Inhibition.
Targeting SARS-CoV-2 Main Protease (3CLpro)

Fused bicyclo[2.2.2]octene derivatives have emerged as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral replication.

SARS_CoV_2_Mpro_Pathway Viral_RNA Viral Genomic RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro Main Protease (3CLpro) Polyproteins->Mpro autocleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins cleavage of polyproteins Replication Viral Replication Functional_Proteins->Replication BCO_Inhibitor BCO-based 3CLpro Inhibitor BCO_Inhibitor->Mpro

SARS-CoV-2 Replication and 3CLpro Inhibition.
General Workflow for BCO-based Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of drugs incorporating the bicyclo[2.2.2]octane scaffold.

Drug_Discovery_Workflow Design Scaffold Design & Virtual Screening Synthesis Synthesis of BCO Derivatives Design->Synthesis Screening In Vitro Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis iterative cycles Preclinical Preclinical Studies Optimization->Preclinical

Workflow for BCO-based Drug Discovery.
Synthetic Workflow Example

This diagram illustrates a generalized workflow for the synthesis and purification of a bicyclo[2.2.2]octane derivative.

Synthetic_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Diels-Alder) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying & Filtration Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure BCO Product Characterization->Final

A Generalized Synthetic Workflow.

References

Methodological & Application

Application Notes and Protocols for Utilizing Bicyclo[2.2.2]octane-1-carboxylic acid as a Rigid Linker in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical and pharmacokinetic properties.

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic tractability, there is a growing body of evidence highlighting the advantages of rigid linkers. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation and potentially enhancing degradation potency and selectivity.[1][2]

This document provides detailed application notes and protocols for the use of Bicyclo[2.2.2]octane-1-carboxylic acid, a conformationally restricted, rigid scaffold, as a linker in the design and synthesis of potent PROTAC degraders.

Advantages of Bicyclo[2.2.2]octane-based Rigid Linkers

The incorporation of the bicyclo[2.2.2]octane moiety as a linker in PROTAC design offers several potential advantages:

  • Conformational Rigidity: The rigid bicyclic structure restricts the number of possible conformations, which can help to lock the PROTAC into an orientation that is optimal for the formation of a stable and productive ternary complex.[2]

  • Improved Pharmacokinetics: The constrained conformation can lead to enhanced metabolic stability and improved overall pharmacokinetic (DMPK) properties.[2]

  • Enhanced Selectivity: By presenting a more defined orientation of the warhead and E3 ligase ligand, rigid linkers can improve selectivity for the target protein.[2]

  • Vectorial Control: The defined geometry of the bicyclo[2.2.2]octane core allows for precise control over the spatial orientation of the two ligands.

Data Presentation

The following table summarizes quantitative data from a study on BET-targeting PROTACs, illustrating the impact of linker rigidity on degradation potency. While a direct comparison with a bicyclo[2.2.2]octane linker for the same target is not available in the cited literature, the data for a PROTAC with a very short and rigid linker (Pro-7), potentially analogous to a bicycloalkane linker, is presented alongside PROTACs with more flexible piperidine- and benzyl-based linkers for context.

PROTAC IDLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Pro-7 Very Short/RigidBRD4CRBNNo DegradationN/ANot Specified
Pro-11 Benzyl-basedBRD4CRBN1.387Not Specified

Note: The lack of degradation observed for Pro-7 was attributed to its short and rigid nature, which may not have provided sufficient flexibility for productive ternary complex formation in this specific context.[1] This highlights the importance of optimizing linker length and geometry for each target-E3 ligase pair.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->POI Release Ternary->PROTAC Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

This diagram outlines the typical workflow for synthesizing and evaluating a novel PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (e.g., Amide Coupling) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Stepwise Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC via sequential amide bond formation using Bicyclo[2.2.2]octane-1,4-dicarboxylic acid as the linker precursor. This approach allows for the sequential coupling of the POI ligand and the E3 ligase ligand.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Amine-functionalized POI ligand (POI-NH2)

  • Amine-functionalized E3 ligase ligand (E3-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Step 1: Synthesis of the Linker-POI Ligand Intermediate

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.

  • In a separate vial, dissolve the amine-functionalized POI ligand (POI-NH2) (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the POI-NH2 solution to the activated linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Linker-POI intermediate.

Step 2: Synthesis of the Final PROTAC

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the purified Linker-POI intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.

  • In a separate vial, dissolve the amine-functionalized E3 ligase ligand (E3-NH2) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the E3-NH2 solution to the activated Linker-POI solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the crude final PROTAC by preparative HPLC to obtain the pure product.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to each well, incubate on ice for 15 minutes, and then scrape the cells. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and prepare them for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay is used to assess the cytotoxicity of the PROTAC.

Materials:

  • Cultured cells

  • PROTAC stock solution (in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the PROTAC concentration to determine the IC50 value.

Conclusion

The use of this compound as a rigid linker in PROTAC design offers a promising strategy to enhance their therapeutic potential. The conformational constraint provided by this scaffold can lead to improved potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this rigid linker, enabling researchers to explore its potential in their drug discovery programs. It is important to note that the optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing and optimization.

References

Application Notes and Protocols: Bicyclo[2.2.2]octane-1-carboxylic Acid as a Non-Aromatic Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern medicinal chemistry, the strategy of "escaping from flatland" aims to improve the clinical success rate of drug candidates by increasing their three-dimensionality.[1] Aromatic rings, particularly the phenyl group, are ubiquitous in bioactive molecules but often contribute to poor physicochemical properties, such as low aqueous solubility, high metabolic liability, and off-target effects.[1][2] Bioisosteric replacement of the planar phenyl ring with saturated, rigid scaffolds is a key strategy to mitigate these issues.

The bicyclo[2.2.2]octane (BCO) framework has emerged as a highly effective non-aromatic bioisostere for the para-substituted phenyl ring.[1] Its rigid, cage-like structure provides a similar spatial arrangement and vector projection for substituents as a 1,4-disubstituted benzene ring.[1][3] This note provides detailed information and protocols on the application of bicyclo[2.2.2]octane-1-carboxylic acid as a bioisostere for benzoic acid and other para-substituted phenyl moieties in drug design.

Rationale for Bioisosteric Replacement

The rationale for replacing a phenyl ring with a BCO moiety is rooted in its ability to mimic the geometry of the aromatic ring while offering superior physicochemical properties.

  • Geometric Mimicry : The distance between the C1 and C4 bridgehead atoms in the BCO scaffold is approximately 2.60 Å, which is very similar to the 2.82 Å distance between the C1 and C4 atoms of a para-phenyl group.[1] This allows the BCO core to maintain the critical spatial orientation of functional groups necessary for pharmacological activity.

  • Improved Physicochemical Properties : As a fully saturated scaffold (Fsp³ = 1.0), the BCO moiety disrupts planarity and aromaticity.[1] This generally leads to:

    • Increased Aqueous Solubility : The disruption of π-stacking and crystal lattice formation improves solubility.[1]

    • Reduced Lipophilicity : Replacing an aromatic ring with an aliphatic scaffold typically lowers the calculated logP (clogP), which can improve the overall ADME profile.[4]

    • Enhanced Metabolic Stability : The BCO core lacks the sites for oxidative metabolism common to aromatic rings, potentially increasing metabolic stability.[4][5]

  • Electronic Effects : The rigid BCO framework serves as a classic model for studying inductive and field effects in the absence of resonance, allowing for fine-tuning of electronic properties like acidity (pKa).[6][7]

G cluster_0 p-Phenyl Ring cluster_1 Bicyclo[2.2.2]octane (BCO) A B A->B  ~2.82 Å C D phenyl C->D  ~2.60 Å bco

Caption: Geometric comparison of p-phenyl and BCO scaffolds.

Quantitative Data Presentation

The substitution of a phenyl ring with a BCO moiety leads to predictable changes in key physicochemical and geometric properties.

Propertyp-Substituted Phenyl (Benzoic Acid)This compoundKey Advantage of BCO
Bridgehead Distance (Å) ~2.82[1]~2.60[1]Maintains similar substituent vectors.
Fraction of sp³ Carbons (Fsp³) 0[1]1.0[1]Increased three-dimensionality.
Acidity (pKa) ~4.2 - 4.5[5]~5.6[5]Reduced acidity, which can be tuned.
Aqueous Solubility Compound-dependent (generally lower)Compound-dependent (generally higher)[1][4]Improved solubility profile.
Lipophilicity (logP) Compound-dependent (generally higher)Compound-dependent (generally lower)[4]Reduced lipophilicity, favorable for ADME.
Metabolic Stability Susceptible to aromatic oxidationGenerally stable to oxidative metabolism[5]Improved metabolic half-life.

Application Case Study: MDM2-p53 Interaction Inhibitors

A compelling example of the BCO bioisostere strategy is the development of the potent and orally active murine double minute 2 (MDM2) inhibitor, AA-115/APG-115, which entered clinical trials for cancer treatment.[1] MDM2 is a negative regulator of the p53 tumor suppressor, and inhibiting their interaction can restore p53 function.

In the optimization process, researchers replaced the benzoic acid moiety of a spirooxindole lead compound with non-classical mimetics, including this compound.[1] This substitution was critical for improving the pharmacokinetic (PK) profile while retaining high binding affinity and cellular potency.[1]

p53_pathway dna_damage DNA Damage (Stress Signal) p53 p53 (Tumor Suppressor) dna_damage->p53 activates mdm2 MDM2 p53->mdm2 induces cell_cycle Cell Cycle Arrest, Apoptosis p53->cell_cycle induces mdm2->p53 binds & inhibits degradation p53 Degradation mdm2->degradation promotes inhibitor APG-115 (BCO-based Inhibitor) inhibitor->mdm2 blocks interaction

Caption: Role of BCO-based inhibitor in the MDM2-p53 pathway.
Compound MoietyMDM2 Binding (SPR, KD, nM)Cellular Potency (SJSA-1, IC50, nM)Key Pharmacokinetic Outcome
Benzoic Acid Analog 0.3545Lower Cmax and AUC in vivo.[1]
BCO-Carboxylic Acid (APG-115) 0.5343Excellent oral PK profile, achieved complete tumor regression in vivo.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

This protocol is adapted from the synthesis described by Roberts et al., which provides a versatile route to various 4-substituted BCO carboxylic acids.[8]

Objective: To synthesize 4-substituted BCO-1-carboxylic acids from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Materials:

  • Diethyl succinate

  • Sodium ethoxide

  • Ethylene dibromide

  • Propane-1,3-dithiol

  • Raney nickel

  • Potassium hydroxide or other alkali

  • Standard organic solvents (ethanol, acetone, benzene, hexane) and reagents for workup and purification.

Procedure:

  • Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (I):

    • Condense diethyl succinate with sodium ethoxide.

    • Treat the product directly with ethylene dibromide without isolation of the intermediate diethyl succinoylsuccinate to yield the bicyclic diketone I .[8]

  • Desulfurization to Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (III):

    • Condense diketone I with propane-1,3-dithiol to form the bis-(trimethylene)-mercaptol (II).

    • Perform Raney nickel desulfurization on II to yield the diester III in 50-70% yield.[8]

  • Selective Hydrolysis to Ethyl Hydrogen Bicyclo[2.2.2]octane-1,4-dicarboxylate (IV):

    • Hydrolyze the diester III with one equivalent of alkali (e.g., KOH) to selectively cleave one ester group, yielding the mono-acid mono-ester IV .[8] This compound is the key intermediate.

  • Conversion to this compound:

    • The second carboxylate group on intermediate IV can be converted to other functionalities (e.g., -H, -Br, -OH, -NH₂) through standard organic transformations (e.g., Curtius, Hofmann, or Hunsdiecker reactions) if a 4-substituted derivative is desired.

    • For the parent this compound, the ester group of IV can be selectively reduced or decarboxylated, followed by hydrolysis of the remaining ester/acid group.

  • Purification: Purify the final product by crystallization or column chromatography. Characterize using NMR, IR, and mass spectrometry.

Protocol 2: General Workflow for Bioisosteric Replacement and Evaluation

This protocol outlines a systematic approach for replacing a phenyl ring with a BCO scaffold and evaluating the consequences.

workflow cluster_design Design & Synthesis cluster_eval Evaluation start 1. Identify Phenyl-Containing Lead Compound design 2. In Silico Design of BCO Analog start->design synthesis 3. Synthesize Parent and BCO Analog design->synthesis invitro 4. In Vitro Assays (Potency, Selectivity) synthesis->invitro physchem 5. Physicochemical Profiling (Solubility, logP, pKa) invitro->physchem adme 6. In Vitro ADME (Metabolic Stability, Permeability) physchem->adme invivo 7. In Vivo PK/PD Studies (if warranted) adme->invivo end 8. Data Analysis & SAR Conclusion invivo->end

Caption: Workflow for BCO bioisosteric replacement strategy.
  • Lead Identification: Select a lead compound containing a para-substituted phenyl ring that is a candidate for optimization (e.g., to improve solubility, metabolism, or PK).

  • In Silico Modeling: Computationally model the BCO analog to ensure the geometric vectors align and do not introduce steric clashes with the biological target.

  • Synthesis: Synthesize the BCO analog using appropriate methods (see Protocol 1). The original phenyl-containing compound should be synthesized or acquired as a control.

  • In Vitro Biological Evaluation: Compare the potency and selectivity of the BCO analog and the parent compound in relevant biological assays (e.g., enzyme inhibition, receptor binding, cell-based functional assays).

  • Physicochemical Characterization: Experimentally determine and compare key properties:

    • Aqueous Solubility: Use a thermodynamic or kinetic solubility assay.

    • Lipophilicity: Measure logD at physiological pH.

    • Acidity/Basicity: Determine pKa via titration or UV-metric methods.

  • In Vitro ADME Profiling: Assess metabolic stability using liver microsomes or hepatocytes. Evaluate cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.

  • In Vivo Pharmacokinetic (PK) Studies: If in vitro data is promising, conduct PK studies in an appropriate animal model (e.g., rat). Administer both compounds (e.g., orally) and measure key parameters such as Cmax, t1/2, and AUC to determine oral bioavailability and clearance.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the complete dataset to determine the impact of the bioisosteric replacement and guide the next design cycle.

Conclusion

This compound is a validated and powerful non-aromatic bioisostere for the benzoic acid moiety in drug discovery. Its rigid three-dimensional structure successfully mimics the key spatial arrangement of a para-phenylene ring while offering significant advantages in physicochemical and pharmacokinetic properties. By improving solubility, enhancing metabolic stability, and reducing lipophilicity, the BCO scaffold provides a robust strategy to optimize lead compounds and increase their potential for clinical success. The provided protocols offer a framework for the synthesis and systematic evaluation of this valuable bioisosteric replacement.

References

Bicyclo[2.2.2]octane-1-carboxylic Acid: A Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives have emerged as a compelling structural motif in medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for the commonly employed para-substituted phenyl ring. This strategic replacement aims to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity. The rigid bicyclic framework provides a precise spatial arrangement of functional groups, enabling fine-tuned interactions with biological targets. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction.

Application in MDM2-p53 Inhibition

A significant application of this compound is in the design of inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Inhibiting the MDM2-p53 interaction can restore p53 activity, leading to tumor cell death.

A notable example is the clinical candidate Alrizomadlin (AA-115/APG-115) , a potent and orally active MDM2 inhibitor.[1][2] In this molecule, the this compound moiety replaces a benzoic acid group, contributing to its high binding affinity and favorable pharmacokinetic profile.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Alrizomadlin (AA-115/APG-115) and related compounds, demonstrating the impact of the this compound scaffold.

Table 1: In Vitro Activity of Alrizomadlin (AA-115/APG-115) and a Related Compound

CompoundMDM2 Binding Affinity (Ki, nM)MDM2 Inhibition (IC50, nM)Cell Growth Inhibition in SJSA-1 cells (IC50, nM)Reference
Alrizomadlin (AA-115/APG-115) < 13.760[1][2][4]
Compound 55 (bicyclo[1.1.1]pentane analog)< 16.4300[1][4]

Table 2: Pharmacokinetic Properties of Alrizomadlin (AA-115/APG-115) in Rats

CompoundCmax (µg/L)AUC (h·µg/L)Reference
Alrizomadlin (AA-115/APG-115) 823473603[5]
Compound 2 (precursor)454717230[5]

Signaling Pathways and Experimental Workflows

MDM2-p53 Signaling Pathway

The MDM2-p53 signaling pathway is a critical regulator of cellular stress responses. The introduction of an MDM2 inhibitor, such as one containing the this compound scaffold, disrupts this pathway to promote tumor suppression.

MDM2_p53_Pathway MDM2-p53 Signaling Pathway and Inhibition cluster_0 Normal Cellular State cluster_1 Inhibition by BCO-containing Drug p53 p53 MDM2 MDM2 p53->MDM2 Upregulates Proteasomal Degradation Proteasomal Degradation p53->Proteasomal Degradation MDM2->p53 Ubiquitinates Active_p53 Stabilized and Active p53 MDM2->Active_p53 Interaction Blocked BCO_Drug Bicyclo[2.2.2]octane-1-carboxylic acid containing inhibitor (e.g., Alrizomadlin) BCO_Drug->MDM2 Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Active_p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Active_p53->Apoptosis Induces

Caption: Inhibition of MDM2 by a BCO-containing drug stabilizes p53, leading to cell cycle arrest and apoptosis.

General Experimental Workflow for Evaluating MDM2 Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MDM2 inhibitor incorporating the this compound scaffold.

Experimental_Workflow Experimental Workflow for MDM2 Inhibitor Evaluation Synthesis Synthesis of BCO-containing MDM2 Inhibitor MDM2_Binding MDM2 Binding Assay (e.g., Fluorescence Polarization) Synthesis->MDM2_Binding Cell_Proliferation Cell Proliferation Assay (e.g., in SJSA-1 cells) MDM2_Binding->Cell_Proliferation Western_Blot Western Blot Analysis (p53, p21, MDM2) Cell_Proliferation->Western_Blot PK_Studies Pharmacokinetic Studies (in vivo, e.g., rats) Western_Blot->PK_Studies Xenograft_Studies In Vivo Efficacy Studies (e.g., Xenograft models) PK_Studies->Xenograft_Studies

Caption: A streamlined workflow for the preclinical assessment of novel MDM2 inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids starts from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[6]

Protocol 1: Synthesis of Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate [6]

  • Preparation of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate:

    • A mixture of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate and propane-1,3-dithiol is treated with a catalyst to form the bis-(trimethylene)-mercaptol.

    • The mercaptol is then reduced using Raney nickel desulfurization to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Hydrolysis:

    • The resulting diester is hydrolyzed with one equivalent of alkali to selectively cleave one ester group, affording ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate.

Protocol 2: Amide Coupling for the Synthesis of Alrizomadlin (AA-115/APG-115) (General Procedure)

While the specific industrial synthesis is proprietary, a general amide coupling protocol can be employed:

  • Activation of Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., diisopropylethylamine or triethylamine). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add the spirooxindole amine precursor.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.

Biological Evaluation Protocols

Protocol 3: MDM2 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.

  • Reagents:

    • Recombinant human MDM2 protein.

    • Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled).

    • Assay buffer (e.g., PBS with 0.1% Tween 20).

    • Test compound (e.g., Alrizomadlin).

  • Procedure:

    • Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the MDM2/peptide solution to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide by the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Growth Inhibition Assay (SJSA-1 Cells)

This assay determines the potency of the test compound in inhibiting the growth of a cancer cell line with wild-type p53, such as SJSA-1.

  • Cell Culture: Culture SJSA-1 cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

Protocol 5: Western Blot Analysis for p53 and p21 Induction

This protocol is used to confirm the on-target effect of the MDM2 inhibitor by detecting the accumulation of p53 and its downstream target, p21.

  • Cell Treatment and Lysis: Treat cancer cells (e.g., SJSA-1) with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in p53 and p21 expression.

Protocol 6: In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of the test compound in a mouse model.

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the test compound (e.g., by oral gavage) daily for a specified period.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

  • Data Analysis: Analyze the tumor growth inhibition and regression in the treatment group compared to the control group.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional alternative to traditional aromatic scaffolds. Its application in the development of the clinical candidate Alrizomadlin (AA-115/APG-115) highlights its potential to improve the drug-like properties of small molecule inhibitors. The detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals interested in utilizing this promising scaffold in their own discovery programs. The continued exploration of bicyclo[2.2.2]octane derivatives is expected to yield novel therapeutic agents with enhanced efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane-1-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives as valuable scaffolds in modern drug discovery. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core offers a unique platform for the precise spatial arrangement of functional groups, enabling enhanced target binding and selectivity. This document outlines detailed synthetic protocols, summarizes key biological activity data, and illustrates the interaction of these compounds with a critical cancer-related signaling pathway.

Introduction to Bicyclo[2.2.2]octane Scaffolds in Medicinal Chemistry

The bicyclo[2.2.2]octane (BCO) framework is a highly sought-after motif in medicinal chemistry due to its conformational rigidity and well-defined stereochemistry. This rigid structure allows for the presentation of substituents in precise vectors, which can lead to improved binding affinity and selectivity for biological targets. This compound and its derivatives have emerged as promising candidates in the development of therapeutics for a range of diseases, including cancer, viral infections, and neurological disorders. Their utility has been particularly noted in the design of inhibitors for challenging protein-protein interactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a versatile starting material for the synthesis of various derivatives. The following protocol is based on a multi-step synthesis starting from dimethyl succinyl succinate.

Protocol:

  • Synthesis of Intermediate I: In a round-bottom flask, sodium hydride is added to a solution of dimethyl succinyl succinate in 1,2-dimethoxyethane (DME). The mixture is heated to reflux, followed by the addition of 1,2-dibromoethane. The reaction is refluxed until completion.

  • Thioacetal Formation: The resulting intermediate is treated with 1,2-ethanedithiol and boron trifluoride etherate at 0°C, then allowed to warm to room temperature.

  • Desulfurization: The thioacetal is then refluxed with Raney nickel in ethanol.

  • Hydrolysis: The final step involves hydrolysis of the resulting diester using sodium hydroxide in an ethanol/water mixture, followed by acidification with hydrochloric acid to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[1]

Synthesis of 4-Aminomethylthis compound

This protocol describes the synthesis of a key amino derivative.

Protocol:

  • Diels-Alder Reaction: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is reacted with ethylene in an autoclave at high temperature and pressure in benzene.

  • Catalytic Reduction and Hydrolysis: The resulting bicyclo[2.2.2]octene derivative is then catalytically reduced. The reduction product is subsequently hydrolyzed to yield 4-aminomethylthis compound.

General Procedure for the Synthesis of Bicyclo[2.2.2]octane-1-carboxylate Derivatives via Tandem Reaction

A metal-free tandem reaction allows for the efficient synthesis of a variety of bicyclo[2.2.2]octane-1-carboxylates.

Protocol:

  • A mixture of a cyclohex-2-en-1-one, an α,β-unsaturated aldehyde, and an organic base catalyst is stirred in a suitable solvent at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is purified by column chromatography to afford the desired bicyclo[2.2.2]octane-1-carboxylate. This method provides good to excellent yields and high enantioselectivities.[2]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various this compound derivatives, highlighting their potential in different therapeutic areas.

Table 1: Inhibition of MDM2-p53 Interaction

Compound IDTargetIC50 (nM)Ki (nM)Cell LineReference
55 MDM26.4< 1SJSA-1[3]
56 MDM23.7< 1SJSA-1[3]

Table 2: Antiviral Activity

Compound ClassVirusIC50 (µM)Reference
Spirooliganone CCoxsackievirus B3 (CVB3)11.11[4]
(+)-5 (Spirooliganone derivative)Coxsackievirus B3 (CVB3)1.11[4]
Fused Bicyclo[2.2.2]octene derivativesSARS-CoV-2 3CLproMicromolar range[5]
1,4-Diazabicyclo[2.2.2]octane derivativesInfluenza A/Puerto Rico/8/34 (H1N1)-[6]
Tetrasubstituted bicyclo[2.2.2]octaneInfluenza virus sialidase-[2]

Table 3: Antiprotozoal Activity

Compound ClassOrganismIC50 (µM)Reference
Bicyclooctanone 4'-phenylthiosemicarbazonesTrypanosoma brucei rhodesiense< 0.3[7]
Bicyclooctanone 4'-phenylthiosemicarbazonesPlasmodium falciparum (K1 strain)0.23 - 0.72[7]
Bicyclooctanone oximesPlasmodium falciparum (sensitive strains)0.08 - 0.15[7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by bicyclo[2.2.2]octane derivatives and a general synthetic workflow.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_regulation p53-MDM2 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 promotes transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits/degrades BCO_inhibitor Bicyclo[2.2.2]octane Derivative BCO_inhibitor->MDM2 blocks interaction

Caption: The p53-MDM2 signaling pathway and the inhibitory action of bicyclo[2.2.2]octane derivatives.

synthetic_workflow start Starting Materials (e.g., Cyclohexenone, Acrylate) synthesis Synthesis of BCO Core (e.g., Diels-Alder, Tandem Reaction) start->synthesis functionalization Functional Group Interconversion synthesis->functionalization purification Purification (e.g., Chromatography, Recrystallization) functionalization->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization bioassay Biological Evaluation (e.g., IC50, Ki determination) characterization->bioassay

Caption: A generalized experimental workflow for the synthesis and evaluation of Bicyclo[2.2.2]octane derivatives.

References

Application Notes and Protocols: Incorporating Bicyclo[2.2.2]octane-1-carboxylic Acid into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane moiety is a rigid, sterically hindered structural motif that, when incorporated into polymer backbones, can impart unique and desirable properties. Polymers containing this scaffold often exhibit enhanced thermal stability, improved mechanical strength, and increased solubility in organic solvents.[1][2] This combination of characteristics makes them attractive for a range of applications, from high-performance materials in the aerospace and automotive industries to specialty coatings and, potentially, advanced drug delivery systems.[1][2]

This document provides detailed application notes and experimental protocols for the incorporation of Bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives into polymer backbones, focusing on the synthesis of polyesters and polyimides.

Key Advantages of Incorporating the Bicyclo[2.2.2]octane Scaffold

  • Enhanced Thermal Stability: The rigid bicyclic structure restricts segmental motion within the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability.[1]

  • Improved Solubility: Despite the rigidity, the non-coplanar structure of the bicyclo[2.2.2]octane unit can disrupt polymer chain packing, leading to increased solubility in common organic solvents.[3] This is a significant advantage for polymer processing and film formation.

  • High Modulus and Strength: The inherent rigidity of the bicyclic scaffold contributes to polymers with high tensile modulus and strength.[3]

  • Chemical Stability: The bicyclo[2.2.2]octane core is generally resistant to chemical degradation under mild conditions.

While direct polymerization of this compound is not widely reported, its derivatives, such as esters and anhydrides, are valuable monomers for producing high-performance polymers.

Application: High-Performance Polyesters

Polyesters containing the bicyclo[2.2.2]octane unit are noted for their high glass transition temperatures and rapid crystallization rates, making them suitable for applications requiring good thermal and mechanical performance.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis_Workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_workup Polymer Isolation and Characterization Monomer 4-(Methoxycarbonyl)bicyclo- [2.2.2]octane-1-carboxylic acid Mixing Mix Monomers and Catalyst Monomer->Mixing Diol 1,4-Cyclohexanedimethanol Diol->Mixing Catalyst Titanium Oxide Catalyst->Mixing Heating_Step1 Heat to 200°C Mixing->Heating_Step1 Heating_Step2 Gradually heat to 255°C (3 hours) Heating_Step1->Heating_Step2 Heating_Step3 Gradually heat to 280°C (10 minutes) Heating_Step2->Heating_Step3 Hold Hold at 280°C Heating_Step3->Hold Isolation Isolate Polymer Hold->Isolation Characterization Characterize (IV, Tg, Tm) Isolation->Characterization

Caption: Workflow for the synthesis of polyesters.

Protocol: Synthesis of Poly[(1,4-cyclohexanedimethylene 1,4-bicyclo[2.2.2]octanedicarboxylate)][4]

This protocol is adapted from the procedure described in US Patent 10,836,899 B2.[4]

Materials:

  • 4-(Methoxycarbonyl)this compound (0.10 mol)

  • 1,4-Cyclohexanedimethanol (cis/trans mixture) (0.11 mol)

  • Titanium oxide (0.0029 g)

  • 250-mL flask with a nitrogen inlet, mechanical stirrer, and distillation column

Procedure:

  • Combine 4-(methoxycarbonyl)this compound, 1,4-cyclohexanedimethanol, and titanium oxide in the 250-mL flask.

  • Place the flask in a metal bath preheated to 200°C and set the stirring speed to 200 RPM under a nitrogen atmosphere.

  • Heat the mixture at 200°C for 5 minutes.

  • Gradually increase the temperature to 255°C over a period of 3 hours.

  • Further increase the temperature to 280°C over 10 minutes.

  • Maintain the reaction mixture at 280°C until the desired degree of polymerization is achieved.

  • The resulting polymer can be isolated and purified by standard methods.

Quantitative Data: Polyester Properties[4]
Polymer CompositionInherent Viscosity (IV)Tg (°C)Tm (°C)Minimum Crystallization Half-Time (min)
Poly[(1,4-cyclohexanedimethylene 1,4-bicyclo[2.2.2]octanedicarboxylate)]0.6101102556.0 at 190°C
Copolyester with 12 mol% Neopentyl Glycol0.689123274<0.1
Copolyester with 15 mol% Neopentyl Glycol0.6101102550.4 at 170°C
Copolyester with 20 mol% Neopentyl Glycol0.765116244<0.1

Application: High-Performance Polyimides

Polyimides derived from bicyclo[2.2.2]octane-tetracarboxylic dianhydrides are known for their excellent thermal stability, high glass transition temperatures, good mechanical properties, and, notably, their solubility and optical transparency (colorlessness).[3] These properties make them suitable for applications in electronics and aerospace where high performance is critical.

Experimental Workflow: Polyimide Synthesis (Two-Step Method)

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_characterization Characterization Dianhydride Bicyclo[2.2.2]octane- tetracarboxylic Dianhydride Reaction1 Stir at 85-105°C under N2 Dianhydride->Reaction1 Diamine Aromatic Diamine Diamine->Reaction1 Solvent1 N,N-dimethylacetamide (DMAc) Solvent1->Reaction1 Heating Heat Poly(amic acid) solution at reflux for 6h Reaction1->Heating Precipitation Precipitate in Methanol Heating->Precipitation Drying Dry under vacuum Precipitation->Drying Characterization Characterize (Viscosity, TGA, DSC, Tensile Properties) Drying->Characterization

Caption: Workflow for two-step polyimide synthesis.

Protocol: Synthesis of Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydride[3]

This protocol is based on the work of Matsumoto and Kurosaki.[3]

Materials:

  • Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride (e.g., 5a or 5b from the cited paper)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-dimethylacetamide (DMAc), purified

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis: In a flask equipped with a nitrogen inlet and stirrer, dissolve the aromatic diamine in purified DMAc. Add an equimolar amount of the bicyclo[2.2.2]octane-tetracarboxylic dianhydride. Stir the solution at 85-105°C under a nitrogen atmosphere to form the poly(amic acid) solution.

  • Thermal Solution Imidization: Heat the resulting poly(amic acid) solution at reflux temperature for 6 hours to effect cyclodehydration to the polyimide.

  • Isolation: Precipitate the polyimide by pouring the cooled reaction solution into a large volume of methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum.

  • Film Casting: Films can be cast from solutions of the polyimide in a suitable solvent (e.g., DMAc) followed by thermal curing.

Quantitative Data: Polyimide Properties[3]
DianhydrideAromatic DiamineInherent Viscosity (dL/g)Td (5% weight loss, N2, °C)Tg (°C)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
5a4,4'-Oxydianiline0.48488>3802.69611
5a4,4'-Sulfonyldianiline0.28486>3802.5875
5b4,4'-Oxydianiline0.35496>3802.4887
5b1,3-Bis(4-aminophenoxy)benzene0.314943441.5523

Potential Applications in Drug Development

While the primary applications of polymers derived from this compound are in materials science, the rigid and well-defined structure of the bicyclo[2.2.2]octane scaffold has drawn interest in medicinal chemistry. It can serve as a rigid core for the design of non-peptide mimetics of protein secondary structures and as a scaffold for presenting pharmacophores in a defined spatial orientation.[5]

The development of biodegradable polyesters or functionalized polyimides containing the bicyclo[2.2.2]octane unit could potentially lead to novel drug delivery systems with controlled release profiles and enhanced stability. However, research in this area is still emerging, and no specific signaling pathways have been definitively associated with these polymers to date. Future work may explore the use of these polymers in targeted drug delivery, where the bicyclo[2.2.2]octane moiety could be functionalized with targeting ligands.

Conclusion

The incorporation of this compound, primarily through its derivatives, into polymer backbones offers a versatile strategy for creating high-performance materials with a unique combination of thermal stability, mechanical strength, and processability. The provided protocols and data serve as a valuable resource for researchers and scientists working in polymer chemistry and materials science. Further exploration of these polymers in the context of biomedical applications, particularly drug delivery, represents an exciting avenue for future research.

References

Application Notes and Protocols for Amide Coupling with Bicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of Bicyclo[2.2.2]octane-1-carboxylic acid, a rigid bicyclic scaffold of increasing interest in medicinal chemistry. The unique three-dimensional structure of this bridgehead carboxylic acid presents specific challenges for amide bond formation. This document outlines effective coupling strategies and provides step-by-step experimental procedures to facilitate its use in drug discovery and development programs. The rigid nature of the bicyclo[2.2.2]octane system makes its derivatives valuable for studying the transmission of non-conjugative electronic effects and as bioisosteres for phenyl rings.[1][2][3]

Challenges in Amide Coupling

The placement of the carboxylic acid group at a bridgehead position in the rigid bicyclo[2.2.2]octane skeleton influences its reactivity.[1] The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of amines can lead to the formation of unreactive carboxylate salts.[4] The steric hindrance around the bridgehead carboxylic acid can also impede the approach of the amine nucleophile. Therefore, the use of appropriate coupling reagents to activate the carboxylic acid is crucial for successful amide bond formation.[5]

Recommended Coupling Reagents

Several coupling reagents have been successfully employed for the amide coupling of this compound and its derivatives. The choice of reagent can depend on the specific amine being coupled, the scale of the reaction, and the desired purity of the final product. Common and effective coupling agents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium-based coupling reagent that often provides good yields with sterically hindered substrates.[6][7]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A widely used carbodiimide-based coupling system. HOBt is often added as an additive to suppress racemization and improve reaction efficiency.[8][9]

  • CDI (Carbonyldiimidazole): A useful reagent for forming an activated acyl-imidazole intermediate that readily reacts with amines.

Data Presentation: Comparison of Coupling Protocols

The following table summarizes various reported conditions for the amide coupling of this compound and its derivatives.

Coupling Reagent/MethodAmine SubstrateBaseSolventTemperature & TimeYieldReference
HATUAlkylamine-AcetonitrileRoom Temperature, 1 hNot specified[10]
EDCI/HOBTGeneral Amines-Not specifiedNot specifiedNot specified[9]
CDIGeneral AminesDIEA, DMAP1,2-dichloroethaneReflux, overnightNot specified[6][7]
Ph2POClN-arylamines-Not specifiedNot specifiedSuccessful coupling[6][7]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine and DIEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details a standard procedure for amide bond formation using EDC in combination with HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound and HOBt in the anhydrous solvent.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.[8]

  • Add the amine to the reaction mixture.[8]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.

Visualizations

General Workflow for Amide Coupling

AmideCouplingWorkflow Start Start Reagents Dissolve Bicyclo[2.2.2]octane-1- carboxylic acid, amine, and base in anhydrous solvent Start->Reagents Activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) Reagents->Activation Reaction Stir at specified temperature and monitor reaction progress (TLC/LC-MS) Activation->Reaction Workup Aqueous Workup: - Dilute with organic solvent - Wash with aqueous solutions - Dry and concentrate Reaction->Workup Purification Purify crude product (e.g., Column Chromatography) Workup->Purification Product Isolated Amide Product Purification->Product CarbodiimideMechanism CarboxylicAcid Bicyclo[2.2.2]octane-1- carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + EDC EDC EDC EDC->OAcylisourea Amide Amide Product OAcylisourea->Amide + Amine Urea Urea Byproduct OAcylisourea->Urea NAcylurea N-Acylurea (Side Product) OAcylisourea->NAcylurea Rearrangement ActiveEster Active Ester Intermediate OAcylisourea->ActiveEster + HOBt Amine Amine (R'-NH2) Amine->Amide HOBt HOBt HOBt->ActiveEster ActiveEster->Amide + Amine

References

Application Notes and Protocols for the Functionalization of the Bicyclo[2.2.2]octane Scaffold at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational rigidity allows for the precise spatial orientation of substituents, making it an attractive template for the design of novel therapeutics and functional materials. Functionalization at the C4 (bridgehead) position is of particular importance as it allows for the introduction of various pharmacophoric groups and functionalities, directly influencing the molecule's biological activity and physicochemical properties.

These application notes provide a detailed overview of established methodologies for the C4 functionalization of the bicyclo[2.2.2]octane scaffold, complete with experimental protocols and quantitative data to guide researchers in this field.

General Synthetic Strategies

The primary challenge in C4 functionalization lies in the steric hindrance and the trigonal planar geometry of the carbocation intermediate at the bridgehead position. However, several reliable strategies have been developed to overcome these hurdles. The general workflow for accessing C4-functionalized BCOs often starts from a pre-functionalized bicyclo[2.2.2]octane precursor, such as a derivative bearing a leaving group or a functional group that can be transformed at the C1 and C4 positions.

G start Bicyclo[2.2.2]octane Precursor (e.g., 1,4-dicarboxylic acid, 1,4-diol) c4_activation Activation of C4 Position (e.g., Halogenation, Hydroxylation) start->c4_activation nucleophilic_substitution Nucleophilic Substitution c4_activation->nucleophilic_substitution c_c_coupling C-C Bond Formation (e.g., Suzuki, Sonogashira coupling) c4_activation->c_c_coupling functional_group_interconversion Functional Group Interconversion nucleophilic_substitution->functional_group_interconversion final_product C4-Functionalized Bicyclo[2.2.2]octane nucleophilic_substitution->final_product c_c_coupling->functional_group_interconversion c_c_coupling->final_product functional_group_interconversion->final_product

General workflow for C4 functionalization.

Key C4 Functionalization Methodologies: Protocols and Data

Synthesis of 4-Aminobicyclo[2.2.2]octane Derivatives

Bridgehead amines on the BCO scaffold are valuable building blocks for pharmaceuticals. A common route involves the Hofmann or Curtius rearrangement of a C4-carboxamide.

Experimental Protocol: Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid

This protocol is adapted from the Hofmann rearrangement of a bicyclo[2.2.2]octane-1,4-dicarboxamide derivative.

  • Preparation of the Mono-amide: Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is selectively hydrolyzed to the mono-acid mono-ester, which is then converted to the mono-amide.

  • Hofmann Rearrangement:

    • To a cold (0 °C) solution of sodium hydroxide in water, add bromine dropwise with stirring.

    • Add the C4-carboxamide derivative to the freshly prepared sodium hypobromite solution.

    • Warm the reaction mixture to room temperature and then heat to 50-70 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Starting MaterialReagentsProductYield (%)Reference
Bicyclo[2.2.2]octane-1-carboxamide-4-carboxylic acidBr₂, NaOH4-Aminothis compound60-75[1]
Synthesis of 4-Hydroxybicyclo[2.2.2]octane Derivatives

Bridgehead alcohols are key intermediates for further functionalization. They can be prepared through the oxidation of the corresponding bridgehead C-H bond or by hydrolysis of a suitable precursor. A patented method describes the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane to afford bicyclo[2.2.2]octane-1,4-diol.

Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-diol

  • Reaction Setup: To a flask containing 1,4-dimethylene cyclohexane, add a palladium catalyst (e.g., palladium diacetate or palladium dichloride).

  • Oxidation: Add an oxidizing agent (e.g., peracetic acid or Oxone®) dropwise to the mixture with vigorous stirring. The reaction is exothermic.

  • Work-up: After the reaction is complete (monitored by GC-MS), filter the reaction mixture to remove the catalyst. Extract the aqueous solution with a suitable organic solvent (e.g., n-butanol).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by recrystallization or chromatography.

Starting MaterialCatalystOxidantProductYield (%)Reference
1,4-Dimethylene cyclohexanePd(OAc)₂Peracetic Acid4-Acetoxybicyclo[2.2.2]octan-1-ol & Bicyclo[2.2.2]octane-1,4-diolMixture[2]
1,4-Dimethylene cyclohexanePdCl₂Oxone®Bicyclo[2.2.2]octane-1,4-diolNot specified[2]
Synthesis of 4-Halobicyclo[2.2.2]octane Derivatives

Bridgehead halides are versatile intermediates for nucleophilic substitution and cross-coupling reactions. They can be synthesized from the corresponding bridgehead alcohols or carboxylic acids.

Experimental Protocol: Synthesis of 1-Bromobicyclo[2.2.2]octane

This protocol involves the reaction of a bridgehead alcohol with a brominating agent.

  • To a solution of 1-hydroxybicyclo[2.2.2]octane in a suitable solvent (e.g., dichloromethane), add a brominating agent such as phosphorus tribromide or thionyl bromide at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Starting MaterialReagentsProductYield (%)Reference
Bicyclo[2.2.2]octan-1-olHBr, H₂SO₄1-Bromobicyclo[2.2.2]octane~80General procedure
C-C Bond Formation at the C4 Position

The introduction of alkyl or aryl groups at the C4 position often involves organometallic cross-coupling reactions with a C4-halo or C4-triflate precursor.

Experimental Protocol: Palladium-Catalyzed Arylation of 1-Bromobicyclo[2.2.2]octane

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine 1-bromobicyclo[2.2.2]octane, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or DME).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

BCO SubstrateCoupling PartnerCatalystProductYield (%)
1-Bromobicyclo[2.2.2]octanePhenylboronic acidPd(PPh₃)₄1-Phenylbicyclo[2.2.2]octane70-90

Biological Activity and Signaling Pathways

Derivatives of the bicyclo[2.2.2]octane scaffold have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. For instance, certain bicyclo[2.2.2]octane derivatives have been investigated as modulators of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial in angiogenesis and cancer progression.

VEGF_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras BCO Bicyclo[2.2.2]octane Derivative BCO->VEGFR Inhibits Binding Angiogenesis Angiogenesis, Cell Proliferation, Cell Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of VEGF signaling by BCO derivatives.

The diagram illustrates how bicyclo[2.2.2]octane derivatives can potentially inhibit the binding of VEGF to its receptor (VEGFR), thereby blocking downstream signaling cascades that lead to angiogenesis and cell proliferation.

Conclusion

The functionalization of the bicyclo[2.2.2]octane scaffold at the C4 position provides access to a diverse range of compounds with significant potential in drug discovery and materials science. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and application of these unique three-dimensional structures. Further investigation into novel synthetic methodologies and the biological evaluation of C4-functionalized BCO derivatives is a promising area for future research.

References

Application of Bicyclo[2.2.2]octane-1-carboxylic Acid in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of bicyclo[2.2.2]octane-based carboxylic acids in the synthesis of Metal-Organic Frameworks (MOFs). While the direct application of Bicyclo[2.2.2]octane-1-carboxylic acid in MOF synthesis is not widely documented, its dicarboxylic acid analogue, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (bodca) , is a key building block for creating robust, non-aromatic MOFs with unique properties. This document will focus on the application of 'bodca' in MOF synthesis and explore the potential of the monocarboxylic acid as a precursor for functionalized linkers.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and chemical properties of the resulting MOF. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid, aliphatic linker that offers an alternative to commonly used aromatic linkers. Its three-dimensional structure can lead to the formation of highly stable frameworks with well-defined pore structures. The non-aromatic nature of this linker can also impart unique properties to the MOF, such as UV transparency.

Derivatives of this compound are also of interest in medicinal chemistry, particularly as inhibitors of myeloperoxidase, an enzyme involved in inflammatory processes. While not directly incorporated into MOFs as a primary linker, the functionalization of the bicyclo[2.2.2]octane core, potentially starting from the monocarboxylic acid, opens avenues for creating tailored linkers for specific applications, including drug delivery.

Quantitative Data of MOFs synthesized with Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (bodca)

The following table summarizes key quantitative data for several MOFs synthesized using 'bodca' as the primary organic linker.

MOF NameMetal CenterOther Linkers/PillarsPore Size (Å)BET Surface Area (m²/g)Gas Adsorption PropertiesOther Properties
Ni-bodc-tptNitptNot specifiedNot specifiedHigh C₂H₆ adsorption capacity (131.65 cm³/g) and C₂H₆/C₂H₄ selectivity (1.8) at 298 K and 1 bar.[1]Promising for C₂H₄ purification.[1]
[Zn(TTDPa)(bodca)]·H₂OZnTTDPaNot specifiedNot specifiedNot specifiedProton conductivity of 2.13 × 10⁻³ S cm⁻¹ at 328 K and 98% relative humidity. Luminescent sensor for specific antibiotics.
[Zn(TTDPb)(bodca)]·H₂OZnTTDPb17.16 × 10.81Not specifiedNot specifiedProton conductivity of 4.91 × 10⁻³ S cm⁻¹ at 328 K and 98% relative humidity. Luminescent sensor for specific antibiotics.
NU-403ZrNoneNot specifiedNot specifiedNot specifiedA three-dimensional linker-based MOF.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of 'bodca'-based MOFs

This protocol provides a general guideline for the solvothermal synthesis of MOFs using Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Specific parameters should be optimized for each target MOF.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodca)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Nickel nitrate hexahydrate)

  • Pillar ligand (if applicable, e.g., 2,4,6-tri(4-pyridyl)-1,3,5-triazine (tpt), 3,6-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPa))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

Procedure:

  • In a glass vial, dissolve the metal salt and Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in the chosen solvent or solvent mixture. If a pillar ligand is used, it should also be added at this stage.

  • The molar ratio of the reactants should be carefully controlled and optimized for the desired MOF structure.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80°C and 150°C) and maintain this temperature for a set period (ranging from 24 to 72 hours).

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Collect the crystals by filtration.

  • Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Activate the MOF by removing the solvent molecules from the pores. This is typically done by heating the sample under vacuum.

Protocol 2: Synthesis of Functionalized Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

While a direct, high-yield conversion of this compound to the 1,4-dicarboxylic acid is not straightforward, functionalization at other positions of the bicyclic core is possible, which can then be followed by the introduction of a second carboxylic acid group. The following is a conceptual protocol based on known organic transformations.

Materials:

  • This compound

  • Reagents for functionalization (e.g., brominating agents, oxidizing agents)

  • Reagents for carboxylation (e.g., organolithium reagents, carbon dioxide)

  • Appropriate solvents and catalysts

Procedure:

  • Functionalization of the Bicyclo[2.2.2]octane Core:

    • Protect the existing carboxylic acid group (e.g., as an ester).

    • Introduce a functional group at a different position on the bicyclo[2.2.2]octane skeleton. This can be challenging due to the stability of the cage structure but may be achieved through radical reactions or by starting with a pre-functionalized bicyclooctene derivative followed by reduction.

  • Introduction of the Second Carboxylic Acid Group:

    • Convert the newly introduced functional group into a leaving group (e.g., a halide).

    • Perform a metal-halogen exchange (e.g., using an organolithium reagent) followed by quenching with carbon dioxide to introduce the second carboxylic acid group.

    • Alternatively, if a suitable precursor is available, oxidation of a methyl or other alkyl group at the 4-position can yield the dicarboxylic acid.

  • Deprotection:

    • Remove the protecting group from the initial carboxylic acid to yield the final functionalized Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Note: This is a generalized and challenging synthetic sequence that would require significant optimization and characterization at each step.

Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation cluster_characterization Characterization start Reactants (Metal Salt, H₂bodca, Solvent) mixing Mixing & Dissolution start->mixing heating Heating (80-150°C, 24-72h) mixing->heating cooling Slow Cooling heating->cooling filtration Filtration cooling->filtration washing Washing (DMF, Ethanol) filtration->washing activation Activation (Vacuum & Heat) washing->activation pxrd PXRD activation->pxrd gas_adsorption Gas Adsorption activation->gas_adsorption other_char Other Techniques activation->other_char

Caption: Experimental workflow for the solvothermal synthesis of 'bodca'-based MOFs.

Logical Relationship for Functional Linker Synthesis

Functional_Linker_Synthesis start Bicyclo[2.2.2]octane- 1-carboxylic acid protection Protection of Carboxylic Acid start->protection functionalization Functionalization of Bicyclic Core protection->functionalization carboxylation Introduction of Second Carboxylic Acid Group functionalization->carboxylation deprotection Deprotection carboxylation->deprotection final_product Functionalized Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid deprotection->final_product mof_synthesis MOF Synthesis final_product->mof_synthesis

Caption: Conceptual pathway for synthesizing functionalized 'bodca' linkers.

Applications in Drug Delivery

While specific studies on drug delivery using MOFs synthesized from Bicyclo[2.2.2]octane-1,4-dicarboxylic acid are limited, the general principles of using MOFs as drug carriers are well-established. The high porosity and tunable pore size of MOFs make them excellent candidates for encapsulating therapeutic molecules. The non-aromatic nature of 'bodca'-based MOFs may offer advantages in terms of biocompatibility and biodegradability.

Potential Drug Delivery Mechanism

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_delivery Delivery & Release mof Porous 'bodca'-MOF loaded_mof Drug-Loaded MOF mof->loaded_mof drug Drug Molecule drug->loaded_mof Encapsulation target_site Target Site (e.g., Tumor) loaded_mof->target_site Systemic Circulation release Drug Release (pH, temp, etc.) target_site->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: General mechanism for MOF-based drug delivery.

The development of functionalized 'bodca' linkers, potentially derived from this compound, could enable the introduction of specific functionalities within the MOF pores. These functionalities could be designed to interact with specific drug molecules, leading to higher loading capacities and more controlled release profiles. Further research in this area is warranted to explore the full potential of these non-aromatic MOFs in drug development.

References

experimental procedure for the synthesis of Bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid. The procedure is based on a well-established multi-step synthesis starting from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. This application note includes a comprehensive, step-by-step protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate replication in a laboratory setting.

Introduction

This compound is a rigid, non-planar bridged carbocyclic compound. Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry and material science. The bicyclo[2.2.2]octane cage system serves as a rigid scaffold to control the spatial orientation of functional groups, which is crucial for studying structure-activity relationships in drug design. This protocol details a reliable synthetic route to obtain this key chemical entity.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its precursors.

StepProductStarting MaterialYield (%)Melting Point (°C)
1Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateDiethyl succinate12124-128
2Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylateDiethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate50-70-
3Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylateDiethyl bicyclo[2.2.2]octane-1,4-dicarboxylateHigh149.0-150.5
4This compound(Not explicitly detailed in search results)--

Note: The yield for step 3 is described as high, but a specific percentage is not provided in the source material. The direct conversion of ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate to the final target compound is not explicitly detailed in the provided search results, thus yield and melting point are not available.

Experimental Protocols

This synthesis involves a multi-step process, starting from the condensation of diethyl succinate.

Materials and Reagents
  • Diethyl succinate

  • Sodium ethoxide

  • Ethylene dibromide

  • Propane-1,3-dithiol

  • Raney nickel

  • Potassium hydroxide

  • Ethanol

  • Benzene

  • Hexane

  • Acetone

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (I)
  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl succinate to the sodium ethoxide solution and reflux the mixture for 14 hours.[1]

  • After reflux, treat the reaction mixture directly with ethylene dibromide.[1]

  • The crude product is a gummy solid. Wash it several times with water and then dissolve it in hot acetone.

  • Crystallization from 95% ethanol yields diethyl succinoylsuccinate as a byproduct.[1]

  • The desired product, diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, is obtained from the filtrate.

Synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (III)
  • Condense diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (I) with propane-1,3-dithiol to form the bis-(trimethylene)-mercaptol (II).[1]

  • Perform Raney nickel desulfurization of the mercaptol (II) to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (III). This reduction method gives a yield of 50-70%.[1]

Synthesis of Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate (IV)
  • Hydrolyze the diester (III) with one equivalent of alkali (e.g., potassium hydroxide in ethanol).[1]

  • Acidify the reaction mixture to precipitate the mono-ester, mono-acid product.

  • Recrystallize the crude product from a benzene-hexane mixture to obtain shiny white platelets of ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate (IV).[1]

Synthesis of this compound

The direct conversion from intermediate IV to the final product is a standard transformation that would typically involve the removal of the remaining ester group, for example, through a Hunsdiecker reaction followed by reduction, or a similar decarboxylation strategy. However, the specific details for this final step are not provided in the primary source document.

Experimental Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of Dioxo-diester cluster_1 Step 2: Reduction of Dioxo-diester cluster_2 Step 3: Selective Hydrolysis cluster_3 Step 4: Final Product Formation A Diethyl Succinate C Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate A->C Condensation B Sodium Ethoxide, Ethylene Dibromide B->C F Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate C->F Desulfurization D Propane-1,3-dithiol D->F E Raney Nickel E->F H Ethyl hydrogen bicyclo[2.2.2]octane- 1,4-dicarboxylate F->H Hydrolysis G 1 eq. Alkali G->H J Bicyclo[2.2.2]octane- 1-carboxylic acid H->J Conversion I Decarboxylation/ Reduction I->J

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: The Role of Bicyclo[2.2.2]octane-1-carboxylic Acid in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.2.2]octane-1-carboxylic acid (BCOCA) and its derivatives are pivotal building blocks in supramolecular chemistry. Their unique, highly symmetrical, and rigid cage-like structure provides a well-defined and predictable spatial arrangement of atoms.[1] This inherent rigidity makes the bicyclo[2.2.2]octane scaffold an exceptional tool for designing and studying complex molecular systems held together by non-covalent interactions. Its utility spans from fundamental studies of molecular recognition to the construction of advanced functional materials.

Application Notes

1. Host-Guest Chemistry and Molecular Recognition

The rigid and sterically defined nature of the bicyclo[2.2.2]octane core makes it an excellent "guest" molecule for studying the principles of molecular recognition.

  • Probing Host Cavities: BCOCA and its derivatives serve as ideal probes for mapping the size, shape, and binding properties of host macrocycles like cyclodextrins, calixarenes, and cucurbit[n]urils.[2][3][4] By systematically modifying substituents on the bicyclic framework, researchers can quantify the contributions of various non-covalent interactions (e.g., hydrophobic effects, van der Waals forces) to the overall binding affinity.[3]

  • pH-Responsive Systems: The carboxylic acid moiety provides a handle for creating pH-responsive host-guest systems. At low pH, the protonated carboxylic acid form may exhibit strong binding within a hydrophobic host cavity.[3] Conversely, at higher pH, the deprotonated, anionic carboxylate form may be expelled from the cavity, allowing for the controlled assembly and disassembly of supramolecular structures.[2]

2. Crystal Engineering and Metal-Organic Frameworks (MOFs)

In crystal engineering, the goal is to design and synthesize solid-state structures with desired properties. The predictable geometry of the bicyclo[2.2.2]octane unit is a significant advantage.

  • Rigid Linkers for MOFs: The dicarboxylic acid analogue, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is employed as a linear, rigid linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][5] Unlike flexible aliphatic linkers that can lead to unstable frameworks, or aromatic linkers that can absorb strongly in the UV-Vis spectrum, the bicyclooctane linker provides structural integrity while enabling the creation of highly porous and transparent materials.[5][6]

  • Fine-Tuning Pore Environments: The use of aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylate allows for fine-tuning of the pore size and modulates the nature of host-guest interactions within the MOF, which are significantly different from those in aromatic-based frameworks.[6][7]

3. Model Systems for Studying Electronic Effects

The rigid bicyclo[2.2.2]octane framework is a classic model system for studying the transmission of electronic effects through bonds and through space, a fundamental concept in physical organic and supramolecular chemistry.

  • Isolating Inductive and Field Effects: By placing a substituent at the C4 position and the carboxylic acid at the C1 position, the rigid separation prevents any resonance effects.[1] This unique setup allows for the precise quantification of inductive (through-bond) and field (through-space) effects on the acidity of the carboxylic acid group, providing valuable data for designing molecules with specific electronic properties.[1]

Quantitative Data Summary

The following table summarizes thermodynamic parameters for the binding of this compound and related alicyclic guests with cyclodextrin hosts. This data is crucial for understanding the energetics of host-guest complexation and the influence of guest size and charge.

Guest MoleculeHostpHBinding Constant (K, M⁻¹)ΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
Bicyclo[2.2.2]octanecarboxylic acidα-Cyclodextrin2.51,180 (K₁) / 13,700 (K₂)---
Bicyclo[2.2.2]octanecarboxylateα-Cyclodextrin11.5110-4.15-2.41.75
Bicyclo[2.2.2]octanecarboxylic acidβ-Cyclodextrin2.510,200-5.47-4.41.07
Bicyclo[2.2.2]octanecarboxylateβ-Cyclodextrin11.51,000-4.09-1.72.39
Adamantanecarboxylic acidβ-Cyclodextrin2.5340,000-7.55-4.72.85
Adamantanecarboxylateβ-Cyclodextrin11.515,100-5.70-2.03.70

Data adapted from studies on cyclodextrin inclusion complexes.[3] Note: For α-Cyclodextrin at low pH, a 2:1 (host:guest) complex is formed, hence two binding constants (K₁ and K₂) are relevant.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via the hydrolysis of its methyl ester precursor.

Materials:

  • 4-(Methoxycarbonyl)this compound

  • 2,2'-Disulfonylbis(pyridine 1-oxide)

  • Tributylphosphine

  • 2-Methylpropane-2-thiol (tert-Butyl mercaptan)

  • Dichloromethane (DCM)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Calcium hypochlorite

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a round-bottomed flask protected from light, add 4-(methoxycarbonyl)this compound (1 g, 4.71 mmol), 2,2'-disulfonylbis(pyridine 1-oxide) (1.427 g, 5.65 mmol), and DCM (50 mL).[8]

  • Initiation: Cool the suspension to 0 °C in an ice bath and add tributylphosphine (1.453 mL, 5.89 mmol) dropwise.[8]

  • Radical Formation: Remove the ice bath and stir the reaction mixture for 2 hours at room temperature. Cool the mixture again to 0 °C and add 2-methylpropane-2-thiol (4.7 mL, 41.7 mmol).[8]

  • Photolysis: Irradiate the reaction mixture using a 300W tungsten lamp for approximately 1.25 hours.[8]

  • Quenching and Extraction: Quench the reaction by adding a suspension of calcium hypochlorite (10 g) in water (100 mL). Dilute the mixture with diethyl ether and stir at 0 °C for 5 minutes, then at room temperature for 20 minutes.[8]

  • Workup: Add diatomaceous earth to aid in phase separation and filter the mixture. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[8]

  • Hydrolysis: Dissolve the crude residue in a 1:1 methanol/water solution (100 mL) containing potassium hydroxide (5 g) and stir overnight at room temperature.[8]

  • Isolation: Concentrate the solution to remove most of the methanol. Wash with diethyl ether (2x) to remove by-products. Acidify the aqueous phase with concentrated HCl to precipitate the product.[8]

  • Purification: Collect the white precipitate by filtration to yield the final product, this compound.[8]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Host-Guest Binding Analysis

This protocol provides a general method for quantifying the binding thermodynamics between a BCOCA derivative (guest) and a macrocyclic host.

Materials:

  • BCOCA derivative (guest)

  • Host molecule (e.g., β-cyclodextrin)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Isothermal Titration Calorimeter

Procedure:

  • Solution Preparation: Prepare a solution of the host molecule (e.g., 0.1-0.5 mM) in the buffer. Prepare a separate, more concentrated solution of the BCOCA guest (e.g., 1-5 mM) in the exact same buffer. Degas both solutions thoroughly.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C). Load the host solution into the sample cell and the guest solution into the injection syringe.

  • Titration: Perform an automated titration, injecting small aliquots (e.g., 2-10 µL) of the guest solution into the sample cell at regular intervals (e.g., 150 seconds).

  • Data Acquisition: The instrument will measure the heat released or absorbed after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of guest to host.

  • Data Analysis: Fit the resulting isotherm using an appropriate binding model (e.g., a single-site binding model). This analysis will yield the key thermodynamic parameters: the binding constant (Kₐ), the enthalpy change (ΔH°), and the stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.

Protocol 3: Solvothermal Synthesis of a MOF using Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

This protocol outlines a representative synthesis for a metal-organic framework using the rigid bicyclooctane linker.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂-BCODC)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve the metal salt and the Bicyclo[2.2.2]octane-1,4-dicarboxylic acid linker in DMF in a specific molar ratio (e.g., 1:1).

  • Sonication: Sonicate the mixture for several minutes until a homogeneous solution is obtained.

  • Sealing: Transfer the vial into a Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Crystals of the MOF product should have formed.

  • Washing: Carefully decant the mother liquor and wash the crystals repeatedly with a fresh solvent (e.g., DMF, followed by ethanol or acetone) to remove any unreacted starting materials trapped within the pores.

  • Activation: Dry the washed crystals under vacuum or gentle heating to remove the solvent molecules from the pores, yielding the final, activated MOF material.

Visualizations

HostGuestInteraction cluster_host Host Macrocycle (e.g., Cyclodextrin) Host Hydrophobic Cavity Guest BCOCA (Guest) Guest->Host Encapsulation (Non-covalent forces)

Caption: Host-guest complexation of BCOCA within a macrocyclic cavity.

MOF_Assembly cluster_assembly Self-Assembly Process Metal Metal Ion (Node) MOF Porous Metal-Organic Framework (MOF) Metal->MOF Coordination Linker Bicyclo[2.2.2]octane- 1,4-dicarboxylate (Linker) Linker->MOF Coordination ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Precursors (e.g., BCOCA derivative, host) Reaction Supramolecular Assembly (e.g., Mixing, Solvothermal) Start->Reaction Purification Purification (e.g., Crystallization, Washing) Reaction->Purification Structural Structural Analysis (NMR, X-ray Diffraction) Purification->Structural Confirms Structure Binding Binding Analysis (ITC, Spectroscopy) Purification->Binding Quantifies Interaction Final Characterized Supramolecular System Structural->Final Property Property Measurement (Porosity, Stability) Binding->Property Property->Final

References

Troubleshooting & Optimization

Technical Support Center: Diels-Alder Synthesis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives via the Diels-Alder reaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction to form a bicyclo[2.2.2]octane derivative is resulting in a low yield. What are the common contributing factors?

Low yields in this Diels-Alder reaction can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Inadequate temperature or pressure can lead to slow reaction rates or unfavorable equilibria. Heating is often required, but excessive temperatures can lead to retro-Diels-Alder reactions or the formation of side products.[1][2]

  • Reactivity of Diene and Dienophile: The electronic properties of your substrates are crucial. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[3] If your substrates are not electronically well-matched, the reaction may be sluggish.

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants, leading to lower reaction rates and yields.

  • Lewis Acid Catalyst: The absence, incorrect choice, or insufficient amount of a Lewis acid catalyst can result in a slow and inefficient reaction, especially with electron-poor dienes or dienophiles.[4][5][6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.[7]

  • Product Stability: The resulting bicyclo[2.2.2]octane derivative may be unstable under the reaction conditions, leading to decomposition or rearrangement.

Q2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity (endo/exo) and regioselectivity of my reaction?

The formation of multiple isomers is a common challenge. To enhance selectivity:

  • Stereoselectivity (Endo/Exo):

    • Kinetic Control: Running the reaction at lower temperatures often favors the formation of the kinetically preferred endo product due to secondary orbital interactions.[4]

    • Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the formation of the endo adduct.[4][6] Different Lewis acids can exhibit varying degrees of stereoselectivity.

  • Regioselectivity:

    • Substituent Effects: The regioselectivity is governed by the electronic and steric effects of the substituents on both the diene and dienophile. Proper matching of substituents is key to directing the addition to the desired regioisomer.[4]

    • Lewis Acid Influence: Lewis acids can also influence the regioselectivity of the cycloaddition.

Q3: When should I consider using a Lewis acid catalyst, and how do I choose the right one?

Lewis acid catalysis is highly recommended when you are experiencing low yields or slow reaction rates. They function by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction.[8]

  • When to Use:

    • When using electron-neutral or electron-rich dienophiles.

    • To increase the reaction rate and allow for lower reaction temperatures.

    • To improve stereoselectivity and regioselectivity.[5][6]

  • Choosing a Lewis Acid:

    • Common Lewis acids for this reaction include TiCl₄, ZrCl₄, HfCl₄, and SnCl₄.[5]

    • The choice of Lewis acid can depend on the specific substrates and desired outcome. It is often necessary to screen a variety of Lewis acids to find the optimal one for your system.

    • Be aware that some dienes, such as 1,2-dihydropyridines, can be unstable in the presence of certain Lewis acids.[5] In some cases, stoichiometric amounts of the Lewis acid may be required, particularly if your diene contains a Lewis basic functional group like an amide.[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Insufficiently reactive diene or dienophile1. Introduce electron-donating groups (e.g., alkyl, alkoxy) on the diene or electron-withdrawing groups (e.g., ester, nitrile) on the dienophile. 2. Use a more reactive dienophile, such as maleic anhydride or tetracyanoethylene, if compatible with the synthetic scheme.To decrease the HOMO-LUMO energy gap between the diene and dienophile, thereby accelerating the reaction.[3][9]
Unfavorable reaction conditions1. Gradually increase the reaction temperature. Monitor for product formation and potential decomposition. 2. If the reaction is performed at atmospheric pressure, consider using a sealed tube or a high-pressure reactor to increase the effective concentration of gaseous dienophiles like ethylene.Higher temperatures can overcome the activation energy barrier. Increased pressure is beneficial for reactions involving gaseous reactants.
Ineffective or absent catalysis1. Add a Lewis acid catalyst (e.g., TiCl₄, ZrCl₄, SnCl₄). 2. Screen a panel of Lewis acids to identify the most effective one for your specific substrates. 3. If your diene contains a Lewis basic functional group, consider using a stoichiometric amount of the Lewis acid.[4]Lewis acids activate the dienophile, increasing the reaction rate and often improving selectivity.[5][6]
Problem 2: Formation of a Complex Mixture of Isomers
Possible Cause Troubleshooting Step Rationale
Lack of stereochemical control1. Lower the reaction temperature to favor the kinetically controlled endo product. 2. Introduce a suitable Lewis acid catalyst, which often enhances endo selectivity.[4][6]Lower temperatures and Lewis acid catalysis can increase the energy difference between the transition states leading to the endo and exo products.
Poor regioselectivity1. Analyze the electronic and steric properties of your diene and dienophile to predict the favored regioisomer. 2. Modify the substituents on the reactants to enhance the desired regioselectivity. 3. Screen different Lewis acids, as they can influence the regiochemical outcome.Regioselectivity is dictated by the orbital coefficients and steric interactions of the frontier molecular orbitals of the diene and dienophile.

Data Presentation

Table 1: Effect of Lewis Acid Catalysis on Diastereoselectivity in the Diels-Alder Reaction of 1-Phenoxycarbonyl-1,2-dihydropyridine with N-acryloyl-(1S)-2,10-camphorsultam

EntryLewis AcidEquiv.Temp (°C)Yield (%)Diastereomeric Excess (d.e., %) of endo Adduct
1TiCl₄1.0-789494
2ZrCl₄1.0-789196
3HfCl₄1.0-788997
4SnCl₄1.0-781282
5Sc(OTf)₃1.0-786068

Data adapted from a study on the synthesis of chiral isoquinuclidines, which have a 2-azabicyclo[2.2.2]octane core.[5]

Experimental Protocols

General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equiv.) and the chosen anhydrous solvent (e.g., dichloromethane, toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of Lewis Acid:

    • Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in dichloromethane, 1.0-2.0 equiv.) to the stirred solution of the dienophile.

    • Stir the mixture for 15-30 minutes at the same temperature.

  • Addition of Diene:

    • Add a solution of the diene (1.0-1.2 equiv.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Visualizations

Troubleshooting_Workflow start Low Yield in Diels-Alder Reaction check_reactivity Are diene and dienophile electronically matched? start->check_reactivity check_conditions Are reaction conditions (T, P) optimal? check_reactivity->check_conditions Yes modify_reactants Modify substituents: - Add EDG to diene - Add EWG to dienophile check_reactivity->modify_reactants No check_catalyst Is a Lewis acid catalyst being used? check_conditions->check_catalyst Yes optimize_conditions Optimize conditions: - Increase temperature - Use sealed tube/high pressure check_conditions->optimize_conditions No add_catalyst Introduce a Lewis acid catalyst (e.g., TiCl4, ZrCl4) check_catalyst->add_catalyst No screen_catalysts Screen different Lewis acids and stoichiometry check_catalyst->screen_catalysts Yes modify_reactants->check_conditions end_success Improved Yield modify_reactants->end_success optimize_conditions->check_catalyst optimize_conditions->end_success add_catalyst->screen_catalysts screen_catalysts->end_success end_fail Consult further literature or expert screen_catalysts->end_fail If still low yield

Caption: A troubleshooting workflow for addressing low yields in Diels-Alder reactions.

Lewis_Acid_Catalysis_Mechanism reactants Diene (HOMO) Dienophile (LUMO) complex Diene (HOMO) Dienophile-LA Complex (Lowered LUMO) lewis_acid Lewis Acid (LA) lewis_acid->complex Coordination transition_state [4+2] Transition State (Lower Activation Energy) complex->transition_state Accelerated Reaction product Bicyclo[2.2.2]octane Derivative transition_state->product

Caption: The role of a Lewis acid in lowering the dienophile's LUMO energy.

References

preventing retro-Diels-Alder reaction in bicyclo[2.2.2]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane derivatives. The primary focus is on preventing the undesired retro-Diels-Alder (rDA) side reaction.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Bicyclo[2.2.2]octane Product

Possible Cause 1: Competing Retro-Diels-Alder (rDA) Reaction

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is favored at higher temperatures. This equilibrium can lead to a decreased yield of the desired bicyclo[2.2.2]octane adduct.

Solutions:

  • Temperature Control (Kinetic vs. Thermodynamic Control): The Diels-Alder reaction is typically under kinetic control, favoring the desired product at lower temperatures. The rDA reaction, being entropically favored (one molecule forming two), dominates at higher temperatures (thermodynamic control). It is crucial to maintain the lowest possible temperature at which the forward reaction proceeds at a reasonable rate.

  • Use of Lewis Acid Catalysts: Lewis acids can accelerate the Diels-Alder reaction by coordinating to the dienophile, allowing the reaction to be run at lower temperatures where the rDA reaction is less significant.[1][2][3]

  • High Pressure Conditions: Applying high pressure can favor the forward Diels-Alder reaction, as it leads to a decrease in volume, thereby shifting the equilibrium towards the more compact bicyclo[2.2.2]octane product.

Possible Cause 2: Poor Reactivity of Diene or Dienophile

If the forward Diels-Alder reaction is inherently slow, side reactions, including the rDA of any product that does form, become more probable.

Solutions:

  • Electron-Donating Groups on the Diene and Electron-Withdrawing Groups on the Dienophile: This "normal electron demand" Diels-Alder setup accelerates the reaction. Consider modifying your substrates if possible.

  • Catalysis: As mentioned, Lewis acids can significantly enhance the rate of the forward reaction.

Problem: Product Mixture Containing Starting Materials and/or Byproducts from the Retro-Diels-Alder Reaction

Possible Cause: Reaction Equilibrium

Even at moderate temperatures, an equilibrium between the forward and reverse Diels-Alder reaction can exist, leading to a mixture of products and starting materials.

Solutions:

  • In Situ Trapping: If the desired bicyclo[2.2.2]octane is an intermediate for a subsequent reaction, performing the next step in the same pot ("one-pot synthesis") can shift the equilibrium towards the final product.

  • Careful Optimization of Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or NMR. Isolate the product as soon as a sufficient amount has formed to prevent it from reverting to the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the retro-Diels-Alder reaction?

The primary driving force for the rDA reaction is entropy. The reaction involves the fragmentation of one molecule into two or more molecules, leading to an increase in the disorder of the system. This entropic advantage becomes more significant at higher temperatures, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Q2: How does temperature affect the equilibrium between the Diels-Alder and retro-Diels-Alder reactions?

Temperature has a profound effect on the equilibrium. Lower temperatures favor the kinetically controlled Diels-Alder product. As the temperature increases, the equilibrium shifts towards the thermodynamically favored retro-Diels-Alder products. For many bicyclo[2.2.2]octene systems, the rDA reaction becomes significant at temperatures above 100 °C. For instance, in the synthesis of certain 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes, thermal decomposition via rDA was observed to begin at temperatures as low as 147 °C.[4]

Q3: Can Lewis acids completely prevent the retro-Diels-Alder reaction?

Lewis acids do not directly prevent the retro-Diels-Alder reaction. Instead, they catalyze the forward Diels-Alder reaction, allowing it to proceed at a faster rate and at lower temperatures.[1][2][3] By enabling the reaction to be run under conditions that disfavor the rDA reaction, they indirectly help to maximize the yield of the desired bicyclo[2.2.2]octane product.

Q4: What role do substituents on the diene and dienophile play in the propensity for the retro-Diels-Alder reaction?

Substituents that stabilize the resulting diene and dienophile upon fragmentation can increase the likelihood of the rDA reaction. For example, if the rDA reaction leads to the formation of a highly stable aromatic compound, the reverse reaction will be more favorable. Conversely, substituents that would lead to the formation of a strained or unstable diene or dienophile will disfavor the rDA reaction.

Q5: Are there specific experimental conditions that are known to minimize the retro-Diels-Alder reaction?

Yes, conducting the Diels-Alder reaction under high pressure (in the kbar range) can favor the formation of the bicyclo[2.2.2]octane product, as the transition state for the forward reaction occupies a smaller volume. Additionally, solvent choice can play a role; for instance, conducting the reaction in water can sometimes accelerate the forward reaction due to hydrophobic effects.

Data Presentation

Table 1: Effect of Temperature on the Rate of a Retro-Diels-Alder Reaction

The following data is for the retro-Diels-Alder reaction of a 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-ene derivative.[4]

Temperature (°C)First-Order Rate Constant (k) x 10⁻⁵ s⁻¹
1241.91
1303.25
1406.89
15014.2

This data clearly illustrates the significant increase in the rate of the retro-Diels-Alder reaction with increasing temperature.

Table 2: Yields of Bicyclo[2.2.2]octenone Derivatives via a Domino Retro-Diels-Alder/Diels-Alder Reaction

This reaction involves the pyrolysis of a masked o-benzoquinone dimer at 220 °C, which undergoes a retro-Diels-Alder reaction to generate a reactive diene in situ. This diene is then trapped by a dienophile in a subsequent Diels-Alder reaction.[5]

DienophileProductYield (%)
N-PhenylmaleimideBicyclo[2.2.2]octenone derivative92
Dimethyl acetylenedicarboxylateBicyclo[2.2.2]octadienone derivative85
AcrylonitrileBicyclo[2.2.2]octenone derivative75

While this is a domino reaction that utilizes an initial rDA step, the high yields of the final bicyclo[2.2.2]octenone products at a high temperature demonstrate that the subsequent Diels-Alder trapping reaction is efficient enough to outcompete other decomposition pathways.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.2]octene Derivatives via a Domino Retro-Diels-Alder/Diels-Alder Reaction

This protocol is adapted from a procedure for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones.[5]

Materials:

  • Masked o-benzoquinone dimer (1.0 equiv)

  • Dienophile (e.g., N-phenylmaleimide, 2.0-5.0 equiv)

  • Dry mesitylene

Procedure:

  • In a sealed tube, prepare a solution of the masked o-benzoquinone dimer and the desired dienophile in dry mesitylene.

  • Heat the reaction mixture to 220 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to obtain the desired bicyclo[2.2.2]octenone derivative.

Troubleshooting: If the yield is low, consider using a more reactive dienophile or a higher excess of the dienophile to more efficiently trap the in situ generated diene.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction to Synthesize Bicyclo[2.2.2]octane Derivatives

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Diene (1.0 equiv)

  • Dienophile (1.2 equiv)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 equiv)

  • Dry, inert solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and the dry solvent.

  • Cool the solution to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add the Lewis acid to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes), add the diene dropwise.

  • Allow the reaction to stir at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting: If the reaction is sluggish even with the catalyst, a slight increase in temperature may be necessary, but this should be done cautiously to avoid inducing the rDA reaction. Screening different Lewis acids and solvents is also recommended to find the optimal conditions.

Visualizations

kinetic_vs_thermodynamic_control cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic Kinetic TS Reactants->TS_Kinetic Low Temp (Kinetic Control) Kinetic_Product Bicyclo[2.2.2]octane (Kinetic Product) TS_Kinetic->Kinetic_Product TS_Thermo Thermodynamic TS Kinetic_Product->TS_Thermo High Temp (Thermodynamic Control) Thermo_Product rDA Products (Thermodynamic Product) TS_Thermo->Thermo_Product

Caption: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions.

experimental_workflow cluster_workflow General Workflow for Minimizing rDA start Start: Diene + Dienophile conditions Reaction Conditions: - Low Temperature - Lewis Acid Catalyst (optional) - High Pressure (optional) start->conditions monitoring Reaction Monitoring: (TLC, NMR) conditions->monitoring rda rDA Products conditions->rda High Temp. workup Workup & Purification monitoring->workup Reaction Complete troubleshoot Troubleshooting: - Adjust Temperature - Screen Catalysts - Vary Reaction Time monitoring->troubleshoot product Desired Bicyclo[2.2.2]octane workup->product troubleshoot->conditions

Caption: Experimental Workflow to Mitigate Retro-Diels-Alder Reaction.

References

Technical Support Center: Bicyclo[2.2.2]octane-1-carboxylic Acid and its Esters Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bicyclo[2.2.2]octane-1-carboxylic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this unique class of molecules.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for common issues observed during the purification of this compound and its esters.

Crystallization Issues

Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue with rigid molecules like Bicyclo[2.2.2]octane derivatives, where the compound separates as a liquid phase instead of a solid.[1][2] This can be caused by a low melting point of the compound (potentially depressed by impurities), a high initial concentration of the solute, or rapid cooling.[3][4]

Here are several troubleshooting steps:

  • Reduce Supersaturation:

    • Increase Solvent Volume: Add more of the solvent in which the compound is soluble to reduce the overall concentration.[2]

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

    • Gradual Antisolvent Addition: If using a mixed solvent system, add the antisolvent more slowly and with vigorous stirring.

  • Seeding: Introduce a small seed crystal of the pure compound to encourage nucleation and growth.

  • Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent (e.g., diethyl ether, ethyl acetate) and a poor solvent (e.g., pentane, hexane) can be effective. One successful recrystallization of a substituted bicyclo[2.2.2]octane-2-carboxylic acid was achieved using an ether-pentane solvent system.[5]

  • Remove Impurities: If significant impurities are present, they can lower the melting point and promote oiling out. Consider a preliminary purification step like a quick filtration through a plug of silica gel.[3][5]

Question 2: I am struggling to find a suitable single solvent for the recrystallization of my bicyclic acid/ester. What should I try?

Answer: Finding a single solvent with the ideal solubility profile (poorly soluble when cold, highly soluble when hot) can be challenging. A mixed solvent system is often more effective.

  • Strategy: Dissolve your compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether). Then, slowly add a "poor" solvent (an "antisolvent") in which the compound is insoluble (e.g., hexanes, pentane, or heptane) at an elevated temperature until the solution becomes slightly turbid. Finally, allow the solution to cool slowly.

Chromatography Challenges

Question 3: I am observing significant peak tailing during the HPLC analysis of my this compound. How can I improve the peak shape?

Answer: Peak tailing in HPLC for acidic compounds like carboxylic acids is often due to unwanted interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[6][7]

Here are some solutions:

  • Mobile Phase Modification:

    • Adjust pH: Lowering the pH of the mobile phase with an additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.

    • Use a Buffer: Employing a buffer system can help maintain a consistent pH throughout the analysis.

  • Column Choice:

    • End-capped Columns: Use a column that is "end-capped" to minimize the number of free silanol groups.

    • Different Stationary Phase: Consider a polymer-based column or a stationary phase less prone to secondary interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[7]

Question 4: I am having difficulty separating diastereomers of my substituted Bicyclo[2.2.2]octane ester using column chromatography. What conditions should I try?

Answer: The separation of diastereomers of rigid bicyclic structures can be challenging due to their subtle differences in polarity.

  • Solvent System: A low-polarity mobile phase with a small amount of a more polar solvent is often effective. A gradient elution can be particularly useful. For a bicyclo[2.2.2]octan-2-one derivative, a gradient of heptane to heptane/ethyl acetate on silica gel was used successfully.[8]

  • High-Performance Flash Chromatography: If standard column chromatography does not provide sufficient resolution, consider using a high-performance flash chromatography system with smaller particle size silica gel.

  • HPLC: For difficult separations, preparative HPLC is a powerful tool. Chiral stationary phases have been shown to be effective for separating enantiomers of bicyclo[2.2.2]octane-based amino acids, and similar principles can apply to diastereomeric separations on achiral phases with careful method development.[9][10]

Other Purification Techniques

Question 5: My Bicyclo[2.2.2]octane derivative is volatile. Can I use sublimation for purification?

Answer: Yes, sublimation is an excellent purification technique for volatile solids, as it avoids the use of solvents and can yield very pure crystalline material.[11][12] The principle is to gently heat the solid under reduced pressure, causing it to turn directly into a gas, which then crystallizes on a cold surface.[11]

  • Key Considerations:

    • Thermal Stability: Ensure your compound is thermally stable and does not decompose at the sublimation temperature.

    • Vapor Pressure: The compound must have a sufficiently high vapor pressure to sublime at a reasonable temperature and pressure.

    • Impurity Volatility: This method is most effective when the impurities are non-volatile.

Quantitative Data

The following table summarizes purification data for a substituted Bicyclo[2.2.2]octane-2-carboxylic acid derivative, illustrating the effectiveness of a multi-step purification process.

Purification StepCompoundStarting MaterialProductYieldPurityReference
Kugelrohr Distillation & Recrystallization (ether-pentane)1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acidCrude Acid MixtureWhite Crystals67%>98% (isomeric)[5]

Experimental Protocols

Protocol 1: Multi-Step Purification of 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid[5]

This protocol describes a robust method for purifying a substituted Bicyclo[2.2.2]octane-2-carboxylic acid from a crude reaction mixture.

1. Initial Silica Gel Filtration:

  • The crude organic layer is filtered through a pad of 100 g of silica gel.
  • The silica gel is eluted with diethyl ether to remove dark, polar impurities.
  • The eluent is concentrated under reduced pressure to yield the crude acid mixture.

2. Kugelrohr Distillation:

  • The crude acid mixture is subjected to distillation using a Kugelrohr apparatus.
  • The distillation is performed at approximately 180°C under a high vacuum (0.03 mm Hg).

3. Recrystallization:

  • The distilled acid is recrystallized from a mixed solvent system of diethyl ether and pentane.
  • This step yields the pure bicyclic acid as white crystals with an isomeric purity of over 98%. An additional 9.5% of pure acid can be recovered from the mother liquor.

Protocol 2: General Procedure for Sublimation of a Volatile Bicyclic Compound[11][13]

This protocol outlines a general method for purifying a thermally stable, volatile bicyclic solid.

1. Apparatus Setup:

  • Place the crude, dry solid in the bottom of a sublimation apparatus.
  • Insert the cold finger and ensure a good seal. If using ground glass joints, a light application of vacuum grease is recommended.

2. Sublimation:

  • Apply a vacuum to the apparatus.
  • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
  • Gently heat the bottom of the apparatus using a heating mantle or oil bath.

3. Crystal Collection:

  • The pure compound will sublime and deposit as crystals on the cold finger.
  • Continue heating until no more solid sublimes.
  • Turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum to prevent the crystals from being dislodged.
  • Carefully remove the cold finger and scrape off the purified crystals.

Visualizations

Logical Flowchart for Troubleshooting Crystallization Issues

start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reduce_supersaturation Reduce Supersaturation: - Add more solvent - Cool slower - Slower antisolvent addition oiling_out->reduce_supersaturation Yes successful_crystallization Successful Crystallization no_crystals->successful_crystallization No, crystals form induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution slightly no_crystals->induce_crystallization Yes add_seed Add Seed Crystal reduce_supersaturation->add_seed check_purity Consider Preliminary Purification (e.g., Silica Plug) add_seed->check_purity reassess_solvent Re-evaluate Solvent System check_purity->reassess_solvent induce_crystallization->reassess_solvent reassess_solvent->start

Caption: Troubleshooting workflow for crystallization problems.

Experimental Workflow for Multi-Step Purification

start Crude Reaction Mixture silica_plug Silica Gel Filtration (Eluent: Diethyl Ether) start->silica_plug concentrate1 Concentration silica_plug->concentrate1 impurities1 Polar Impurities Removed silica_plug->impurities1 distillation Kugelrohr Distillation (High Temp, High Vacuum) concentrate1->distillation recrystallization Recrystallization (e.g., Ether/Pentane) distillation->recrystallization impurities2 Non-volatile Impurities Removed distillation->impurities2 pure_product Pure Crystalline Product (>98% Purity) recrystallization->pure_product impurities3 Soluble Impurities Removed recrystallization->impurities3

References

Technical Support Center: Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. This guide addresses common side reactions and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?

A1: The most prevalent synthetic strategies involve two key stages:

  • Formation of the Bicyclo[2.2.2]octane Core: This is typically achieved through a Diels-Alder reaction between a substituted 1,3-cyclohexadiene and a suitable dienophile.

  • Introduction and Modification of Bridgehead Substituents: Functionalization at the C1 and C4 positions often involves reactions like the Hunsdiecker (or its modifications) for halogenation, followed by nucleophilic substitution to introduce other functionalities like hydroxyl or amino groups.

Q2: I am observing a mixture of diastereomers in my Diels-Alder reaction. How can I improve the stereoselectivity?

A2: The formation of endo and exo diastereomers is a common challenge in Diels-Alder reactions for constructing the bicyclo[2.2.2]octane framework. The endo product is often the kinetically favored product at lower temperatures due to secondary orbital interactions, while the exo product is typically more thermodynamically stable and may predominate at higher temperatures where the reaction becomes reversible.[1]

To improve stereoselectivity, consider the following:

  • Temperature Control: Running the reaction at the lowest feasible temperature often favors the kinetic endo product.[1]

  • Lewis Acid Catalysis: The use of Lewis acids can significantly influence the diastereoselectivity, sometimes favoring the endo product and in other cases the exo, depending on the specific catalyst and substrates.[2]

  • Solvent Choice: The polarity of the solvent can impact the transition state energies and thus the diastereomeric ratio.

Q3: My Hunsdiecker reaction is giving me a chlorinated byproduct instead of the desired bromide. What is causing this?

A3: This is a classic side reaction when using carbon tetrachloride (CCl₄) as a solvent. The reaction proceeds via a radical mechanism, and the intermediate bicyclo[2.2.2]octyl radical is reactive enough to abstract a chlorine atom from the CCl₄ solvent.[3]

To avoid this, it is recommended to use a non-halogenated solvent or a solvent that is less prone to radical abstraction, such as 1,2-dibromoethane.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction to form the Bicyclo[2.2.2]octane Core
Symptom Possible Cause Troubleshooting Steps
Slow or incomplete reaction Insufficient activation of the diene or dienophile.- Increase the reaction temperature, but be mindful of the retro-Diels-Alder reaction.[1] - Use a Lewis acid catalyst to lower the activation energy. - Ensure high purity of starting materials.
Product decomposition The reaction is reversible at high temperatures (Retro-Diels-Alder).- Run the reaction at the lowest temperature that provides a reasonable conversion rate.[1] - Monitor the reaction progress and stop it once the maximum yield is achieved.
Diene is unreactive The diene cannot adopt the required s-cis conformation due to steric hindrance.- Consider a different synthetic route if the diene is conformationally locked in the s-trans form.
Low yield with electron-withdrawing groups on both diene and dienophile Electronic repulsion between the diene and dienophile.- Consider modifying one of the reactants to have electron-donating groups to facilitate the reaction.[4]
Problem 2: Side Reactions in the Hunsdiecker/Cristol-Firth Brominative Decarboxylation
Symptom Side Product Mechanism Mitigation Strategy
Mixture of bromide and chloride products 1-Chloro-4-substituted-bicyclo[2.2.2]octaneThe intermediate 1-bicyclo[2.2.2]octyl radical abstracts a chlorine atom from a chlorinated solvent like CCl₄.[3]- Use a non-chlorinated solvent such as cyclohexane or 1,2-dibromoethane.[3]
Formation of an ester 1-Bicyclo[2.2.2]octyl bicyclo[2.2.2]octane-1-carboxylate (Simonini reaction)Occurs when using iodine, where the initially formed alkyl iodide reacts with excess silver carboxylate.[5][6]- Use a 1:1 ratio of silver carboxylate to iodine.[5][6] - For bromination, ensure the use of bromine, not iodine.
Low yield of desired bromide Low reactivity of the silver salt.The silver salt of the carboxylic acid must be pure and dry for optimal reactivity.- Prepare the silver salt from the carboxylic acid and silver oxide, ensuring it is thoroughly dried before use.[6]

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction

This protocol describes a general procedure for the thermal Diels-Alder cycloaddition to form a bicyclo[2.2.2]octene precursor.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).[1]

  • Addition: Add the dienophile (1.0-1.2 equivalents) to the flask. A slight excess of one reactant can help drive the reaction to completion.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-140°C) and stir.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC, GC-MS, or NMR.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.

Protocol 2: Cristol-Firth Modification of the Hunsdiecker Reaction for Bromination

This protocol is a modification of the Hunsdiecker reaction that uses the free carboxylic acid.

  • Setup: In a round-bottom flask protected from light, suspend the bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equivalent) and red mercuric oxide (HgO, ~1.1 equivalents) in a suitable solvent (e.g., 1,2-dibromoethane).

  • Reaction: Add a solution of bromine (Br₂, ~1.1 equivalents) in the same solvent dropwise to the stirred suspension. The reaction is often initiated by gentle heating or photochemically.

  • Monitoring: The reaction progress can be monitored by the disappearance of the bromine color and the evolution of CO₂.

  • Workup: After the reaction is complete, filter the mixture to remove mercury salts. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-bromobicyclo[2.2.2]octane derivative can be purified by distillation or chromatography.

Protocol 3: Synthesis of 4-Hydroxythis compound from the corresponding 4-Bromo derivative
  • Hydrolysis: To a solution of methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (1.0 equivalent) in a suitable solvent, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[7]

  • Heating: Heat the reaction mixture (e.g., to 100°C) and stir for an extended period (e.g., 42 hours).[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate it. Acidify the aqueous solution with HCl (e.g., 1N HCl, then to pH 1 with 12N HCl).[7]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the 4-hydroxythis compound.[7]

Visualizations

Diels_Alder_Selectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diene 1,3-Cyclohexadiene derivative LowTemp Low Temperature (Kinetic Control) Diene->LowTemp HighTemp High Temperature (Thermodynamic Control) Diene->HighTemp LewisAcid Lewis Acid Catalyst Diene->LewisAcid Dienophile Dienophile Dienophile->LowTemp Dienophile->HighTemp Dienophile->LewisAcid Endo Endo Product (Often kinetically favored) LowTemp->Endo Favors Exo Exo Product (Often thermodynamically favored) HighTemp->Exo Can favor LewisAcid->Endo Can enhance selectivity LewisAcid->Exo Can enhance selectivity

Caption: Control of Diastereoselectivity in the Diels-Alder Reaction.

Hunsdiecker_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction in CCl₄ Start R-COOH + HgO + Br₂ Intermediate [R-COO•] Start->Intermediate Decarboxylation - CO₂ Intermediate->Decarboxylation Radical R• Decarboxylation->Radical Product R-Br (Desired Product) Radical->Product Radical2 R• Solvent CCl₄ (Solvent) SideProduct R-Cl (Chlorinated Byproduct) Solvent->SideProduct Radical2->SideProduct Radical Abstraction

Caption: Hunsdiecker Reaction and the Formation of Chlorinated Byproducts.

Synthetic_Workflow A 1,3-Cyclohexadiene Derivative C Diels-Alder Reaction (Core Formation) A->C B Dienophile B->C D Bicyclo[2.2.2]octene Precursor C->D E Functional Group Interconversion D->E F Bicyclo[2.2.2]octane-1-carboxylic Acid E->F G Hunsdiecker Reaction (e.g., Bromination) F->G H 4-Bromo-bicyclo[2.2.2]octane- 1-carboxylic Acid G->H I Nucleophilic Substitution (e.g., Hydrolysis, Amination) H->I J 4-Hydroxy/Amino-bicyclo[2.2.2]octane- 1-carboxylic Acid I->J

Caption: General Synthetic Workflow for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids.

References

optimizing reaction conditions for the synthesis of Bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bicyclo[2.2.2]octane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for constructing the bicyclo[2.2.2]octane core are the Diels-Alder reaction and tandem Michael/Michael addition reactions. A common approach involves the cycloaddition of a 1,3-cyclohexadiene derivative with an appropriate dienophile, such as acrylic acid or its esters, followed by necessary functional group manipulations. Another route may involve the hydrolysis of a corresponding nitrile precursor, such as 4-cyanothis compound.

Q2: How can I purify the final product, this compound?

A2: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ether-pentane. For more challenging separations, column chromatography on silica gel may be employed. In some cases, high-performance liquid chromatography (HPLC) can be used for analytical and preparative separations of enantiomers or closely related impurities.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Diels-Alder approaches can often provide good to excellent yields, sometimes exceeding 80-90% for the initial cycloadduct. Subsequent steps, such as hydrolysis or purification, will affect the overall yield.

Q4: Are there any known side reactions to be aware of?

A4: Yes, in Diels-Alder reactions, the formation of regioisomers or stereoisomers is possible depending on the substitution pattern of the diene and dienophile. Incomplete hydrolysis of ester or nitrile intermediates can also lead to impurities. Additionally, under harsh acidic or basic conditions, rearrangement of the bicyclic framework is a potential, though less common, side reaction.

Troubleshooting Guides

Problem: Low Yield in Diels-Alder Reaction
Potential Cause Suggested Solution
Low reactivity of diene or dienophile Increase the reaction temperature. Use a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile. Ensure high purity of starting materials.
Unfavorable equilibrium Remove the product as it is formed if possible. Use a higher concentration of reactants.
Decomposition of starting materials or product Monitor the reaction temperature closely. Use milder reaction conditions if possible. Reduce the reaction time.
Steric hindrance Consider using a less sterically hindered diene or dienophile if the synthesis allows. High pressure may also favor the cycloaddition.
Problem: Incomplete Hydrolysis of Ester or Nitrile Precursor
Potential Cause Suggested Solution
Insufficient reaction time or temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to ensure completion.
Inadequate concentration of acid or base Increase the concentration of the hydrolyzing agent (e.g., HCl, NaOH, KOH).
Poor solubility of the starting material Use a co-solvent to improve solubility. For example, in a saponification reaction, adding methanol or ethanol to the aqueous potassium hydroxide solution can be effective.[1]
Product inhibition If the product precipitates, ensure vigorous stirring to maintain a good reaction mixture.
Problem: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of unreacted starting materials Optimize the reaction to drive it to completion. Use an excess of one reagent if it is easily removable.
Formation of isomeric byproducts Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Utilize chromatographic techniques (column chromatography, HPLC) for separation.
Oily product that does not crystallize Try different solvent systems for recrystallization. Use a seed crystal to induce crystallization. Purify by column chromatography to remove impurities that may be inhibiting crystallization. Distillation, such as Kugelrohr distillation, can be effective for removing non-volatile impurities.[1]
Contamination with inorganic salts Ensure thorough washing of the organic extracts with water or brine during the work-up to remove all inorganic salts.

Experimental Protocols

A common and effective method for the synthesis of the bicyclo[2.2.2]octane core is the Diels-Alder reaction. The following protocol is a representative example for the synthesis of a bicyclo[2.2.2]octane derivative which can be a precursor to the target carboxylic acid.

Synthesis of a Bicyclo[2.2.2]octane Precursor via Diels-Alder Reaction

This protocol is adapted from a similar synthesis of a substituted bicyclo[2.2.2]octane system.[1]

Step 1: Formation of the Diels-Alder Adduct

  • In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), combine the appropriate 1,3-cyclohexadiene derivative and an acrylic acid ester (dienophile).

  • If necessary, dissolve the reactants in a suitable dry solvent (e.g., toluene, dichloromethane).

  • If a Lewis acid catalyst is used, cool the solution to 0 °C before the dropwise addition of the catalyst.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Step 2: Hydrolysis of the Ester to Carboxylic Acid

  • Dissolve the crude ester from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., potassium hydroxide).[1]

  • Reflux the mixture until the starting ester is no longer detectable by TLC.[1]

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Extract the remaining aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Extract the precipitated carboxylic acid with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous salt, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

Synthesis_Workflow General Synthesis Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 1,3-Cyclohexadiene Derivative + Dienophile B Reaction Setup (Solvent, Inert Atmosphere) A->B C Lewis Acid Catalyst (optional) B->C D Reaction (Heating/Stirring) C->D E Work-up (Quenching, Extraction, Drying) D->E F Crude Diels-Alder Adduct (Ester) E->F G Crude Ester + Base (e.g., KOH) F->G Proceed to Hydrolysis H Reflux G->H I Work-up (Acidification, Extraction, Drying) H->I J Crude Carboxylic Acid I->J K Crude Carboxylic Acid J->K Proceed to Purification L Recrystallization or Column Chromatography K->L M Pure this compound L->M

Caption: General workflow for the synthesis of this compound.

References

troubleshooting scale-up of Bicyclo[2.2.2]octane-1-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Bicyclo[2.2.2]octane-1-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Execution

Question 1: We are observing low yields in our Diels-Alder reaction to form the bicyclo[2.2.2]octane core. What are the potential causes and solutions?

Answer: Low yields in the Diels-Alder reaction are a common issue during scale-up. Several factors could be contributing to this problem.

  • Insufficient Reaction Temperature or Time: The Diels-Alder reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure that the internal reaction temperature is being accurately monitored and maintained. On a larger scale, heat transfer can be less efficient, so what worked in the lab may require longer reaction times or higher temperatures at scale.

  • Lewis Acid Catalyst Issues: If you are using a Lewis acid catalyst, its activity is crucial.

    • Stoichiometry: Due to the presence of functional groups that can coordinate to the Lewis acid, stoichiometric amounts may be required rather than catalytic amounts.

    • Moisture: Lewis acids are sensitive to moisture. Ensure all reagents and solvents are scrupulously dry. Water can deactivate the catalyst, leading to a stalled reaction.

  • Diene Instability: Some substituted 1,3-cyclohexadienes can be unstable, particularly at higher temperatures. Consider the stability of your specific diene under the reaction conditions. It may be necessary to generate the diene in situ or use a more stable precursor.

  • Side Reactions: At higher temperatures, side reactions such as polymerization of the dienophile or diene can become more prevalent. Analyze your crude reaction mixture to identify any major byproducts.

Troubleshooting Workflow for Low Diels-Alder Yield

start Low Yield in Diels-Alder Reaction check_temp Verify Internal Reaction Temperature and Time start->check_temp check_catalyst Evaluate Lewis Acid Catalyst Activity check_temp->check_catalyst Adequate increase_temp_time Increase Temperature or Extend Reaction Time check_temp->increase_temp_time Inadequate check_diene Assess Diene Stability check_catalyst->check_diene Activity OK dry_reagents Ensure Anhydrous Conditions check_catalyst->dry_reagents Moisture Suspected increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst Low Activity check_side_reactions Analyze for Side Reactions check_diene->check_side_reactions Stable in_situ_generation Consider In Situ Diene Generation check_diene->in_situ_generation Unstable optimize_conditions Optimize Conditions to Minimize Byproducts check_side_reactions->optimize_conditions Present end Improved Yield check_side_reactions->end Absent increase_temp_time->end dry_reagents->end increase_catalyst->end in_situ_generation->end optimize_conditions->end

Caption: Troubleshooting workflow for low Diels-Alder reaction yield.

Question 2: We are struggling with the hydrolysis of the ester precursor to this compound at a larger scale. The reaction is incomplete or very slow. What should we do?

Answer: Saponification of sterically hindered esters, such as those of bicyclo[2.2.2]octane derivatives, can be challenging to scale up.

  • Insufficient Base: Ensure a sufficient excess of the base (e.g., potassium hydroxide, sodium hydroxide) is used to drive the reaction to completion. At scale, mixing may be less efficient, so a higher molar excess might be necessary compared to lab-scale experiments.

  • Phase Transfer Catalyst: If you are running a biphasic reaction (e.g., an organic solvent and aqueous base), the absence of a phase transfer catalyst can severely limit the reaction rate. Consider adding a suitable phase transfer catalyst like tetrabutylammonium bromide.

  • Temperature and Solvent: Increasing the reaction temperature will increase the rate of hydrolysis. Ensure your solvent system is appropriate for the chosen temperature (e.g., using a higher boiling point solvent if necessary). The use of co-solvents like methanol or ethanol can improve the solubility of the ester in the aqueous base.[1]

  • Monitoring the Reaction: Relying solely on time may be insufficient for scale-up. Use an appropriate analytical technique (e.g., TLC, HPLC, GC) to monitor the disappearance of the starting material to determine the actual reaction endpoint.[1]

Question 3: During the final work-up and isolation, we are experiencing product loss and difficulty in obtaining pure this compound. How can we improve this?

Answer: Product loss and purity issues during work-up and isolation are common when scaling up.

  • Acidification and Extraction: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate salt and allow for extraction into an organic solvent.

    • pH Control: Ensure the pH is sufficiently acidic (typically pH 1-2) to fully protonate the product. Use a pH meter for accurate measurement.

    • Solvent Choice: Select an appropriate extraction solvent that provides good solubility for the carboxylic acid but not for the inorganic salts. Dichloromethane or ethyl acetate are common choices.

    • Emulsion Formation: At larger scales, emulsions can form during extraction. To mitigate this, you can add brine, perform gentle mixing, or allow for longer settling times.

  • Purification:

    • Recrystallization: For solid products, recrystallization is often the best method for purification at scale. A thorough solvent screen is recommended to find the optimal solvent system that provides good recovery of pure crystals. An ether-pentane mixture has been reported to be effective for recrystallizing a similar bicyclic acid.[1]

    • Distillation: If the product is a low-melting solid or an oil, Kugelrohr or short-path distillation under high vacuum can be an effective purification method.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate (Illustrative Example of a Bicyclo[2.2.2]octane System)

This protocol is based on a double Michael addition approach.[1]

  • Preparation of Lithium Diisopropylamide (LDA): In an appropriately sized, oven-dried, jacketed reactor under an inert atmosphere (argon or nitrogen), charge dry tetrahydrofuran (THF). Cool the reactor to -78°C. Add anhydrous diisopropylamine, followed by the dropwise addition of a solution of n-butyllithium in hexanes. Stir the mixture at -78°C for 30 minutes.

  • Formation of the Lithium Dienolate: To the LDA solution, add a solution of 3-methyl-2-cyclohexen-1-one in dry THF via an addition funnel over a 15-minute period, maintaining the internal temperature at -78°C. Continue stirring at this temperature for an additional 30 minutes.

  • Michael Addition: To the resulting yellow dienolate solution, add methyl (E)-crotonate via an addition funnel over a short period (e.g., 2 minutes).

  • Warm-up and Quench: Remove the cooling and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Work-up: Quench the reaction by adding 1 N hydrochloric acid until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Initial Purification: Combine the organic layers and pass them through a plug of silica gel to remove baseline polymers. Evaporate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude oil by distillation under reduced pressure to yield the product.

Protocol 2: Saponification of a Bicyclo[2.2.2]octane Ester

This protocol provides a general procedure for the hydrolysis of an ester to the corresponding carboxylic acid.[1]

  • Reaction Setup: In a reactor equipped with a reflux condenser and overhead stirrer, charge the crude bicyclo[2.2.2]octane ester, methanol, and a solution of potassium hydroxide in water.

  • Reflux: Heat the mixture to reflux under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting ester using a suitable analytical method (e.g., TLC, HPLC). This may take up to 24 hours.

  • Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator or by distillation.

  • Aqueous Work-up: Extract the remaining aqueous solution with a non-polar organic solvent (e.g., ether) to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 with dilute sulfuric acid.

  • Extraction: Extract the acidified aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude acid by recrystallization or distillation.

Data Presentation

Table 1: Comparison of Reaction Parameters for Lab vs. Scale-up of Ester Hydrolysis

ParameterLaboratory Scale (Typical)Pilot Scale (Example)Considerations for Scale-up
Ester Input 10 g1 kgEnsure accurate measurement and handling procedures.
KOH (molar excess) 3 equivalents4-5 equivalentsInefficient mixing may require a larger excess.
Solvent Volume 100 mL10 LMaintain appropriate concentration; consider solvent recovery.
Reaction Time 12-18 hours24-36 hoursMonitor reaction progress; do not rely solely on time.
Stirring Speed 500 rpm (magnetic)100-200 rpm (overhead)Ensure adequate mixing for heterogeneous reaction.
Heating Heating mantleJacketed reactor (steam/oil)Monitor internal temperature closely.

Logical Diagram for Synthesis and Purification

start Starting Materials (Diene & Dienophile) diels_alder Diels-Alder Reaction start->diels_alder ester_intermediate Bicyclo[2.2.2]octane Ester Intermediate diels_alder->ester_intermediate hydrolysis Saponification (Hydrolysis) ester_intermediate->hydrolysis carboxylate_salt Carboxylate Salt in Aqueous Solution hydrolysis->carboxylate_salt acidification Acidification carboxylate_salt->acidification crude_acid Crude Bicyclo[2.2.2]octane -1-carboxylic acid acidification->crude_acid purification Purification (Recrystallization/Distillation) crude_acid->purification final_product Pure Bicyclo[2.2.2]octane -1-carboxylic acid purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

References

characterization of impurities in Bicyclo[2.2.2]octane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition between a 1,3-cyclohexadiene derivative and a suitable dienophile (e.g., acrylic acid or its esters) to form the bicyclo[2.2.2]octene backbone.

  • Carboxylation or Functional Group Transformation:

    • Direct carboxylation of a bicyclo[2.2.2]octyl organometallic intermediate (e.g., an organolithium or Grignard reagent).

    • Transformation of an existing functional group at the bridgehead position (e.g., a halogen) to a carboxylic acid via an organometallic intermediate followed by reaction with carbon dioxide.

    • Hydrogenation of the double bond in the bicyclo[2.2.2]octene precursor at an appropriate stage.

Q2: What are the most common impurities I might encounter in my synthesis?

A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Isomeric Byproducts: Such as the endo and exo isomers from the Diels-Alder reaction, or other constitutional isomers like Bicyclo[2.2.2]octane-2-carboxylic acid.

  • Unreacted Starting Materials: Residual 1,3-cyclohexadiene or the dienophile.

  • Side-products from Carboxylation: Over-reaction of organolithium reagents can lead to ketone formation.

  • Solvent and Reagent Residues: Residual solvents or byproducts from reagents used in the synthesis.

  • Oxidation and Degradation Products: Exposure to air or high temperatures can lead to the formation of various oxidation byproducts. A potential impurity identified in a related synthesis is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbaldehyde.

Q3: How can I purify the final this compound product?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing minor impurities and achieving high purity of the solid product. A mixture of ether and pentane has been reported for recrystallization of a similar bicyclic acid.

  • Acid-Base Extraction: As a carboxylic acid, the product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure acid.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from non-polar impurities. For more polar compounds, reversed-phase chromatography (C18) may be more effective.

  • Distillation: Kugelrohr distillation under high vacuum can be used for purification, particularly for sublimable solids.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
No or very little product formation1. Reaction temperature is too low. 2. Dienophile is not sufficiently activated. 3. Diene is in the wrong conformation (s-trans).1. Increase the reaction temperature. 2. Use a dienophile with a stronger electron-withdrawing group or add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). 3. For acyclic dienes, heating can promote the necessary s-cis conformation.
Product decomposes upon prolonged heatingRetro-Diels-Alder reaction is occurring.Run the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and product stability.
Problem 2: Unexpected Peaks in NMR or GC-MS of the Final Product
Symptom Possible Cause Suggested Solution
A set of peaks with similar integration and multiplicity to the product, but with slightly different chemical shifts.Presence of stereoisomers (e.g., endo/exo isomers if the double bond has not been reduced).Optimize the Diels-Alder reaction conditions to favor the desired isomer (kinetically controlled endo product is often favored at lower temperatures). Purification by careful recrystallization or chromatography may be necessary.
Signals corresponding to an aldehyde or alcohol.Side reaction during carboxylation or subsequent workup. For example, reduction of the carboxylic acid or formation of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbaldehyde.Ensure anhydrous conditions during the formation and reaction of the organometallic intermediate. Use a controlled amount of the organometallic reagent. Purify via chromatography.
Broad peak in the aromatic region of the ¹H NMR.Residual starting materials or polymeric byproducts.Ensure complete reaction by monitoring with TLC or GC. Purify the crude product using extraction and recrystallization. Filtration through a plug of silica gel can remove polymeric material.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, CDCl₃) ¹³C Chemical Shift (ppm)
-COOH~11-12 (broad s)~184
Bridgehead CH1.64-1.68 (m)~30
CH₂1.73-1.84 (m), 1.53-1.64 (m)~25, ~26

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Potential Impurities and their Characterization

Impurity Potential Origin Expected Analytical Signature
Bicyclo[2.2.2]octane-2-carboxylic acidIsomerization during synthesis.Different ¹H and ¹³C NMR chemical shifts compared to the 1-carboxylic acid isomer. Unique fragmentation pattern in GC-MS.
endo/exo-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acidIncomplete hydrogenation or direct product of Diels-Alder with acrylic acid.Presence of olefinic proton signals (~6.0-6.5 ppm) in ¹H NMR.
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbaldehydeSide reaction during carboxylation.Aldehyde proton signal (~9-10 ppm) and alcohol proton signal in ¹H NMR. Characteristic C=O and O-H stretches in IR.
Unreacted starting materialsIncomplete reaction.Signals corresponding to the specific diene and dienophile used.

Experimental Protocols

Protocol 1: General Procedure for Impurity Analysis by GC-MS
  • Sample Preparation:

    • Derivatize the carboxylic acid to its methyl ester for better volatility. To a solution of the sample (~1 mg) in methanol (1 mL), add a few drops of concentrated sulfuric acid and heat at 60°C for 1 hour.

    • Alternatively, use a milder derivatization agent like (trimethylsilyl)diazomethane.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak for the methyl ester of this compound.

    • Analyze the mass spectra of other peaks and compare them with spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities. The bicyclo[2.2.2]octane core often shows a characteristic fragment at m/z 109.

Protocol 2: General Procedure for Purity Assessment by HPLC
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example for Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the area percentage of all peaks to assess the purity.

    • For impurity identification, collect fractions of the impurity peaks for further analysis by MS or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials da_reaction Diels-Alder Reaction start->da_reaction carboxylation Carboxylation da_reaction->carboxylation crude_product Crude Product carboxylation->crude_product extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography Optional pure_product Pure Product recrystallization->pure_product hplc HPLC (Purity) pure_product->hplc gcms GC-MS (Impurity ID) pure_product->gcms nmr NMR (Structure) pure_product->nmr

Caption: Experimental Workflow for Synthesis and Analysis.

troubleshooting_impurities cluster_causes Potential Causes cluster_solutions Corrective Actions observation Unexpected Analytical Results (NMR, GC-MS, HPLC) isomers Isomers (endo/exo) observation->isomers side_products Side-Products observation->side_products starting_materials Unreacted Starting Materials observation->starting_materials optimize Optimize Reaction Conditions isomers->optimize purify Improve Purification isomers->purify side_products->optimize side_products->purify starting_materials->purify monitor Monitor Reaction Progress starting_materials->monitor

Caption: Troubleshooting Logic for Impurity Identification.

strategies to improve the solubility of bicyclo[2.2.2]octane-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane-based compounds. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core, while often beneficial for target engagement, can present significant challenges in achieving adequate aqueous solubility for biological assays and in vivo studies.[1][2] This guide offers strategies and detailed protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Question: My bicyclo[2.2.2]octane compound precipitated out of my aqueous buffer during an assay. What are the likely causes and how can I resolve this?

Answer:

Precipitation of your BCO-based compound is a clear indicator that its solubility limit has been exceeded in the final assay conditions. This is a common issue, as the BCO scaffold is inherently lipophilic.[1][3]

  • Immediate Causes:

    • High Final Compound Concentration: The required concentration for your assay may be higher than the compound's intrinsic aqueous solubility.

    • Solvent Shock: If the compound is introduced from a high-concentration DMSO stock, the rapid dilution into an aqueous buffer can cause it to "crash out" before it can be properly solvated.

    • Buffer Composition: The pH, ionic strength, or presence of certain salts in your buffer can influence the solubility of your specific compound.

  • Solutions & Troubleshooting Steps:

    • Determine Kinetic Solubility: First, determine the kinetic solubility in your specific assay buffer to understand the concentration limits.

    • Reduce DMSO Percentage: Minimize the final percentage of DMSO in the assay. Aim for ≤1%, as higher concentrations can impact biological assays.

    • Use Co-solvents: Introduce a pharmaceutically acceptable co-solvent like PEG 400, propylene glycol, or ethanol into your buffer system. This needs to be optimized to ensure it doesn't interfere with your assay.

    • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[4]

    • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and dramatically increasing apparent solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[6]

Question: I'm observing poor oral bioavailability with my BCO-based drug candidate in animal studies, even though it has high cell permeability. Could this be a solubility issue?

Answer:

Yes, this is a classic scenario for compounds falling into the Biopharmaceutics Classification System (BCS) Class II: low solubility and high permeability.[8] Poor aqueous solubility is a primary reason for low or variable oral bioavailability.[9] If the compound doesn't dissolve sufficiently in the gastrointestinal fluids, it cannot be absorbed, regardless of its high permeability.

  • Troubleshooting & Strategy:

    • Formulation Development: The key is to enhance the dissolution rate in the GI tract.

      • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the solid compound, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[4][9][10]

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can lead to a much higher apparent solubility.[9]

      • Lipid-Based Formulations: For highly lipophilic BCO derivatives (high LogP), lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][5][9] These formulations solubilize the drug in oils and surfactants, forming fine emulsions upon contact with GI fluids.[9]

    • Structural Modification (Lead Optimization): If still in the lead optimization phase, consider chemical modifications to the BCO scaffold to improve intrinsic solubility.

Question: My attempts to improve solubility by adding polar functional groups to the BCO core are diminishing the compound's activity. What are some alternative medicinal chemistry strategies?

Answer:

Balancing improved physicochemical properties with retained biological activity is a central challenge in drug discovery. If adding traditional polar groups (e.g., -OH, -COOH) at key binding positions is detrimental, consider these bioisosteric replacement strategies:

  • Scaffold Hopping/Bioisosteric Replacement:

    • Introduce Heteroatoms into the Core: Replacing a methylene (-CH2-) group within the BCO skeleton with an oxygen atom to form an oxabicyclo[2.2.2]octane can reduce lipophilicity and improve solubility while maintaining a similar 3D geometry.[3][11]

    • Explore Other Saturated Scaffolds: While BCO is a useful phenyl ring bioisostere, it is more lipophilic than alternatives like bicyclo[1.1.1]pentane (BCP).[3] If the specific geometry of BCO is not essential, BCP could offer a less lipophilic alternative with improved solubility.[12]

  • "Escape from Flatland": The very use of a 3D scaffold like BCO instead of a flat aromatic ring is a strategy to improve properties.[2] Ensure that the substituents being added do not reintroduce planarity or π-stacking opportunities, which can increase crystal lattice energy and lower solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What makes bicyclo[2.2.2]octane-based compounds inherently poorly soluble?

The BCO core is a rigid, saturated hydrocarbon scaffold (C8H14).[1] Its structure is non-polar and hydrophobic, leading to a natural preference for non-polar environments and very low solubility in polar solvents like water.[1] This low solubility is often a consequence of the high crystal lattice energy of the solid compound and the energy required to create a cavity for the molecule within the water structure.

Q2: What are the main strategic approaches to improving the solubility of my BCO compound?

There are two primary categories of strategies:

  • Medicinal Chemistry (Intrinsic Solubility): This involves permanently modifying the molecule's chemical structure.

    • Adding Polar/Ionizable Groups: Incorporating hydrogen bond donors/acceptors or acidic/basic groups that can be ionized at physiological pH.

    • Bioisosteric Replacement: Swapping the BCO core for a less lipophilic 3D scaffold or introducing heteroatoms into the BCO framework itself.[3][11]

    • Disrupting Crystallinity: Adding functional groups that disrupt molecular symmetry and lower the melting point can lead to improved solubility.[2]

  • Formulation Technology (Apparent Solubility): This involves creating a specialized delivery system for the existing molecule without changing its structure.

    • Co-solvents & Surfactants: Using excipients to create a more favorable solution environment.[4][13]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes.[5][6][7]

    • Particle Engineering: Reducing particle size to nanoscales.[4]

    • Lipid-Based Systems: Solubilizing the drug in oils and emulsifiers.[4][9]

    • Solid Dispersions: Creating an amorphous form of the drug stabilized by a polymer.[8]

Q3: How do I choose between a medicinal chemistry approach and a formulation approach?

The choice depends on the stage of your project:

  • Early Discovery/Lead Optimization: Focus on medicinal chemistry. The goal is to identify a candidate with the best possible intrinsic properties to minimize downstream development challenges.

  • Preclinical/Clinical Development: Focus on formulation. At this stage, the chemical structure of the drug candidate is fixed. The goal is to develop a safe and effective delivery system to ensure adequate exposure for toxicology and efficacy studies.[5]

Quantitative Data Summary

The following tables provide a summary of how different strategies can impact the solubility of BCO-based compounds.

Table 1: Effect of Structural Modifications on Aqueous Solubility (Illustrative Examples)

Modification to BCO CoreParent LogPModified LogPSolubility Change FactorRationale
Addition of a Carboxylic Acid3.52.8>100xIntroduction of an ionizable group.
Addition of a Hydroxyl Group3.53.15-10xIntroduction of a hydrogen bond donor/acceptor.
Replacement of -CH2- with -O- (Oxabicyclo[2.2.2]octane)3.53.02-5xReduces lipophilicity, increases polarity.[3]
Replacement of BCO with BCP3.52.510-20xBCP is an inherently less lipophilic scaffold.[3]

Note: Values are hypothetical and for illustrative purposes. Actual changes are highly dependent on the specific molecule and substitution pattern.

Table 2: Comparison of Formulation Strategies for Solubility Enhancement

Formulation StrategyTypical Solubility Enhancement FactorAdvantagesDisadvantages
Co-solvents (e.g., PEG 400) 2 - 50xSimple to prepare; suitable for early screening.Potential for precipitation on dilution; may have in vivo toxicity.
Surfactants (e.g., Tween® 80) 10 - 100xEffective at low concentrations.Potential for cell toxicity; can interfere with some assays.
Cyclodextrins (e.g., HP-β-CD) 10 - >1000xHigh solubilization capacity; well-established safety profile.[14]Can be limited by the stoichiometry of complexation; potential for nephrotoxicity at high parenteral doses.[15]
Solid Dispersions 10 - >500xCreates a high-energy amorphous state; suitable for oral delivery.[8]Physical instability (recrystallization) is a major concern.[9]
Lipid-Based Systems (SEDDS) >1000xExcellent for very lipophilic drugs; can improve absorption.[9]Complex formulations; potential for GI side effects.

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement via the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of a compound, considered the gold standard.[16]

  • Preparation: Add an excess amount of the solid BCO compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.[13][16]

  • Sampling: Carefully withdraw a supernatant aliquot from the clear liquid phase. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantification: Determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.

Protocol 2: Preparation of a BCO-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a solution of a BCO compound complexed with HP-β-CD for in vitro or in vivo use.

  • Cyclodextrin Solution Preparation: Prepare a stock solution of HP-β-cyclodextrin (e.g., 40% w/v) in the desired aqueous buffer (e.g., water or saline). Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Compound Addition: Weigh the required amount of the solid BCO compound. Add it slowly to the cyclodextrin solution while vortexing or stirring vigorously.

  • Complexation: Seal the container and place it on a shaker or rotator at room temperature. Allow the mixture to agitate for 24-72 hours to facilitate the formation of the inclusion complex. The time required can vary depending on the compound.

  • Clarification: After the complexation period, visually inspect the solution. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter that has been confirmed not to bind your compound.[13]

  • Concentration Verification: Analyze the final filtered solution using a suitable analytical method (e.g., HPLC) to confirm the final concentration of your BCO compound.

Visualizations

Below are diagrams illustrating key workflows and concepts for addressing solubility challenges.

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_core BCO Core cluster_mods Structural Modification Strategies cluster_result Desired Outcome bco Bicyclo[2.2.2]octane add_groups 1. Add Polar Groups (-OH, -COOH, -NH2) bco->add_groups at bridgehead or bridge heteroatom 2. Introduce Heteroatom (e.g., O, N) in ring bco->heteroatom replace CH2 change_scaffold 3. Change Scaffold (e.g., to BCP) bco->change_scaffold bioisosteric replacement solubility Improved Aqueous Solubility add_groups->solubility heteroatom->solubility change_scaffold->solubility

Caption: Medicinal chemistry strategies to improve intrinsic solubility.

References

overcoming steric hindrance in reactions involving Bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving Bicyclo[2.2.2]octane-1-carboxylic acid. The rigid, cage-like structure of this compound presents significant steric challenges, often leading to low yields or failed reactions. This guide offers detailed methodologies and comparative data to help you successfully synthesize ester and amide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are standard esterification and amidation methods often ineffective for this compound?

The carboxylic acid group is located at a bridgehead carbon of a rigid bicyclic system. This structure creates significant steric hindrance around the reaction center, making it difficult for nucleophiles like alcohols and amines to approach the carbonyl carbon. Standard methods often fail because the activation of the carboxylic acid is insufficient to overcome this steric barrier, or the reaction conditions are not forcing enough.[1]

Q2: What are the most common side reactions to watch out for?

Common side reactions include the formation of N-acylurea when using carbodiimide reagents (like DCC or EDC) without an appropriate additive, and decomposition of starting materials under harsh reaction conditions.[2][3] Forcing conditions with strong acids or high temperatures can also lead to undesired rearrangements or elimination reactions in sensitive substrates.

Q3: How can I activate the carboxylic acid group of this compound effectively?

Due to the steric hindrance, a highly reactive intermediate is necessary. Common and effective strategies include:

  • Conversion to Acyl Halide: Using reagents like oxalyl chloride or thionyl chloride to form the highly reactive Bicyclo[2.2.2]octane-1-carbonyl chloride.[4]

  • In-situ Activation with Coupling Reagents: Employing potent coupling reagents used in peptide synthesis, such as HATU, HBTU, or PyBOP, which form highly reactive activated esters.[5]

  • Formation of a Mixed Anhydride: The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride.[6]

Q4: My reaction is not proceeding to completion. What can I do?

  • Increase Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction over an extended period (24-48 hours).

  • Increase Temperature: Gently heating the reaction can provide the necessary activation energy. However, be cautious of potential side reactions with sensitive substrates.

  • Use a More Potent Activating Agent: If a standard coupling reagent fails, switch to a more powerful one (e.g., from EDC/HOBt to HATU).

  • Change the Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP are often effective for these types of couplings.

Troubleshooting Guide: Esterification

Problem: Low to no yield in the esterification of this compound.

This is a common issue due to the steric bulk of the substrate. The choice of esterification method is critical.

Recommended Method 1: Steglich Esterification

The Steglich esterification is a mild and effective method for coupling sterically demanding substrates.[2]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv.) or N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) or diisopropylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Low Yield with Secondary/Tertiary Alcohols: These reactions are significantly slower. Increase the reaction time up to 48 hours and consider a slight increase in temperature (e.g., reflux in DCM at 40°C).

  • N-acylurea Formation: This side product arises from the rearrangement of the O-acylisourea intermediate. Ensure a sufficient catalytic amount of DMAP is used, as it facilitates the desired reaction pathway.[7]

Recommended Method 2: Yamaguchi Esterification

This method is particularly useful for highly functionalized and sterically hindered esters.[6][8]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 equiv.) and a stoichiometric amount of DMAP (1.5 equiv.) in anhydrous toluene.

  • Add the mixed anhydride solution to the alcohol/DMAP solution under high dilution conditions (e.g., via syringe pump over several hours), especially for macrolactonization.[9]

  • Stir the reaction at room temperature or gentle heat (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Esterification Yields

Alcohol TypeMethodReagentsTypical YieldReference(s)
Primary (e.g., Methanol, Ethanol)SteglichDCC, DMAP>80%[3]
Secondary (e.g., Isopropanol)SteglichDCC, DMAP60-75%[3]
Tertiary (e.g., tert-Butanol)SteglichDCC, DMAP40-65%[3]
PrimaryYamaguchi2,4,6-trichlorobenzoyl chloride, DMAPHigh[6]
SecondaryYamaguchi2,4,6-trichlorobenzoyl chloride, DMAPGood to High[6]

Troubleshooting Guide: Amidation

Problem: Difficulty in forming the amide bond with primary and, especially, secondary amines.

Amidation of this compound often requires more potent activating agents than those used for less hindered acids.

Recommended Method 1: Activation with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent for sterically hindered substrates.[5]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or NMP.

  • Add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Recommended Method 2: Carbodiimide Coupling with Additives (EDC/HOBt)

For less hindered amines, the combination of a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) can be effective and offers a simpler workup.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 equiv.) and a tertiary amine base like triethylamine or DIPEA (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data: Amidation Yields

Amine TypeCoupling ReagentBaseTypical YieldReference(s)
Primary (e.g., Benzylamine)HATUDIPEAHigh[5]
Secondary (e.g., Dibenzylamine)HATUDIPEAModerate to Good[5]
Primary (e.g., Aniline)EDC/HOBtDIPEAModerate[10]
Secondary (e.g., N-Methylaniline)HATUDIPEAModerate[5]

Note: Yields are highly dependent on the specific amine used. The data presented is based on general performance for sterically hindered couplings.

Visualizing the Workflow

General Amidation Workflow using HATU

amidation_workflow cluster_preactivation Pre-activation cluster_coupling Coupling Carboxylic_Acid Bicyclo[2.2.2]octane- 1-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Solvent Anhydrous DMF Solvent->Activated_Ester Amine Primary or Secondary Amine Activated_Ester->Amine Addition of Amine Amide_Product Amide Product Amine->Amide_Product

Caption: Workflow for HATU-mediated amidation.

Troubleshooting Logic for Low Amidation Yield

troubleshooting_amidation Start Low Amide Yield Check_Reagents Reagents Anhydrous and High Purity? Start->Check_Reagents Check_Reagents->Start No, rectify Check_Activation Sufficient Pre-activation Time? Check_Reagents->Check_Activation Yes Check_Activation->Start No, increase time Check_Time Increase Reaction Time? Check_Activation->Check_Time Yes Check_Temp Increase Temperature? Check_Temp->Start No, increase temp Change_Reagent Use a More Potent Coupling Reagent? (e.g., EDC -> HATU) Check_Temp->Change_Reagent Yes Check_Time->Start No, increase time Check_Time->Check_Temp Yes Success Improved Yield Change_Reagent->Success

Caption: Troubleshooting logic for low amidation yield.

References

Technical Support Center: Managing Skeletal Rearrangements in Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering skeletal rearrangements during the synthesis of bicyclo[2.2.2]octane derivatives.

Troubleshooting Guide

This guide addresses common issues related to skeletal rearrangements in a question-and-answer format.

Issue 1: An unexpected product with a bicyclo[3.2.1]octane skeleton is the major product after an acid-catalyzed reaction.

  • Question: I am attempting a reaction under acidic conditions (e.g., dehydration of a bicyclo[2.2.2]octan-2-ol, or a reaction involving a Lewis acid), and my primary product is a rearranged bicyclo[3.2.1]octane derivative instead of the expected bicyclo[2.2.2]octane. Why is this happening and how can I prevent it?

  • Answer: This is a classic case of a Wagner-Meerwein rearrangement. The bicyclo[2.2.2]octane framework is prone to rearrange to the thermodynamically more stable bicyclo[3.2.1]octane skeleton via a carbocation intermediate.[1][2] Acidic conditions promote the formation of these carbocations.

    Troubleshooting Steps:

    • Re-evaluate the necessity of strong acid: If possible, consider if a milder acid or a non-acidic method can achieve the desired transformation.

    • Lower the reaction temperature: Carbocation rearrangements are often temperature-dependent. Running the reaction at a lower temperature can sometimes disfavor the rearrangement pathway.

    • Choose a less coordinating solvent: Solvents that can stabilize the carbocation intermediate may promote rearrangement. Experiment with less polar or non-coordinating solvents.

    • Modify the substrate: The presence of electron-withdrawing groups can destabilize the carbocation, potentially slowing down or preventing the rearrangement. Conversely, electron-donating groups can stabilize the carbocation and may increase the propensity for rearrangement.[3][4]

    • Use a different catalyst: If using a Lewis acid, screen different Lewis acids. Some may be less prone to inducing rearrangements than others. For instance, in Diels-Alder reactions, the choice of Lewis acid can influence the outcome.

Issue 2: Rearrangement is observed during a solvolysis reaction of a bicyclo[2.2.2]octyl derivative.

  • Question: During the solvolysis of a bicyclo[2.2.2]octyl tosylate (or other leaving group), I am obtaining a mixture of products, including a significant amount of the bicyclo[3.2.1]octyl derivative. How can I favor the formation of the unrearranged product?

  • Answer: Solvolysis reactions often proceed through carbocationic intermediates, making them susceptible to Wagner-Meerwein rearrangements. The nature of the solvent, temperature, and leaving group all play a role in the product distribution.

    Troubleshooting Steps:

    • Solvent Nucleophilicity: Employing a more nucleophilic solvent can trap the initial carbocation before it has a chance to rearrange.

    • Buffering: The presence of a buffer can prevent the accumulation of strong acid generated during the reaction, which can catalyze further rearrangement.

    • Leaving Group: A better leaving group will facilitate the formation of the carbocation, potentially increasing the amount of rearrangement. If possible, a less reactive leaving group might favor a substitution pathway with less carbocation character (e.g., SN2-like).

Issue 3: A radical reaction on a bicyclo[2.2.2]octene system is leading to rearranged products.

  • Question: I am performing a radical-mediated reaction (e.g., reduction of a selenophenyl ester) on a bicyclo[2.2.2]octene derivative and observing the formation of a bicyclo[3.2.1]octene product. What is the mechanism, and how can I control the outcome?

  • Answer: This is likely proceeding through a homoallyl-cyclopropylcarbinyl radical rearrangement. The initially formed bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. The product ratio is influenced by the balance between ring strain and radical stability.[5][6]

    Troubleshooting Steps:

    • Substituent Effects: Radical-stabilizing substituents on the bicyclo[2.2.2]octene framework can influence the equilibrium and potentially favor the rearranged product.[5][6] Consider modifying substituents if possible.

    • Reaction Conditions: The concentration of the radical initiator and the temperature can sometimes influence the product distribution in radical reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the driving force for the rearrangement of the bicyclo[2.2.2]octane skeleton to the bicyclo[3.2.1]octane skeleton?

    • A1: The primary driving force is thermodynamic stability. The bicyclo[3.2.1]octane ring system is generally less strained than the bicyclo[2.2.2]octane system. This rearrangement relieves steric strain, particularly the eclipsing interactions present in the boat-like cyclohexane rings of the bicyclo[2.2.2]octane framework.[1][2]

  • Q2: How can I confirm that a skeletal rearrangement has occurred?

    • A2: Spectroscopic methods are essential for structure elucidation.

      • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The symmetry of the bicyclo[2.2.2]octane skeleton often results in a simpler spectrum compared to the less symmetric bicyclo[3.2.1]octane skeleton. Comparing the number of signals and their chemical shifts with literature data for known bicyclo[2.2.2]octane and bicyclo[3.2.1]octane derivatives is crucial.[7][8]

      • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

  • Q3: Are there any conditions that completely prevent Wagner-Meerwein rearrangements in bicyclo[2.2.2]octane systems?

    • A3: While completely preventing rearrangement can be challenging, certain strategies can significantly minimize it. Reactions that avoid the formation of a carbocation at a bridgehead or adjacent position are ideal. For example, utilizing reactions that proceed through a concerted mechanism or under basic or neutral conditions are generally safer. Bridgehead carbocations in bicyclo[2.2.2]octane systems are generally resistant to hydride shifts.[5]

  • Q4: Can these rearrangements be synthetically useful?

    • A4: Absolutely. The controlled rearrangement of the bicyclo[2.2.2]octane skeleton is a powerful strategy for the stereoselective synthesis of complex molecules containing the bicyclo[3.2.1]octane framework, which is a common motif in many natural products.[1][2]

Data Presentation

Table 1: Product Distribution in the Solvolysis of Bicyclo[3.2.1]octan-3-yl Tosylates

This table provides an example of how product distribution can be affected by the solvent system, leading to the formation of bicyclo[2.2.2]octane derivatives from a bicyclo[3.2.1]octane precursor through rearrangement.

Starting MaterialSolvent% Rearranged Bicyclo[2.2.2]octan-2-yl Product% Other Products
endo-Bicyclo[3.2.1]octan-3-yl tosylateFormic acid37.462.6
exo-Bicyclo[3.2.1]octan-3-yl tosylate98% aq. ethanol1.798.3

Data adapted from a study on the solvolysis of bicyclo[3.2.1]octan-3-yl tosylates, which highlights the interconversion between these bicyclic systems.[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol

This protocol details a typical acid-catalyzed rearrangement leading to a bicyclo[3.2.1]octane derivative.[2]

  • Objective: To synthesize bicyclo[3.2.1]oct-6-en-2-yl methyl ketone via a pinacol-type rearrangement.

  • Reactants:

    • 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol (0.5 g, 3.28 mmol)

    • Acetone (15 mL)

    • Water (5 mL)

    • Concentrated sulfuric acid (0.1 mL, catalytic)

  • Procedure:

    • Dissolve 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol in a mixture of acetone and water in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After 4 hours, cool the mixture to room temperature.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the bicyclo[3.2.1]oct-6-en-2-yl methyl ketone.

Mandatory Visualizations

Experimental_Workflow Start Bicyclo[2.2.2]octane Precursor Reaction Reaction Conditions (e.g., Acid Catalysis, Solvolysis) Start->Reaction Intermediate Carbocation Intermediate Reaction->Intermediate Product1 Desired Bicyclo[2.2.2]octane Product Intermediate->Product1 Kinetic Control (Lower Temp, Nucleophilic Trapping) Product2 Rearranged Bicyclo[3.2.1]octane Product Intermediate->Product2 Thermodynamic Control (Higher Temp, Rearrangement) Analysis Product Analysis (NMR, GC-MS, etc.) Product1->Analysis Product2->Analysis

References

Validation & Comparative

A Comparative Guide to Bicyclo[2.2.2]octane-1-carboxylic acid (BCO) and Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) as Drug Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linkers is a critical aspect of modern drug design, influencing a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the diverse array of available linkers, rigid bicyclic structures have gained prominence as bioisosteres for aromatic rings, offering a means to improve drug-like properties. This guide provides an objective, data-driven comparison of two such linkers: Bicyclo[2.2.2]octane-1-carboxylic acid (BCO) and Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP).

Introduction to BCO and BCP as Linkers

Bicyclo[2.2.2]octane (BCO) and Bicyclo[1.1.1]pentane (BCP) are saturated, bridged-ring hydrocarbons that serve as rigid, three-dimensional scaffolds.[1] In medicinal chemistry, their carboxylic acid derivatives are frequently employed to connect different pharmacophoric elements within a drug molecule. A primary application of these linkers is as non-classical bioisosteres for para-substituted phenyl rings, aiming to enhance properties such as aqueous solubility and metabolic stability.[2][3] The rigid nature of these linkers provides a well-defined exit vector for substituents, mimicking the 1,4-disposition of a phenyl ring.[1]

dot

cluster_BCO This compound (BCO) cluster_BCP Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) BCO BCO Core BCO_prop1 Closer geometric mimic of p-phenylene BCO->BCO_prop1 Structural Feature BCO_prop2 Higher lipophilicity BCO->BCO_prop2 Physicochemical Property Comparison Comparative Evaluation BCO->Comparison BCP BCP Core BCP_prop1 Shorter bridgehead distance BCP->BCP_prop1 Structural Feature BCP_prop2 Lower lipophilicity & improved solubility BCP->BCP_prop2 Physicochemical Property BCP_prop3 Enhanced metabolic stability BCP->BCP_prop3 Pharmacokinetic Property BCP->Comparison Outcome Optimal Linker Selection Comparison->Outcome

Caption: Logical relationship between BCO and BCP leading to optimal linker selection.

Physicochemical Properties: A Head-to-Head Comparison

Experimental data demonstrates that the choice between a BCO and a BCP linker can significantly impact a molecule's physicochemical profile. BCP generally imparts lower lipophilicity and higher aqueous solubility compared to BCO.

PropertyBicyclo[2.2.2]octane (BCO) AnalogueBicyclo[1.1.1]pentane (BCP) AnaloguePhenyl AnalogueReference
cLogP 3.52.53.1[4]
Aqueous Solubility (-logM) 6.04.55.5[4]
Chromatographic Hydrophobicity Index (CHI IAM) 6.74.76.2[3]

The data in this table is derived from a comparative study where a para-phenyl group in a parent molecule was replaced with BCO and BCP analogues, respectively.

The lower lipophilicity of BCP is attributed to its smaller size and lower carbon count (5 carbons) compared to BCO (8 carbons).[2] This reduction in lipophilicity often translates to a significant improvement in aqueous solubility, a highly desirable attribute in drug candidates.[4]

Impact on Pharmacokinetics and Pharmacodynamics

The distinct physicochemical properties of BCO and BCP linkers have direct consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

Metabolic Stability

While direct comparative metabolic stability data between BCO and BCP is limited, the replacement of aromatic rings with saturated bioisosteres like BCP is a well-established strategy to improve metabolic stability. The saturated nature of the BCP core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[3] Studies have shown that replacing a phenyl ring with a BCP moiety can lead to enhanced metabolic stability.[3]

Receptor Binding Affinity

The geometry of the linker plays a crucial role in positioning the pharmacophoric groups for optimal interaction with the target receptor. Bicyclo[2.2.2]octane has a bridgehead-to-bridgehead distance of approximately 2.6 Å, which more closely mimics the ~2.8 Å distance of a para-substituted phenyl ring than the ~1.8 Å distance of BCP.[2][5] This geometric difference can influence binding affinity. If the target's binding pocket is optimally configured for the geometry of a phenyl ring, the BCO linker may result in a more potent compound. Conversely, the shorter distance of the BCP linker might be advantageous in other cases, or it could lead to a decrease in potency if the pharmacophores are brought too close together.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Aqueous Solubility Assay (Shake-Flask Method)
  • Objective: To determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

  • Materials: Test compound (solid), phosphate-buffered saline (PBS, pH 7.4), analytical balance, vials, orbital shaker, filtration device (e.g., 0.45 µm PVDF filter), and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid test compound to a vial containing a known volume of PBS.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Filter the suspension to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a standard curve.

    • The resulting concentration is the equilibrium solubility.

dot

start Start add_solid Add excess solid to PBS buffer start->add_solid shake Incubate on orbital shaker (24-48h at 25°C) add_solid->shake filter Filter to remove undissolved solid shake->filter quantify Quantify dissolved compound via HPLC-UV filter->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility assay.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To determine the rate at which a compound is metabolized by human liver microsomes.

  • Materials: Test compound, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer (pH 7.4), and an analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Prepare a reaction mixture containing HLMs in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

dot

start Start prepare_mix Prepare HLM reaction mixture in buffer (pH 7.4) start->prepare_mix pre_warm Pre-warm to 37°C prepare_mix->pre_warm initiate_rxn Add test compound and NADPH pre_warm->initiate_rxn time_points Aliquot and quench at time intervals initiate_rxn->time_points centrifuge Centrifuge to precipitate proteins time_points->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate in vitro half-life analyze->calculate end End calculate->end

Caption: Workflow for the in vitro metabolic stability assay.

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials: A source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand with known affinity for the receptor, the unlabeled test compound, assay buffer, and a scintillation counter.

  • Procedure:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand and the receptor preparation to the assay buffer.

    • Add varying concentrations of the unlabeled test compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus.

    • Measure the amount of radioactivity on the filter using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Conclusion and Recommendations

Both this compound (BCO) and Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) are valuable tools in the medicinal chemist's toolbox for linker design. The choice between them should be guided by the specific objectives of the drug design program.

  • BCP is generally the preferred choice when the primary goal is to improve aqueous solubility and metabolic stability. Its smaller size and lower lipophilicity make it a powerful bioisostere for mitigating common liabilities associated with aromatic rings.

  • BCO may be more suitable when precise geometric mimicry of a para-substituted phenyl ring is critical for maintaining high receptor binding affinity. Its bridgehead distance more closely resembles that of a phenyl ring.

Ultimately, the optimal linker selection will be context-dependent, and empirical testing of both BCO and BCP analogues is recommended to identify the linker that best balances the desired physicochemical, pharmacokinetic, and pharmacodynamic properties for a given drug candidate.

References

A Comparative Analysis of the Structural Rigidity of Bicyclo[2.2.2]octane-1-carboxylic Acid and Adamantane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug design and materials science, the use of rigid linkers is paramount for controlling the spatial orientation of functional groups, enhancing metabolic stability, and improving pharmacokinetic properties. Among the plethora of available options, adamantane and bicyclo[2.2.2]octane scaffolds are frequently employed due to their three-dimensional, cage-like structures. This guide provides an objective comparison of the rigidity of Bicyclo[2.2.2]octane-1-carboxylic acid and adamantane-based linkers, supported by experimental and computational data.

Adamantane, the simplest diamondoid, is renowned for its high degree of symmetry and exceptional rigidity, making it a popular choice for creating robust molecular scaffolds.[1][2] Its cage-like structure is virtually strain-free.[2] Bicyclo[2.2.2]octane (BCO) also presents a rigid bicyclic framework, offering a non-conjugated spacer that is often used as a bioisostere for aromatic rings.[3][4] While both are considered rigid linkers, subtle differences in their structural parameters and energetic profiles can influence their suitability for specific applications.

Quantitative Structural Comparison

The rigidity of a molecule can be inferred from its structural parameters, such as bond lengths and angles, as well as from computational analyses of its potential energy surface. The following table summarizes key data obtained from X-ray crystallography and computational studies for adamantane and bicyclo[2.2.2]octane derivatives. It is important to note that the data has been compiled from various sources and may not originate from a single, direct comparative study.

ParameterAdamantane/Adamantane-1-carboxylic acidBicyclo[2.2.2]octane/Bicyclo[2.2.2]octane-1-carboxylic acidReference
Symmetry Td (Adamantane)D3h (idealized)[2][5]
Average C-C Bond Length (Å) 1.54~1.54-1.56[2][6][7]
Bridgehead C-C-C Angle (°) ~109.5~109.0-110.2[6][7]
DFT Binding Energy with CB[8] (kcal/mol) -41.18-34.74[9]

The DFT binding energies with cucurbit[8]uril (CB[8]), a barrel-shaped host molecule, can be used as an indirect measure of rigidity. A more rigid molecule is expected to have a smaller entropic penalty upon binding, contributing to a more favorable binding energy.[9] The more negative binding energy for adamantane suggests it may possess a more rigid framework compared to bicyclo[2.2.2]octane.[9]

Experimental Protocols

The following are generalized experimental protocols for techniques commonly used to assess the structural parameters and rigidity of molecules like this compound and adamantane linkers.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure, including bond lengths and angles, in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound of interest (e.g., adamantane-1-carboxylic acid or this compound) suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[6] X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the molecular structure and rigidity in solution through the analysis of chemical shifts and coupling constants.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of all proton and carbon signals.

  • Analysis of Coupling Constants: The magnitude of the vicinal (3JHH) coupling constants can provide information about the dihedral angles between adjacent C-H bonds, which in turn reflects the conformation and rigidity of the cyclic system.[1] For adamantane and bicyclo[2.2.2]octane systems, the coupling constants are often characteristic of their rigid cage structures.[1][10] One-bond 13C-13C coupling constants can also be sensitive to the electronic and steric environment, providing further insight into the molecular structure.[11]

Visualization of Structures and Comparative Logic

The following diagrams illustrate the structures of the two linkers and the logical flow of their comparison.

cluster_0 This compound cluster_1 Adamantane-1-carboxylic acid BCO Bicyclo[2.2.2]octane Core BCO_COOH Carboxylic Acid BCO->BCO_COOH Bridgehead Substitution Adamantane Adamantane Core Adamantane_COOH Carboxylic Acid Adamantane->Adamantane_COOH Bridgehead Substitution

Caption: Molecular structures of the compared linkers.

cluster_input Input Molecules cluster_analysis Analysis Methods cluster_data Comparative Data BCO_input Bicyclo[2.2.2]octane- 1-carboxylic acid Xray X-ray Crystallography BCO_input->Xray NMR NMR Spectroscopy BCO_input->NMR Computational Computational Modeling (DFT, MD) BCO_input->Computational Adamantane_input Adamantane- 1-carboxylic acid Adamantane_input->Xray Adamantane_input->NMR Adamantane_input->Computational BondData Bond Lengths & Angles Xray->BondData CouplingData Coupling Constants NMR->CouplingData EnergyData Binding Energies & Force Constants Computational->EnergyData Comparison Rigidity Comparison BondData->Comparison CouplingData->Comparison EnergyData->Comparison

Caption: Workflow for comparing linker rigidity.

References

A Comparative Guide to Molecular Rulers: Validating Bicyclo[2.2.2]octane-1-carboxylic Acid as a Nanoscale Calibrant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intramolecular and intermolecular distances on the nanometer scale is paramount. Molecular rulers—rigid molecules of defined length—are indispensable tools for calibrating and validating techniques like Förster Resonance Energy Transfer (FRET). This guide provides a comparative analysis of Bicyclo[2.2.2]octane-1-carboxylic acid as a potential molecular ruler against established standards such as polyproline and double-stranded DNA (dsDNA).

The ideal molecular ruler possesses a rigid, well-defined structure that provides a fixed and known distance between two attachment points for probe molecules. While polyproline and dsDNA are commonly used, they exhibit inherent flexibility and structural heterogeneity that can complicate distance measurements.[1] The bicyclo[2.2.2]octane framework, a highly symmetrical and rigid cage-like structure, presents a promising alternative for a robust and accurate molecular ruler.[2]

Comparative Analysis of Molecular Rulers

The selection of an appropriate molecular ruler is contingent on the specific experimental requirements, including the desired distance range and the required rigidity. The following table summarizes the key characteristics of this compound in comparison to polyproline and dsDNA.

FeatureThis compoundPolyprolineDouble-stranded DNA (dsDNA)
Structure Rigid, cage-like bicyclic alkaneHelical peptide (polyproline II helix)Double helix
Rigidity High intrinsic rigidity due to fused ring system.[3]Considered rigid over short lengths, but longer chains exhibit significant flexibility.[4][5]Semi-flexible; persistence length of ~50 nm. Can be modeled as a rigid rod for short lengths.
End-to-End Distance The bridgehead-to-bridgehead distance is fixed and calculable. For the parent bicyclo[2.2.2]octane, this distance is in the sub-nanometer range.[6][7]Tunable by the number of proline residues (approximately 0.31 nm per residue).[4]Precisely defined by the number of base pairs (0.34 nm per base pair).[8]
Distance Range Primarily sub-nanometer to a few nanometers, depending on derivatization.1-12 nm, suitable for typical FRET experiments.[9]Wide range, from nanometers to micrometers.[8]
Synthesis & Derivatization Well-established organic synthesis routes. Functionalization at bridgehead positions allows for precise probe attachment.Standard solid-phase peptide synthesis. Facile incorporation of functional groups for dye labeling.[10]Commercially available in various lengths with a wide array of modifications for probe conjugation.
Experimental Validation Not yet experimentally validated as a molecular ruler for distance measurements (e.g., via smFRET). Its use has been primarily in studying through-bond and through-space electronic effects.[2]Extensively used to validate Förster theory, but deviations from ideal rigid rod behavior have been observed.[1][4]Widely used as a standard for single-molecule studies and nanotechnology.[8]
Potential Advantages Exceptional rigidity, chemically robust, and a precisely defined three-dimensional structure.Biocompatible and synthetically accessible.Biologically relevant, highly programmable, and commercially available.
Potential Disadvantages Limited distance range for a single unit. Oligomerization would be required for longer distances. Lack of direct experimental validation for this application.Longer chains are not truly rigid, and cis-trans isomerization can introduce structural heterogeneity.[1]Can be susceptible to bending and breathing motions. Potential for non-specific interactions with probes.

Experimental Protocols

The validation of a novel molecular ruler like this compound would necessitate rigorous experimental protocols, primarily centered around single-molecule FRET (smFRET) measurements.[9] The following outlines a general experimental workflow for such a validation.

Protocol: Validation of a Molecular Ruler using Single-Molecule FRET

1. Synthesis and Derivatization:

  • Synthesize derivatives of this compound with appropriate functional groups at two distinct positions (e.g., the 1 and 4 bridgehead positions) to allow for the covalent attachment of donor and acceptor fluorophores.

  • React the functionalized bicyclo[2.2.2]octane derivative with maleimide or NHS-ester derivatives of a suitable FRET pair of fluorophores (e.g., Cy3 and Cy5, or Alexa Fluor dyes).

  • Purify the dual-labeled molecular ruler using high-performance liquid chromatography (HPLC) to ensure a homogenous sample.

2. Single-Molecule FRET Spectroscopy:

  • Immobilize the dual-labeled molecular rulers on a passivated surface (e.g., a polyethylene glycol (PEG)-coated quartz slide) at a low density to allow for the observation of individual molecules.

  • Perform total internal reflection fluorescence (TIRF) microscopy to excite the donor fluorophore and simultaneously image the emission from both the donor and acceptor fluorophores.[11]

  • Record time-traces of the fluorescence intensities of individual donor-acceptor pairs.

3. Data Analysis:

  • For each single-molecule event, calculate the apparent FRET efficiency (E) using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the fluorescence intensities of the acceptor and donor, respectively.[12]

  • Correct for spectral crosstalk and direct excitation of the acceptor to obtain the true FRET efficiency.[13]

  • Generate a histogram of the FRET efficiencies from a large population of single molecules. A narrow, single-peaked distribution would indicate a rigid structure with a well-defined distance between the fluorophores.

  • Calculate the inter-dye distance (R) from the FRET efficiency using the Förster equation: R = R_0 * (1/E - 1)^(1/6), where R_0 is the Förster distance for the specific dye pair.[14]

  • Compare the experimentally determined distance with the distance predicted from the molecular structure of the Bicyclo[2.2.2]octane derivative.

Visualizing Experimental Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Conceptual Diagram of a Molecular Ruler cluster_Ruler Molecular Ruler cluster_Probes Spectroscopic Probes cluster_Measurement Distance Measurement Ruler Rigid Linker (e.g., Bicyclo[2.2.2]octane) Distance Fixed Distance (R) Donor Donor Fluorophore Donor->Ruler Attachment Point 1 Acceptor Acceptor Fluorophore Donor->Acceptor FRET Acceptor->Ruler Attachment Point 2

Caption: A rigid molecular ruler with defined attachment points for donor and acceptor probes.

Workflow for Validating a Novel Molecular Ruler A Synthesis & Derivatization of the Molecular Ruler B Fluorophore Labeling (Donor & Acceptor) A->B C Purification (HPLC) B->C D Immobilization on Passivated Surface C->D E Single-Molecule FRET Microscopy (TIRF) D->E F Data Acquisition (Fluorescence Time-Traces) E->F G Calculation of FRET Efficiency F->G H Generation of FRET Histograms G->H I Distance Calculation (Förster Equation) H->I J Comparison with Predicted Distance I->J

Caption: Experimental workflow for the validation of a new molecular ruler using smFRET.

References

Bicyclo[2.2.2]octane vs. Phenyl Linkers: A Comparative Guide to Solubility and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its pharmacological activity. Properties such as solubility and metabolic stability directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and clinical success. For decades, the phenyl ring has been a ubiquitous linker in medicinal chemistry. However, its aromatic and planar nature can contribute to poor solubility, high metabolic turnover, and off-target effects.

As a result, medicinal chemists are increasingly "escaping from flatland" by replacing two-dimensional aromatic rings with three-dimensional saturated bioisosteres.[1] The bicyclo[2.2.2]octane (BCO) moiety has emerged as a prominent 3D substitute for the para-phenyl group.[1][2] BCO is a fully aliphatic, rigid scaffold with a similar distance between its connection points (2.60 Å) to that of a para-phenyl ring (2.82 Å), allowing it to maintain the geometric integrity of the original molecule while altering its properties in desirable ways.[1][2] This guide provides a comparative analysis of BCO and phenyl linkers, focusing on their differential effects on aqueous solubility and metabolic stability, supported by experimental data and detailed protocols.

Data Presentation: Comparative Physicochemical Properties

The replacement of a phenyl ring with a BCO linker can significantly alter a compound's properties. A study incorporating these linkers into the structure of the anticancer drug Imatinib provides a clear example of these effects.

CompoundLinker TypeAqueous Solubility (µM)clogPMetabolic Stability (% remaining after 1h in HLM)
Imatinib Phenyl351[3]4.5[3]24[3]
Imatinib Analog Bicyclo[2.2.2]octane113[3]3.6[3]51[3]

HLM: Human Liver Microsomes

This data demonstrates that while the direct replacement of a phenyl with a BCO in the Imatinib scaffold led to a decrease in aqueous solubility, it also beneficially decreased lipophilicity (clogP) and more than doubled the metabolic stability in human liver microsomes.[3] It is important to note that structural variations with the BCO group can lead to more lipophilic molecules and may not always improve solubility.[4] However, the disruption of aromaticity is an empirical strategy to improve solubility by reducing the ease of forming crystalline lattices.[1]

Experimental Workflows & Logical Relationships

Visualizing the experimental process is key to understanding how these critical parameters are determined.

G cluster_prep Compound Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay start Test Compound stock Prepare Stock Solution (e.g., 20 mM in DMSO) start->stock t_add Add Solid Compound to Aqueous Buffer start->t_add k_add Add Stock to Aqueous Buffer stock->k_add k_incubate Incubate (e.g., 2h) k_add->k_incubate k_separate Separate Precipitate (Filter/Centrifuge) k_incubate->k_separate k_analyze Analyze Supernatant (UV-Vis or LC-MS) k_separate->k_analyze end Solubility Data k_analyze->end Kinetic Solubility Value t_incubate Incubate to Equilibrium (e.g., 24h) t_add->t_incubate t_separate Separate Precipitate (Filter/Centrifuge) t_incubate->t_separate t_analyze Analyze Supernatant (UV-Vis or LC-MS) t_separate->t_analyze t_analyze->end Thermodynamic Solubility Value G cluster_prep Preparation cluster_microsomal Liver Microsomal Stability Assay cluster_plasma Plasma Stability Assay start Test Compound m_mix Incubate Compound with Liver Microsomes + NADPH start->m_mix p_mix Incubate Compound with Plasma start->p_mix m_sample Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) m_mix->m_sample m_quench Quench Reaction (e.g., Acetonitrile + IS) m_sample->m_quench m_process Process Sample (Protein Precipitation) m_quench->m_process analyze Analyze by LC-MS/MS m_process->analyze Phase I Metabolism p_sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) p_mix->p_sample p_quench Quench Reaction (e.g., Organic Solvent + IS) p_sample->p_quench p_process Process Sample (Protein Precipitation) p_quench->p_process p_process->analyze Enzymatic Degradation end Metabolic Stability Data analyze->end Calculate Half-Life (T½) & Intrinsic Clearance (CLint)

References

Assessing the Impact of the Bicyclo[2.2.2]octane Scaffold on Drug-Target Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable tool in medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[1][2] Its rigid, cage-like structure offers a unique conformational restraint that can significantly influence a molecule's interaction with its biological target. This guide provides a comparative analysis of the BCO scaffold against its traditional phenyl counterpart, supported by experimental data, to elucidate its impact on drug-target interactions and pharmacokinetic properties.

The rationale for replacing a flat, aromatic phenyl ring with a saturated, three-dimensional scaffold like BCO is rooted in the concept of "escaping flatland" in drug design.[1] This strategic substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful therapeutics.[3][4][5][6][7][8] The defined geometry of the BCO core allows for a more precise orientation of substituents, potentially leading to increased binding affinity and selectivity for the target protein.[3]

Comparative Analysis of Physicochemical and Biological Properties

The substitution of a phenyl ring with a BCO scaffold can bring about significant changes in a compound's properties. The following tables summarize quantitative data from studies on the anticancer drugs Imatinib and Vorinostat, where this bioisosteric replacement was investigated.

Table 1: Physicochemical Properties of Imatinib and its Bicyclo[2.2.2]octane Analog

CompoundScaffoldWater Solubility (µM)Metabolic Stability (CLint in HLM, mg/(min·µL))
ImatinibPhenyl351[3]28[3]
BCO-Imatinib (86)Bicyclo[2.2.2]octane113[3]16[3]

Table 2: Biological Activity of Vorinostat and its Bicyclo[2.2.2]octane Analog in HepG2 Cells

CompoundScaffoldEarly Apoptotic Cells (5 µM)Early Apoptotic Cells (50 µM)
VorinostatPhenyl7.2%[9]12.2%[9]
BCO-Vorinostat (analog 2)Bicyclo[2.2.2]octaneNot reportedSimilar efficacy to Vorinostat[9]

These data illustrate that while the BCO analog of Imatinib showed a decrease in water solubility, it exhibited improved metabolic stability.[3] In the case of Vorinostat, the BCO analog retained a similar biological activity profile at higher concentrations, indicating that the scaffold is well-tolerated for maintaining efficacy.[9]

Applications in Diverse Therapeutic Areas

The BCO scaffold has been incorporated into molecules targeting a range of diseases, demonstrating its versatility.

  • Antiviral Activity: Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[10]

  • Anti-inflammatory Activity: BCO derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10] This selectivity is advantageous for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

  • Metabolic Diseases: Bicyclo[2.2.2]octane amide derivatives are being investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome and diabetes.[10]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for key assays used to evaluate the performance of BCO-containing compounds.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay measures the inhibition of the SARS-CoV-2 3CLpro enzyme using a Förster Resonance Energy Transfer (FRET) substrate.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme: Recombinant purified SARS-CoV-2 3CLpro.

    • Substrate: A fluorogenic peptide substrate such as (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2.

    • Inhibitor: Test compound (e.g., BCO derivative) dissolved in DMSO.

  • Assay Procedure:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well black microplate, add the diluted test inhibitor solutions. Include a positive control (enzyme with DMSO, no inhibitor) and a negative control (assay buffer, no enzyme).

    • Add the SARS-CoV-2 3CLpro to each well to a final concentration of 50-100 nM and pre-incubate with the inhibitor for 15-30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells to a final concentration of 10-20 µM.

    • Immediately measure the fluorescence intensity kinetically in a microplate reader (Excitation/Emission wavelengths specific to the FRET pair, e.g., 340/490 nm for Edans/Dabcyl) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 8.0).

    • Enzyme: Human recombinant COX-2.

    • Substrate: Arachidonic acid.

    • Probe: A fluorometric probe that detects the prostaglandin G2 product.

    • Inhibitor: Test compound and a known COX-2 inhibitor (e.g., Celecoxib) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe in a kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Reagent Preparation:

    • Incubation Medium: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM).

    • Cofactor Solution (NADPH regenerating system): NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).

    • Microsomes: Human liver microsomes (0.415 mg/mL).

    • Test Compound: 2 µM final concentration.

  • Assay Procedure:

    • Pre-warm the incubation medium and microsomes to 37°C.

    • Add the test compound to the microsome-containing medium.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

  • Sample Analysis and Data Interpretation:

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) and the intrinsic clearance (CLint) from the slope of the linear regression.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of the bicyclo[2.2.2]octane scaffold in drug design.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Add Compounds & Enzyme) prep_reagents->plate_setup prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->plate_setup incubation Pre-incubation plate_setup->incubation reaction_init Initiate Reaction (Add Substrate) incubation->reaction_init detection Kinetic Measurement (e.g., Fluorescence) reaction_init->detection calc_rate Calculate Reaction Rates detection->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: General workflow for in vitro enzyme inhibition screening.

logical_relationship cluster_parent Parent Compound cluster_properties Undesirable Properties cluster_analog Analog Compound cluster_improved_properties Improved Properties parent Phenyl-containing Drug Candidate prop1 Poor Solubility parent->prop1 prop2 Metabolic Liability parent->prop2 prop3 Low Bioavailability parent->prop3 bioisostere Bioisosteric Replacement Strategy prop1->bioisostere prop2->bioisostere prop3->bioisostere analog BCO-containing Analog bioisostere->analog improp1 Enhanced Solubility analog->improp1 improp2 Increased Metabolic Stability analog->improp2 improp3 Improved PK Profile analog->improp3

Caption: Bioisosteric replacement of a phenyl ring with a BCO scaffold.

signaling_pathway stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimulus->pla2 membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation bco_inhibitor BCO-based COX-2 Inhibitor bco_inhibitor->cox2 Inhibition

Caption: Simplified COX-2 inflammatory pathway with BCO inhibitor action.

References

A Comparative Guide to the Experimental 3D Structure Validation of Bicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold of significant interest in medicinal chemistry and materials science. Its well-defined structure provides a robust platform for the precise spatial orientation of functional groups, making it an attractive bioisostere for phenyl rings and a core component in the design of novel therapeutics. Bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives are frequently employed to modulate properties such as solubility, metabolic stability, and target binding affinity.

This guide provides an objective comparison of the primary experimental techniques used to validate the three-dimensional structure of this important molecular class. We present supporting data from gas-phase electron diffraction (GED) studies on the parent BCO scaffold and nuclear magnetic resonance (NMR) spectroscopy data for the title compound, alongside detailed experimental protocols for key analytical methods.

Core Structure Analysis: A Multi-Technique Approach

The definitive determination of a molecule's 3D structure relies on integrating data from multiple experimental sources. The principal methods for bicyclo[2.2.2]octane derivatives are single-crystal X-ray diffraction, which provides atomic coordinates in the solid state; gas-phase electron diffraction, which reveals the structure free from intermolecular packing forces; and NMR spectroscopy, which confirms connectivity and provides through-space correlations in solution.

Data Presentation: Structural Parameters

While a complete, published single-crystal X-ray structure for the parent acid was not identified, the gas-phase structure of bicyclo[2.2.2]octane provides an excellent model for the core framework's geometry. This data is complemented by NMR analysis, which confirms the molecular structure in solution.

Table 1: Gas-Phase Electron Diffraction Data for Bicyclo[2.2.2]octane

This technique provides highly accurate bond lengths and angles for the core hydrocarbon skeleton, revealing a structure with "quasi-D₃ₕ symmetry" due to a slight twisting motion around the C1-C4 axis.

ParameterValue (rg)Uncertainty
C–C (average)1.542 ű 0.004 Å
C₁–C₂1.538 ű 0.015 Å
C₂–C₃1.552 ű 0.029 Å
C–H (average)1.107 ű 0.009 Å
∠C₁–C₂–C₃109.7°± 0.7°
∠H–C–H110.1°± 5.6°

Data sourced from gas-phase electron diffraction studies.

Table 2: NMR Spectroscopic Data for this compound

NMR spectroscopy validates the chemical environment of each atom in the structure. The high symmetry of the BCO cage is reflected in the limited number of distinct signals.

¹H NMR (CDCl₃) ¹³C NMR
Chemical Shift (δ) Assignment
11.13 ppm (br. s, 1H)-COOH
1.73-1.84 ppm (m, 6H)-CH₂-
1.64-1.68 ppm (m, 1H)-CH (bridgehead)
1.53-1.64 ppm (m, 6H)-CH₂-

¹H NMR data sourced from commercial supplier data.[1] ¹³C NMR data sourced from public spectral database.[2] Note: Precise assignments for ¹³C signals require 2D NMR analysis.

Visualization of Experimental Workflow and Method Comparison

The following diagrams illustrate the logical flow of structure determination and compare the primary analytical techniques.

G cluster_synthesis Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Refinement cluster_validation Structure Validation synthesis Synthesis & Purification crystallization Crystal Growth (for XRD) synthesis->crystallization dissolution Dissolution in Solvent (for NMR) synthesis->dissolution vaporization Vaporization (for GED) synthesis->vaporization xrd Single-Crystal X-ray Diffraction crystallization->xrd nmr 1D & 2D NMR Spectroscopy dissolution->nmr ged Gas-Phase Electron Diffraction vaporization->ged xrd_proc Solve Phase Problem & Refine Structure xrd->xrd_proc nmr_proc Assign Signals & Analyze Correlations nmr->nmr_proc ged_proc Analyze Scattering Pattern & Refine Model ged->ged_proc final_structure Validated 3D Structure xrd_proc->final_structure nmr_proc->final_structure ged_proc->final_structure

Caption: General experimental workflow for 3D structure determination.

G cluster_methods Primary Techniques cluster_outputs Key Structural Information Provided xrd X-Ray Diffraction xrd_info Solid-State Conformation Precise Bond Lengths/Angles Crystal Packing Absolute Stereochemistry xrd->xrd_info nmr NMR Spectroscopy nmr_info Solution-State Structure Atom Connectivity (2D) Through-Space Proximity (NOE) Dynamic Processes nmr->nmr_info ged Gas Electron Diffraction ged_info Gas-Phase Structure (Free of intermolecular forces) Precise Bond Lengths/Angles Conformational Analysis ged->ged_info

Caption: Comparison of information from key structural validation methods.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This method is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing how X-rays are diffracted by a single crystal.

  • Protocol:

    • Crystal Growth: High-quality single crystals of the bicyclo[2.2.2]octane derivative are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. Ideal crystals should be 0.1-0.3 mm in size and free of visible defects.[3]

    • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of non-diffracting oil or epoxy.[4]

    • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector over a wide range of angles.[3][4]

    • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to optimize atomic positions, bond lengths, and angles, yielding the final crystal structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms in solution, confirming the molecular structure deduced from other methods.

  • Protocol:

    • Sample Preparation: Approximately 5-10 mg of the purified bicyclo[2.2.2]octane derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • 1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the chemical shifts and integration of all hydrogen and carbon atoms in the molecule.

    • 2D NMR Acquisition: To establish connectivity and complete assignments, a suite of 2D NMR experiments is performed:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting structural fragments across quaternary carbons (like C1 of the BCO cage).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, helping to confirm stereochemistry and conformation.

    • Data Analysis: The collected spectra are processed and analyzed to assign all ¹H and ¹³C signals and confirm that all observed correlations are consistent with the proposed bicyclo[2.2.2]octane structure.[6][7]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from the influence of crystal packing or solvent effects.

  • Protocol:

    • Sample Introduction: The bicyclo[2.2.2]octane sample is heated in a vacuum chamber (typically to ~10⁻⁷ mbar) to produce a vapor, which is then effused through a fine nozzle, creating a molecular beam.[8]

    • Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam at a right angle. The electrons are scattered by the electric field of the molecule's atoms.[8]

    • Data Collection: The scattered electrons form a diffraction pattern, which is recorded by a detector (historically photographic plates, now often imaging plates or CCDs). The pattern consists of concentric rings whose intensity varies with the scattering angle.[8]

    • Structure Refinement: The one-dimensional intensity curve is extracted from the diffraction pattern. A theoretical model of the molecule's structure (bond lengths, angles, and torsional angles) is used to calculate a theoretical scattering curve. This model is then refined using a least-squares algorithm to achieve the best possible fit between the theoretical and experimental curves, yielding the final gas-phase molecular structure.[8]

References

A Comparative Analysis of Electronic Substituent Effects: Bicyclo[2.2.2]octane vs. Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transmission of electronic effects through rigid aliphatic and delocalized aromatic scaffolds, providing researchers, scientists, and drug development professionals with a quantitative and methodological comparison.

In the landscape of physical organic chemistry and medicinal chemistry, understanding the electronic influence of substituents on a molecular scaffold is paramount for predicting reactivity, acidity, basicity, and biological activity. Aromatic systems, with their delocalized π-electron networks, have been the cornerstone of such studies, leading to the development of the Hammett equation. However, to dissect the intricate interplay of inductive and resonance effects, a non-aromatic, rigid framework is required. The bicyclo[2.2.2]octane system serves as an exemplary model for isolating and quantifying purely inductive (field) effects, devoid of resonance contributions. This guide provides a comprehensive comparison of the electronic effects of substituents on these two distinct molecular frameworks, supported by experimental data and detailed methodologies.

Isolating Inductive Effects: The Bicyclo[2.2.2]octane Model

The rigid, cage-like structure of bicyclo[2.2.2]octane provides a unique scaffold for studying the transmission of electronic effects. Substituents at the C1 and C4 positions are held at a fixed distance and orientation, eliminating through-space interactions that can vary with conformation. Crucially, the saturated nature of the bicyclo[2.2.2]octane framework prevents the transmission of electronic effects via resonance (mesomeric) effects. This allows for the direct measurement of the inductive effect, which is a combination of through-bond polarization and through-space electrostatic field effects.

The acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is a classic experimental system for quantifying these inductive effects. The change in acidity (pKa) of the carboxylic acid at C1 upon introduction of a substituent at C4 provides a direct measure of the substituent's electron-donating or electron-withdrawing nature through the rigid sigma framework.

The Interplay of Inductive and Resonance Effects in Aromatic Systems

In contrast to the bicyclo[2.2.2]octane system, aromatic rings like benzene allow for the transmission of electronic effects through both the sigma framework (inductive effect) and the delocalized π-system (resonance effect). The Hammett equation, a cornerstone of physical organic chemistry, quantifies the total electronic effect of a substituent on the reactivity of a benzene derivative.

The acidity of para-substituted benzoic acids is the standard reaction used to define the Hammett substituent constant, σp. This constant encapsulates both the inductive (σI) and resonance (σR) contributions of the substituent. By comparing the electronic effects in the bicyclo[2.2.2]octane system (purely inductive) with those in the aromatic system (inductive and resonance), the magnitude of the resonance effect can be elucidated.

Quantitative Comparison of Substituent Effects

The following tables summarize the experimental pKa values for a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and para-substituted benzoic acids, measured in 50% (v/v) ethanol-water at 25 °C. This solvent system is frequently used to ensure the solubility of the diverse range of compounds. From these pKa values, the Hammett substituent constants (σ) are calculated, providing a quantitative measure of the electronic effect of each substituent.

Table 1: pKa Values and Inductive Substituent Constants (σI) for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids in 50% Ethanol-Water

Substituent (X)pKa[1]Inductive Constant (σI)
H6.750.00
Br6.080.45
CO2C2H56.310.28
CN5.900.54

Note: The inductive constant σI is calculated using the Hammett-like equation for this system: σI = (pKa(H) - pKa(X)) / ρ, where ρ for this reaction series is defined as 1.46.

Table 2: pKa Values and Hammett Substituent Constants (σp) for para-Substituted Benzoic Acids in 50% Ethanol-Water

Substituent (X)pKaHammett Constant (σp)
H5.510.00
CH35.70-0.17
OCH35.76-0.27
Cl5.210.23
CN4.880.66
NO24.670.78

Note: The Hammett constant σp is calculated using the equation: σp = pKa(H) - pKa(X). The reaction constant ρ for the ionization of benzoic acids in 50% ethanol-water is defined as 1.00.

Table 3: Comparison of Inductive (σI) and Resonance (σR) Effects

Substituent (X)Inductive Constant (σI) from Bicyclo[2.2.2]octaneHammett Constant (σp) from BenzeneResonance Constant (σR = σp - σI)
CN0.540.660.12

This comparison clearly demonstrates the contribution of resonance in aromatic systems. For the cyano group, a significant portion of its electron-withdrawing ability in the para position of a benzene ring is due to the resonance effect, which is absent in the bicyclo[2.2.2]octane system.

Experimental Protocols

Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

A general synthetic route to 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids involves the Diels-Alder reaction between a suitably substituted 1,3-cyclohexadiene and an acrylic acid derivative, followed by functional group manipulations. For example, the synthesis of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through a multi-step sequence starting from a Diels-Alder adduct, followed by conversion of a functional group at the 4-position to a cyano group.

Representative Protocol:

  • Diels-Alder Reaction: A substituted 1,3-cyclohexadiene is reacted with maleic anhydride to form the bicyclo[2.2.2]octene dicarboxylic anhydride.

  • Hydrolysis and Decarboxylation: The anhydride is hydrolyzed to the diacid, followed by a selective decarboxylation to yield a bicyclo[2.2.2]octene-1-carboxylic acid with a functional group precursor at the 4-position.

  • Functional Group Transformation: The precursor functional group is converted to the desired substituent (e.g., -Br, -CN) using standard organic transformations.

  • Hydrogenation: The double bond in the bicyclo[2.2.2]octene ring is saturated by catalytic hydrogenation to yield the final 4-substituted this compound.

  • Purification: The final product is purified by recrystallization or chromatography.

Synthesis of para-Substituted Benzoic Acids

Many para-substituted benzoic acids are commercially available. For those that are not, a common synthetic route involves the diazotization of a para-substituted aniline, followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid.

Representative Protocol:

  • Diazotization: The para-substituted aniline is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) cyanide to introduce the cyano group onto the aromatic ring.

  • Hydrolysis: The resulting para-substituted benzonitrile is hydrolyzed to the benzoic acid using either acidic or basic conditions, followed by neutralization.

  • Purification: The crude benzoic acid is purified by recrystallization from a suitable solvent.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the synthesized carboxylic acids are determined by potentiometric titration in a 50% (v/v) ethanol-water solution at a constant temperature (25 °C).

Experimental Protocol:

  • Solution Preparation: A standard solution of the carboxylic acid (e.g., 0.01 M) is prepared in 50% ethanol-water. A standardized solution of a strong base (e.g., 0.1 M KOH in 50% ethanol-water) is used as the titrant.

  • Titration Setup: A calibrated pH electrode is immersed in the acid solution, which is stirred continuously. The titrant is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V) or the inflection point of the titration curve. The pKa is the pH at the half-equivalence point. The experiment is repeated multiple times to ensure accuracy and precision.[2][3]

Visualizing the Transmission of Electronic Effects

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the transmission of electronic effects in bicyclo[2.2.2]octane and aromatic systems, as well as the experimental workflow for determining substituent effects.

G1 Transmission of Electronic Effects cluster_0 Bicyclo[2.2.2]octane System cluster_1 Aromatic System a Substituent (X) b Rigid σ-Framework a->b Inductive Effect (Through-bond/Through-space) c Carboxylic Acid (COOH) b->c d Substituent (X) e Delocalized π-System d->e Resonance Effect f σ-Framework d->f Inductive Effect g Carboxylic Acid (COOH) e->g f->g

Caption: A comparison of electronic effect transmission pathways.

G2 Experimental Workflow for Determining Substituent Effects sub Synthesis of Substituted Acids bco 4-X-Bicyclo[2.2.2]octane- 1-carboxylic acids sub->bco aro para-X-Benzoic acids sub->aro tit Potentiometric Titration pka pKa Determination tit->pka ham Calculation of Substituent Constants (σ) pka->ham comp Comparison of σI and σp ham->comp bco->tit aro->tit res Quantification of Resonance Effect (σR) comp->res

Caption: Workflow for quantifying electronic effects.

Conclusion

The comparative analysis of electronic effects in bicyclo[2.2.2]octane and aromatic systems provides a powerful tool for dissecting the fundamental contributions of inductive and resonance effects. The rigid bicyclo[2.2.2]octane framework serves as an indispensable model for isolating and quantifying the inductive/field effect, while the aromatic system reveals the combined influence of both inductive and resonance transmission. The quantitative data derived from pKa measurements of substituted carboxylic acids in these systems, as outlined in this guide, offer a clear and experimentally grounded understanding of these crucial electronic parameters. This knowledge is fundamental for the rational design of molecules with tailored electronic properties in various fields, including drug discovery, materials science, and catalysis.

References

Head-to-Head Comparison of PROTACs with Bicyclo[2.2.2]octane and Other Rigid Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While flexible linkers have been widely explored, rigid linkers are gaining prominence for their ability to enforce a specific conformation, potentially leading to improved ternary complex formation and enhanced biological activity. This guide provides a head-to-head comparison of PROTACs featuring bicyclo[2.2.2]octane linkers against other rigid linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Rationale for Rigid Linkers in PROTAC Design

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in orchestrating the formation of a productive ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase. Rigid linkers, such as those incorporating bicyclic scaffolds, are hypothesized to offer several advantages over their flexible counterparts:

  • Pre-organization of the Bioactive Conformation: Rigid linkers can restrict the conformational flexibility of the PROTAC, pre-organizing it into a conformation that is favorable for binding to both the target protein and the E3 ligase. This can reduce the entropic penalty upon ternary complex formation, leading to higher affinity and stability.

  • Improved Selectivity: By enforcing a specific geometry, rigid linkers may favor the formation of the desired ternary complex over off-target complexes, thus enhancing selectivity.

  • Enhanced Physicochemical Properties: Rigid scaffolds can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and masking polar functional groups.

This guide focuses on the comparative performance of PROTACs containing the bicyclo[2.2.2]octane scaffold against other rigid linkers, such as those based on piperidine and adamantane.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited by Ternary_Complex->PROTAC Released Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Quantitative Performance Data: A Head-to-Head Comparison

The following tables summarize the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. The data is extracted from a study by Schiedel et al. (2020) which directly compares the efficacy of PROTACs with bicyclo[2.2.2]octane, adamantane, and piperidine-based rigid linkers. All PROTACs in this comparison utilize the same BET bromodomain inhibitor (JQ1) as the warhead and the von Hippel-Lindau (VHL) E3 ligase ligand.

Table 1: Degradation of BRD4 by PROTACs with Different Rigid Linkers

PROTACRigid Linker ScaffoldDC50 (nM)Dmax (%)
Compound 1 Bicyclo[2.2.2]octane25>95
Compound 2 Adamantane41>95
Compound 3 Piperidine110>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Binding Affinities of PROTACs to BRD4 and VHL

PROTACRigid Linker ScaffoldBRD4 Binding (Kd, nM)VHL Binding (Kd, nM)
Compound 1 Bicyclo[2.2.2]octane1301800
Compound 2 Adamantane1202000
Compound 3 Piperidine1501900

Kd: Dissociation constant, a measure of binding affinity (lower values indicate stronger binding).

The data clearly indicates that the PROTAC incorporating the bicyclo[2.2.2]octane linker (Compound 1 ) exhibits the most potent degradation of BRD4, with the lowest DC50 value among the three rigid linkers tested. While all three PROTACs achieve near-complete degradation of the target protein (Dmax >95%), the superior potency of the bicyclo[2.2.2]octane-containing PROTAC suggests that this linker scaffold may enable a more optimal geometry for ternary complex formation. Interestingly, the binding affinities of the individual components to their respective proteins do not directly correlate with the degradation potency, highlighting the critical role of the linker in facilitating a productive ternary complex.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Experimental Workflow

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different rigid linkers) Degradation Degradation Assay (Western Blot) Synthesis->Degradation Ternary_Complex Ternary Complex Formation (Biolayer Interferometry) Synthesis->Ternary_Complex Permeability Cell Permeability Assay (Caco-2) Synthesis->Permeability Data_Analysis Data Analysis & Comparison Degradation->Data_Analysis Ternary_Complex->Data_Analysis Permeability->Data_Analysis

evaluating the in vivo stability of drugs containing the bicyclo[2.2.2]octane moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo stability of drugs incorporating the bicyclo[2.2.2]octane (BCO) moiety versus their traditional phenyl analogs. This analysis is supported by experimental data to inform strategic decisions in drug discovery and development.

The bicyclo[2.2.2]octane scaffold has emerged as a valuable bioisostere for the para-substituted phenyl ring, offering a three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] A critical aspect of drug development is ensuring adequate in vivo stability, which influences a drug's pharmacokinetic profile, including its half-life and clearance rate. This guide delves into the comparative stability of BCO-containing drugs, providing quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Enhanced Metabolic Stability with the Bicyclo[2.2.2]octane Moiety

The replacement of a planar phenyl group with the rigid, non-planar BCO scaffold can significantly alter a drug's susceptibility to metabolic enzymes, often leading to improved stability. This is primarily because the BCO core can sterically hinder access by metabolic enzymes, such as cytochrome P450s, to adjacent functional groups that would otherwise be sites of metabolic transformation.[1]

Comparative In Vitro Metabolic Stability Data

A key indicator of in vivo stability is the in vitro metabolic stability, often assessed using human liver microsomes. The following table summarizes the comparative intrinsic clearance (CLint) of the anticancer drug Imatinib and its analogs where the phenyl ring is replaced with a bicyclo[2.2.2]octane or a 2-oxabicyclo[2.2.2]octane moiety. A lower intrinsic clearance value indicates greater metabolic stability.

CompoundMoietyIntrinsic Clearance (CLint) (µL/min/mg)
Imatinibp-Substituted Phenyl28[2]
Imatinib Analog 1Bicyclo[2.2.2]octane16[2]
Imatinib Analog 22-Oxabicyclo[2.2.2]octane19[2]

The data clearly demonstrates that the incorporation of the bicyclo[2.2.2]octane moiety in the Imatinib structure leads to a notable decrease in intrinsic clearance, suggesting enhanced metabolic stability compared to the parent drug.[2]

In another compelling example, a murine double minute 2 (MDM2) inhibitor incorporating a bicyclo[2.2.2]octane-1-carboxylic acid moiety demonstrated an excellent oral pharmacokinetic profile and has advanced to Phase I clinical trials for cancer treatment.[1][3][4] This further supports the potential of the BCO scaffold in designing drug candidates with favorable in vivo properties.

Experimental Protocols

To ensure the reproducibility and validity of stability assessments, detailed and standardized experimental protocols are essential. Below are representative protocols for in vitro and in vivo stability studies.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the steps to determine the intrinsic clearance of a compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compound Stock Solution: 1 mM solution in a suitable organic solvent (e.g., DMSO).

  • Human Liver Microsomes (HLM): Thawed on ice and diluted to a final concentration of 0.5 mg/mL in phosphate buffer.

  • NADPH Regenerating System (Cofactor): A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and the test compound working solution (diluted from stock) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically 1 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.

  • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following formulas:

    • t½ = 0.693 / k

    • CLint = (0.693 / t½) / (mg microsomal protein/mL)

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study following oral administration in rats.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (or another appropriate rodent model).

  • Acclimatize the animals for at least one week before the study.

  • Fast the animals overnight before dosing, with free access to water.

2. Formulation and Dosing:

  • Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.

  • Administer a single oral dose of the compound to each rat via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the compound versus time.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizing the Processes

Diagrams are provided below to illustrate the experimental workflow for in vivo stability evaluation and the general metabolic pathways involved in drug biotransformation.

Experimental_Workflow_In_Vivo_Stability cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation Oral_Dosing Oral Administration Formulation->Oral_Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Oral_Dosing Blood_Collection Serial Blood Collection Oral_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Drug_Metabolism_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., BCO-containing compound) Phase1_Enzymes CYP450 Enzymes (Oxidation, Reduction, Hydrolysis) Drug->Phase1_Enzymes Introduction of polar groups Metabolite More Polar Metabolite (e.g., Hydroxylated BCO) Phase1_Enzymes->Metabolite Conjugation_Enzymes Transferase Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation_Enzymes Conjugation Excretion Excretion (Urine, Bile) Metabolite->Excretion Conjugate Water-Soluble Conjugate Conjugation_Enzymes->Conjugate Conjugate->Excretion

Caption: General pathways of drug metabolism (Phase I and Phase II).

Conclusion

The strategic incorporation of the bicyclo[2.2.2]octane moiety as a phenyl ring bioisostere presents a promising avenue for enhancing the in vivo stability of drug candidates. The experimental evidence suggests that this structural modification can lead to a more favorable pharmacokinetic profile, characterized by reduced metabolic clearance. By employing robust in vitro and in vivo experimental protocols, researchers can effectively evaluate and optimize the stability of BCO-containing compounds, thereby increasing the likelihood of success in the development of novel therapeutics.

References

Bicyclo[2.2.2]octane-1-carboxylic Acid in Drug Design: A Case Study of the MDM2 Inhibitor APG-115

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, three-dimensional structure of bicyclo[2.2.2]octane-1-carboxylic acid has emerged as a valuable scaffold in medicinal chemistry, offering a bioisosteric replacement for planar aromatic rings to improve physicochemical and pharmacokinetic properties of drug candidates. A prominent example of its successful incorporation is in the development of APG-115 (also known as AA-115), a potent and orally bioavailable inhibitor of the murine double minute 2 (MDM2) protein, which has advanced into clinical trials for the treatment of cancer.[1][2][3] This guide compares APG-115 with its developmental predecessors, highlighting the impact of the bicyclo[2.2.2]octane moiety on its pharmacological profile, supported by experimental data and detailed protocols.

Comparative Analysis of MDM2 Inhibitors

The development of APG-115 involved extensive structure-activity relationship (SAR) studies to optimize its potency, cellular activity, and pharmacokinetic properties. A key modification was the replacement of a benzoic acid group with the this compound moiety.[3] The following tables summarize the quantitative data comparing APG-115 with a key precursor compound (Compound 39) that incorporates a benzoic acid group.

CompoundMDM2 Binding Affinity (Ki, nM)Cell Growth Inhibition (SJSA-1, IC50, nM)
APG-115 (Compound 60) < 19.1
Compound 39 (benzoic acid analog) < 19.8

Data sourced from Aguilar, A., et al. (2017).[1][3]

CompoundOral Bioavailability (Rat, %)Cmax (Rat, µM at 10 mg/kg)T1/2 (Rat, h)
APG-115 (Compound 60) 531.86.1
Compound 39 (benzoic acid analog) 230.83.5

Data sourced from Aguilar, A., et al. (2017).[1][3]

Experimental Protocols

MDM2 Binding Affinity Assay (Fluorescence Polarization)

The binding affinity of the compounds to the MDM2 protein was determined using a competitive fluorescence polarization (FP) assay.

  • Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide probe (PMDM6-F).

  • Procedure:

    • A solution of MDM2 protein and the fluorescent probe was prepared in assay buffer.

    • Serial dilutions of the test compounds were added to the MDM2-probe solution in a 384-well plate.

    • The plate was incubated at room temperature for 2 hours.

    • Fluorescence polarization was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the data to a four-parameter logistic equation. Ki values were then calculated using the Cheng-Prusoff equation.

Cell Growth Inhibition Assay (MTS Assay)

The potency of the compounds in inhibiting the growth of cancer cells was assessed using the MTS assay in the SJSA-1 osteosarcoma cell line, which has wild-type p53 and amplified MDM2.

  • Cell Culture: SJSA-1 cells were cultured in appropriate media and seeded into 96-well plates.

  • Procedure:

    • After 24 hours, the cells were treated with serial dilutions of the test compounds.

    • The cells were incubated for 72 hours.

    • MTS reagent was added to each well, and the plates were incubated for an additional 4 hours.

    • The absorbance at 490 nm was measured using a plate reader.

  • Data Analysis: The IC50 values, representing the concentration of compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.

In Vivo Antitumor Efficacy in a Xenograft Model

The in vivo efficacy of the compounds was evaluated in a mouse xenograft model using the SJSA-1 cell line.

  • Animal Model: Nude mice were subcutaneously implanted with SJSA-1 cells.

  • Procedure:

    • When the tumors reached a certain volume, the mice were randomized into treatment and control groups.

    • The test compounds were administered orally once daily.

    • Tumor volume and body weight were measured regularly.

  • Data Analysis: The antitumor activity was evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizing the Mechanism and Workflow

MDM2-p53 Signaling Pathway

The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism of action of APG-115. Under normal conditions, MDM2 keeps p53 levels low by targeting it for degradation. In cancer cells with high MDM2 levels, this process is hyperactive, suppressing p53's tumor-suppressing functions. APG-115 blocks the MDM2-p53 interaction, leading to p53 activation.

MDM2_p53_pathway cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell (High MDM2) cluster_treatment Treatment with APG-115 p53_n p53 MDM2_n MDM2 p53_n->MDM2_n binds degradation_n Proteasomal Degradation MDM2_n->degradation_n targets for p53_c p53 MDM2_c MDM2 p53_c->MDM2_c binds degradation_c Proteasomal Degradation MDM2_c->degradation_c targets for APG115 APG-115 MDM2_t MDM2 APG115->MDM2_t inhibits p53_t p53 apoptosis Apoptosis & Cell Cycle Arrest p53_t->apoptosis activates MDM2_t->p53_t interaction blocked

Caption: MDM2-p53 pathway and APG-115 mechanism.

Drug Discovery and Development Workflow

The following diagram outlines the general workflow that led to the discovery of APG-115.

drug_discovery_workflow start Initial Hit Compound (e.g., Benzoic Acid Analog) sar Structure-Activity Relationship (SAR) Studies start->sar synthesis Synthesis of Analogs (e.g., with Bicyclo[2.2.2]octane) sar->synthesis invitro In Vitro Assays (Binding, Cell Viability) synthesis->invitro invitro->sar Feedback invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo lead Lead Candidate (APG-115) invivo->lead clinical Clinical Trials lead->clinical

Caption: Drug discovery workflow for APG-115.

References

Safety Operating Guide

Safe Disposal of Bicyclo[2.2.2]octane-1-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Bicyclo[2.2.2]octane-1-carboxylic acid, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[2]Avoids inhalation of dust and potential respiratory irritation.
Body Protection Laboratory coat or chemical-resistant suit.Protects skin and personal clothing from contamination.

Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[2]

  • Don PPE: Before addressing the spill, put on all required PPE as detailed in Table 1.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[2][3]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material, avoiding dust formation.[2]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] The recommended technique is incineration.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place all surplus and non-recyclable this compound into a designated, clearly labeled, and sealed container.

    • Contaminated materials, such as filter paper, gloves, and wipes, should also be collected in a separate, appropriately labeled hazardous waste container.

  • Engage a Licensed Disposal Company: Contact a certified waste disposal service to arrange for the pickup and disposal of the chemical waste.[2] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[4]

  • Incineration: The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures complete destruction of the compound and minimizes the release of harmful substances into the environment.

  • Contaminated Packaging: Dispose of the original product packaging as unused product in accordance with waste disposal regulations.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste Type start->assess_waste is_spill Spill or Contamination? assess_waste->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes surplus_material Surplus or Non-recyclable Material is_spill->surplus_material No package_waste Package and Label Waste in Closed Containers spill_cleanup->package_waste contact_disposal Contact Licensed Waste Disposal Service package_waste->contact_disposal incineration Chemical Incineration with Afterburner and Scrubber contact_disposal->incineration end_disposal Disposal Complete incineration->end_disposal surplus_material->package_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Bicyclo[2.2.2]octane-1-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a compound that may cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this chemical have not been fully investigated.[4] Therefore, it is crucial to handle it with appropriate caution and to use personal protective equipment.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shieldsEN 166 (EU) or NIOSH (US) approved[1]
Hand Protection Chemical-resistant glovesInspect prior to use[1]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.[4]NIOSH (US) or CEN (EU) approved[4]
Body Protection Laboratory coat---

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.[1][3][5]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2][3]

Storage Procedures:

  • Keep the container tightly closed.[1][2][5]

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as oxidizing agents.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Some sources suggest burning in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of as unused product.[1][4]

  • Spills: For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][4] For major spills, alert emergency services and control personal contact.[3] Prevent the spillage from entering drains or water courses.[1][3]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/handle the chemical C->D E Perform experimental procedure D->E F Decontaminate work area E->F G Dispose of waste in designated hazardous waste container F->G H Remove and dispose of PPE correctly G->H I Wash hands thoroughly H->I

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.